CMPF-d5
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H16O5 |
|---|---|
Molecular Weight |
245.28 g/mol |
IUPAC Name |
2-(2-carboxyethyl)-4-methyl-5-(2,2,3,3,3-pentadeuteriopropyl)furan-3-carboxylic acid |
InChI |
InChI=1S/C12H16O5/c1-3-4-8-7(2)11(12(15)16)9(17-8)5-6-10(13)14/h3-6H2,1-2H3,(H,13,14)(H,15,16)/i1D3,3D2 |
InChI Key |
WMCQWXZMVIETAO-WNWXXORZSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])CC1=C(C(=C(O1)CCC(=O)O)C(=O)O)C |
Canonical SMILES |
CCCC1=C(C(=C(O1)CCC(=O)O)C(=O)O)C |
Origin of Product |
United States |
Foundational & Exploratory
The Origin and Application of CMPF-d5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) is a furanoid fatty acid metabolite that has garnered significant attention in the scientific community for its dual role in metabolic regulation and as a uremic toxin. Its deuterated isotopologue, CMPF-d5, is an indispensable tool in the accurate quantification of CMPF in biological matrices and for tracing its metabolic fate. This technical guide provides a comprehensive overview of the origin, synthesis, biological significance, and analytical applications of this compound, tailored for researchers and professionals in the fields of metabolic disease, nephrology, and drug development.
Origin of this compound: A Synthetic Internal Standard
This compound is not a naturally occurring compound. It is a synthetic molecule where five hydrogen atoms on the propyl side chain of CMPF have been replaced with deuterium (B1214612) atoms. This isotopic labeling makes this compound an ideal internal standard for quantitative analysis by mass spectrometry.[1][2] The rationale for its use lies in the principles of isotope dilution mass spectrometry (IDMS), a gold standard for accurate and precise quantification.[3] Because this compound is chemically identical to CMPF, it co-elutes during chromatography and exhibits similar ionization efficiency, effectively correcting for variations in sample preparation and instrument response.[4][5]
Proposed Synthesis of CMPF and this compound
While the exact proprietary synthesis of commercially available this compound is not published, a plausible synthetic route can be devised based on the published synthesis of unlabeled CMPF and established deuteration methodologies.
1.1.1. Synthesis of Unlabeled CMPF
A published method for the synthesis of CMPF starts from Meldrum's acid and methyl succinyl chloride.[6] This provides the core furanpropanoic acid structure.
1.1.2. Proposed Deuteration Strategy for this compound
The deuteration of the propyl side chain can be achieved through several methods. A robust approach would involve the use of a deuterated propyl precursor in the initial synthesis or a post-synthesis deuteration of a suitable CMPF intermediate. Transition metal-catalyzed hydrogen isotope exchange (HIE) is a versatile method for deuterating alkyl side chains on aromatic and heterocyclic rings. Catalysts such as iridium or platinum, with D₂O as the deuterium source, could be employed to selectively deuterate the propyl group of a CMPF precursor.
Hypothetical Experimental Protocol for this compound Synthesis:
A plausible multi-step synthesis could involve:
-
Synthesis of a furan (B31954) precursor with a propanoyl side chain: This could be achieved through a Friedel-Crafts acylation of a suitable furan derivative.
-
Deuteration of the propanoyl side chain: The ketone of the propanoyl group could be reduced and the resulting hydroxyl group eliminated to form a propenyl group. This double bond can then be catalytically deuterated using deuterium gas (D₂) and a palladium catalyst to yield a deuterated propyl group.
-
Elaboration of the furan ring: Subsequent chemical modifications to the furan ring to introduce the methyl and carboxylic acid moieties, following established synthetic routes for furan-3-carboxylic acids, would lead to the final this compound molecule.
Biological Significance of CMPF: A Double-Edged Sword
CMPF exhibits a complex and context-dependent biological activity profile. It is recognized as both a beneficial modulator of lipid metabolism and a potentially detrimental uremic toxin.
Beneficial Metabolic Effects
CMPF has been shown to prevent and reverse hepatic steatosis (fatty liver) and improve insulin (B600854) sensitivity in preclinical models.[1][7] The primary mechanisms for these effects are:
-
Inhibition of Acetyl-CoA Carboxylase (ACC): CMPF allosterically inhibits ACC1 and ACC2, key enzymes in fatty acid synthesis.[1][8][9] This inhibition reduces lipogenesis and promotes fatty acid oxidation.
-
Induction of Fibroblast Growth Factor 21 (FGF21): CMPF treatment leads to a sustained increase in the expression of FGF21, a hormone with potent beneficial effects on glucose and lipid metabolism.[1][7] The protective effects of CMPF against diet-induced steatosis are dependent on FGF21.[1]
Detrimental Effects as a Uremic Toxin
In conditions of impaired renal function, such as chronic kidney disease (CKD), CMPF accumulates in the plasma and acts as a uremic toxin.[4][10][11][12] Elevated levels of CMPF are also observed in individuals with type 2 diabetes and gestational diabetes.[2][13][14][15] The detrimental effects of high CMPF concentrations include:
-
β-cell Dysfunction: CMPF directly impairs pancreatic β-cell function, leading to reduced glucose-stimulated insulin secretion.[2] This is mediated by mitochondrial dysfunction and increased oxidative stress.[2]
-
Inhibition of Organic Anion Transporters (OATs): CMPF can inhibit OATs, which are involved in the transport of various endogenous and exogenous compounds, potentially leading to drug-drug interactions and the accumulation of other uremic toxins.
Quantitative Analysis of CMPF using this compound
The use of this compound as an internal standard is crucial for the accurate quantification of CMPF in biological samples, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Protocol for CMPF Quantification in Human Plasma
The following is a summary of a published protocol for the quantification of CMPF in human plasma using this compound.[1][6]
3.1.1. Sample Preparation (Solid-Phase Extraction)
-
To 5 µL of human plasma, add 110 µL of 4% phosphoric acid and 25 µL of an internal standard solution containing a known concentration of this compound (e.g., 4.9 µg/mL).[1]
-
Vortex the mixture.
-
Load the sample onto a conditioned solid-phase extraction (SPE) cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute CMPF and this compound from the cartridge with an appropriate solvent.
-
Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.
3.1.2. LC-MS/MS Analysis
-
Liquid Chromatography: Use a C18 reversed-phase column with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid.
-
Mass Spectrometry: Employ a tandem mass spectrometer operating in negative electrospray ionization (ESI-) mode. Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for CMPF and this compound.
Data Presentation: Quantitative Parameters
The following tables summarize typical parameters for a validated LC-MS/MS method for CMPF quantification.
Table 1: Mass Spectrometry Parameters for CMPF and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| CMPF | 239.1 | 195.1 |
| This compound | 244.1 | 200.1 |
Table 2: Validation Summary for CMPF Quantification in Human Plasma [1]
| Parameter | Result |
| Calibration Range | 0.05 - 200 µg/mL |
| Lower Limit of Quantification (LLOQ) | 0.05 µg/mL |
| Within-batch Accuracy at LLOQ | 88.9% - 106.2% |
| Within-batch Precision at LLOQ | 2.6% - 5.9% CV |
| Overall Recovery (corrected by IS) | 81.7% - 102.2% |
| Matrix Effect (corrected by IS) | 92.8% - 103.4% |
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathways of CMPF
Caption: Signaling pathways of CMPF in metabolic regulation.
Experimental Workflow for CMPF Quantification
Caption: Experimental workflow for CMPF quantification in plasma.
Conclusion
This compound is a critical analytical tool for researchers investigating the multifaceted roles of CMPF in health and disease. Its synthesis, while not trivial, is achievable through established chemical principles. The use of this compound in isotope dilution mass spectrometry provides the accuracy and precision necessary to elucidate the complex signaling pathways and metabolic consequences of CMPF, from its beneficial effects on lipid metabolism to its detrimental role as a uremic toxin. The detailed protocols and workflows provided in this guide serve as a valuable resource for the scientific community in advancing our understanding of this important metabolite.
References
- 1. Ultra‐Sensitive Quantification of Indoxyl Sulfate and 3‐Carboxy‐4‐Methyl‐5‐Propyl‐2‐Furanpropanoic Acid in Plasma Using Ultra‐Performance Liquid Chromatography Coupled to Quadrupole Time‐of‐Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 6. Ultra-Sensitive Quantification of Indoxyl Sulfate and 3-Carboxy-4-Methyl-5-Propyl-2-Furanpropanoic Acid in Plasma Using Ultra-Performance Liquid Chromatography Coupled to Quadrupole Time-of-Flight Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Combining Isotope Dilution and Standard Addition—Elemental Analysis in Complex Samples [mdpi.com]
- 9. repository.up.ac.za [repository.up.ac.za]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development and validation of a liquid chromatography mass spectrometry assay for the simultaneous quantification of methadone, cocaine, opiates and metabolites in human umbilical cord - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. resolvemass.ca [resolvemass.ca]
- 15. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis and Labeling of CMPF-d5
This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis and labeling of 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid-d5 (CMPF-d5). This document details a proposed synthetic pathway, experimental protocols, and explores the key signaling pathways influenced by CMPF.
Introduction
3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) is a significant metabolite of furan (B31954) fatty acids, commonly found in fish and fish oil supplements. It has garnered considerable research interest due to its role as a uremic toxin that accumulates in patients with chronic kidney disease. Furthermore, emerging evidence suggests its involvement in critical metabolic pathways, including lipid metabolism and insulin (B600854) sensitivity. The deuterated isotopologue, this compound, serves as an invaluable tool for metabolic studies, acting as an internal standard for accurate quantification in mass spectrometry-based analyses and as a tracer to elucidate the metabolic fate of CMPF in biological systems.
Data Presentation
Due to the limited availability of specific quantitative data for the synthesis of this compound in the public domain, the following table summarizes the physicochemical properties of the unlabeled CMPF and the specifications of commercially available this compound.
| Property | Value | Source |
| CMPF (Unlabeled) | ||
| Molecular Formula | C₁₂H₁₆O₅ | [1] |
| Molecular Weight | 240.25 g/mol | [1] |
| pKa1 | 3.2 (ring carboxylic acid) | [2] |
| pKa2 | 3.6 (side-chain carboxylic acid) | [2] |
| log P (octanol/HCl) | 1.2 | [2] |
| log D (octanol/phosphate buffer pH 7.4) | -0.59 | [2] |
| This compound | ||
| Molecular Formula | C₁₂H₁₁D₅O₅ | [3] |
| Molecular Weight | 245.3 g/mol | [3] |
| Deuterated Forms | ≥99% (d1-d5) | [3] |
Experimental Protocols
The following section outlines a proposed experimental protocol for the synthesis of this compound. This protocol is based on established synthetic methods for furan derivatives and general techniques for deuterium (B1214612) labeling. Researchers should note that optimization of reaction conditions may be necessary to achieve desired yields and isotopic purity.
Proposed Synthesis of this compound
The synthesis of this compound can be envisioned through a multi-step process involving the construction of the furan core followed by deuteration of the propyl side chain.
Step 1: Synthesis of the Furan Core (based on the synthesis of unlabeled CMPF) [2]
The initial synthesis of the non-deuterated furan ring structure can be adapted from the described synthesis of 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid.[2] This typically involves the condensation of key precursors. A plausible approach starts with the reaction of Meldrum's acid and methyl succinyl chloride.[2]
Step 2: Introduction of the Propyl Moiety and Deuteration
A key challenge is the site-specific introduction of the deuterated propyl group. One potential strategy involves the use of a deuterated propylating agent.
-
Materials:
-
Precursor furan derivative (from Step 1)
-
Propyl-d5 magnesium bromide (Grignard reagent) or a similar deuterated alkylating agent.
-
Anhydrous solvents (e.g., THF, diethyl ether)
-
Deuterated water (D₂O) for quenching
-
Reagents for subsequent functional group manipulations and hydrolysis.
-
-
Procedure:
-
The precursor furan derivative is dissolved in an anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen).
-
The solution is cooled to an appropriate temperature (e.g., 0 °C or -78 °C) to control the reactivity.
-
The deuterated Grignard reagent (propyl-d5 magnesium bromide) is added dropwise to the reaction mixture.
-
The reaction is stirred for a specified period to allow for the completion of the alkylation.
-
The reaction is carefully quenched with D₂O to introduce a deuterium atom at any reactive, non-desired positions and to hydrolyze the intermediate.
-
The crude product is extracted, purified via column chromatography, and characterized by NMR and mass spectrometry to confirm the incorporation and position of the deuterium atoms.
-
Alternative Deuteration Strategy: Late-Stage H/D Exchange
An alternative approach involves the synthesis of the complete CMPF molecule first, followed by a late-stage hydrogen-deuterium exchange reaction targeting the propyl chain. This can be challenging due to the need for regioselectivity.
-
Materials:
-
3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (unlabeled)
-
Deuterium source (e.g., D₂O, D₂ gas)
-
Catalyst (e.g., Palladium on carbon, Raney nickel)
-
Deuterated solvent (e.g., D₂O, deuterated acetic acid)
-
-
Procedure:
-
Unlabeled CMPF is dissolved in a suitable deuterated solvent.
-
A catalyst is added to the solution.
-
The reaction mixture is subjected to a deuterium source, potentially under elevated temperature and pressure, to facilitate the H/D exchange on the propyl chain.
-
The reaction progress is monitored by mass spectrometry to determine the extent of deuterium incorporation.
-
Upon completion, the catalyst is filtered, and the solvent is removed. The product is then purified.
-
Signaling Pathways and Mandatory Visualizations
CMPF has been shown to modulate several key signaling pathways involved in metabolism. The following diagrams, created using the DOT language for Graphviz, illustrate these interactions.
CMPF-Mediated Inhibition of ACC and Regulation of Lipogenesis
CMPF acutely inhibits Acetyl-CoA Carboxylase (ACC), a rate-limiting enzyme in de novo lipogenesis.[4] This inhibition leads to a reduction in malonyl-CoA levels, which in turn relieves the inhibition of Carnitine Palmitoyltransferase 1 (CPT1), promoting fatty acid oxidation. Furthermore, CMPF induces a long-term reduction in the expression of Sterol Regulatory Element-Binding Protein 1c (SREBP1c), a master transcriptional regulator of lipogenesis, and its downstream targets, including ACC itself.[4]
References
- 1. Multi-organ FGF21-FGFR1 signaling in metabolic health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Connecting mTORC1 signaling to SREBP-1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CMPF, a Metabolite Formed Upon Prescription Omega-3-Acid Ethyl Ester Supplementation, Prevents and Reverses Steatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual Nature of 3-carboxy-4-methyl-5-propyl-2-furanpropanoic Acid (CMPF): A Uremic Toxin with Metabolic Modulating Properties
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) is a furanoid fatty acid metabolite that has garnered significant attention in the scientific community due to its paradoxical biological activities. Primarily recognized as a protein-bound uremic toxin that accumulates in patients with chronic kidney disease (CKD), CMPF has been implicated in the pathophysiology of uremic syndrome, contributing to various systemic toxicities. However, emerging evidence also highlights its role in metabolic regulation, particularly in lipid and glucose homeostasis, and its potential as a biomarker for dietary fish intake. This technical guide provides a comprehensive overview of the biological significance of CMPF, detailing its known physiological and pathological effects, the underlying molecular mechanisms, and the experimental methodologies used to elucidate its functions.
Introduction
3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid, commonly abbreviated as CMPF, is a dicarboxylic acid containing a furan (B31954) ring. It is a metabolite derived from the consumption of furan fatty acids found in sources such as fish, fish oil, and certain plants.[1][2] Under normal physiological conditions, CMPF is excreted in the urine. However, in the context of renal impairment, its clearance is significantly reduced, leading to its accumulation in the plasma, where it is highly bound to albumin.[3][4] This accumulation is a hallmark of uremia, a condition characterized by the buildup of toxins in the blood due to kidney failure.[5]
While historically viewed as a detrimental uremic toxin, recent research has unveiled a more complex role for CMPF, suggesting it may also possess beneficial metabolic properties. This guide will explore this dual nature, presenting the current understanding of CMPF's biological significance, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular interactions.
Physicochemical Properties and Quantitative Data
A thorough understanding of the physicochemical properties of CMPF is crucial for interpreting its biological activity and for the development of analytical methods.
| Property | Value | Reference |
| Chemical Formula | C12H16O5 | |
| Average Molecular Weight | 240.2524 g/mol | |
| Monoisotopic Molecular Weight | 240.099773622 g/mol | |
| pKa | Not explicitly stated, but consistent with other protein-bound acids | [3] |
| Partition Coefficient (log P) | 1.2 (octanol/hydrochloric acid) | [3] |
| Distribution Coefficient (log D) | -0.59 (octanol/phosphate buffer pH 7.4) | [3] |
| Plasma Protein Binding | >95% | [6] |
Table 1: Physicochemical Properties of CMPF
The concentration of CMPF in biological fluids is a critical parameter in both clinical and research settings.
| Population | Sample Type | CMPF Concentration (µM) | Reference |
| Healthy Individuals | Serum | Baseline levels are generally low | [7][8] |
| Patients with Gestational Diabetes Mellitus | Serum | Significantly higher than in pregnant women with normal glucose tolerance | [7] |
| Patients with Type 2 Diabetes | Serum | Elevated compared to individuals with normal glucose tolerance | [8] |
| Haemodialysis Patients | Plasma | Ranging from <10 mg/L to higher concentrations | [9] |
| Patients with Advanced CKD | Plasma | Highly elevated | [6][10] |
Table 2: Reported Concentrations of CMPF in Human Populations
Biological Significance: The Dichotomous Role of CMPF
The biological effects of CMPF are context-dependent, with its accumulation in renal disease leading to toxicity, while at physiological or moderately elevated concentrations, it may exert metabolic benefits.
CMPF as a Uremic Toxin
In patients with CKD, the accumulation of CMPF contributes to the uremic syndrome. Its high degree of protein binding makes it difficult to remove by conventional hemodialysis.[11]
-
Inhibition of Drug and Metabolite Transport: CMPF is a competitive inhibitor of organic anion transporters (OATs), particularly OAT3.[4] This inhibition can impair the renal secretion of various drugs and endogenous organic acids, leading to their accumulation and potential toxicity.
-
Neurological Effects: By inhibiting the transport of organic acids at the blood-brain barrier, CMPF is thought to contribute to the neurological abnormalities observed in uremic patients.
-
Erythrocyte Dysfunction: Recent in vitro studies suggest that CMPF may enhance eryptosis (programmed cell death of red blood cells) and increase erythrocyte osmotic fragility, potentially by activating the PIEZO1 ion channel.[12] This could contribute to the anemia commonly seen in CKD.
-
Thyroid Dysfunction: CMPF has been associated with thyroid dysfunction.
-
Oxidative Stress: CMPF can interact with free oxygen radicals, which may induce cellular damage.[11][13]
CMPF in Metabolic Regulation
Conversely, several studies have highlighted a role for CMPF in modulating lipid and glucose metabolism.
-
Hepatic Lipid Homeostasis: In animal models, CMPF has been shown to prevent high-fat diet-induced hepatic lipid deposition and insulin (B600854) resistance.[14] Mechanistically, it acts as an allosteric inhibitor of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis.[14] This inhibition leads to increased fatty acid oxidation and the production of fibroblast growth factor 21 (FGF21), a potent metabolic regulator.[14]
-
Association with Glucose Metabolism: Studies in human populations have shown correlations between serum CMPF levels and various parameters of glucose metabolism. Elevated CMPF has been associated with hyperglycemia and β-cell dysfunction in some populations.[7][8] However, other studies suggest that moderately elevated CMPF, resulting from fish consumption, is not detrimental to glucose metabolism and may even be associated with decreased 2-hour insulin concentrations during an oral glucose tolerance test.[15]
-
Lipid Profiles and Non-Alcoholic Fatty Liver Disease (NAFLD): Some research indicates that serum CMPF levels are negatively related to lipid metabolism and may be protective against the development of NAFLD.[16]
CMPF as a Biomarker
Given its origin from furan fatty acids found in fish, CMPF is considered a reliable biomarker for fish and fish oil consumption.[1][6] This is particularly relevant in epidemiological studies investigating the health effects of dietary fish intake.
Signaling Pathways and Molecular Mechanisms
The biological effects of CMPF are mediated through its interaction with various cellular components and signaling pathways.
Caption: CMPF's role in hepatic lipid metabolism.
Caption: Mechanisms of CMPF-induced uremic toxicity.
Experimental Protocols
The following sections provide an overview of the methodologies commonly employed in CMPF research.
In Vivo Animal Studies for Metabolic Effects
Objective: To investigate the effect of CMPF on high-fat diet (HFD)-induced metabolic dysfunction.
Protocol:
-
Animal Model: Male CD1 mice are commonly used.[14]
-
Acclimatization: Animals are acclimatized for a week with ad libitum access to standard chow and water.
-
CMPF Administration: Mice receive intraperitoneal (i.p.) injections of CMPF (e.g., 6 mg/kg body weight) or vehicle control for a specified period (e.g., 7 days).[14]
-
Dietary Intervention: Following the initial treatment, mice are challenged with a high-fat diet (e.g., 60% kcal from fat) for several weeks (e.g., 5 weeks) to induce a fatty liver phenotype.[14]
-
Metabolic Phenotyping:
-
Glucose and Insulin Tolerance Tests (GTT and ITT): To assess glucose homeostasis and insulin sensitivity.
-
Body Weight and Composition: Monitored regularly.
-
Food Intake: Measured daily.
-
-
Sample Collection: At the end of the study, animals are euthanized, and blood and tissues (liver, adipose tissue, muscle) are collected.
-
Biochemical Analysis:
-
Plasma parameters: Glucose, insulin, triglycerides, cholesterol, and CMPF levels are measured.
-
Liver analysis: Liver morphology is assessed by H&E staining. Hepatic lipid content (triglycerides and cholesterol) is quantified.
-
-
Molecular Analysis:
-
Western Blotting: To determine the protein expression of key metabolic regulators (e.g., ACC, FAS, SREBP-1c).
-
Quantitative PCR (qPCR): To measure the gene expression of relevant targets.
-
Microarray or RNA-sequencing: For global gene expression profiling.
-
Caption: Experimental workflow for in vivo CMPF studies.
In Vitro Studies with Primary Hepatocytes
Objective: To investigate the direct effects of CMPF on hepatic lipid metabolism.
Protocol:
-
Hepatocyte Isolation: Primary hepatocytes are isolated from mice or rats using a collagenase perfusion method.
-
Cell Culture: Hepatocytes are plated on collagen-coated plates and cultured in appropriate media.
-
CMPF Treatment: Cells are treated with various concentrations of CMPF for different time points.
-
Metabolic Assays:
-
Fatty Acid Oxidation Assay: The rate of radiolabeled fatty acid (e.g., [¹⁴C]oleic acid) oxidation to CO₂ is measured.
-
De Novo Lipogenesis Assay: The incorporation of a radiolabeled precursor (e.g., [¹⁴C]acetate) into cellular lipids is quantified.
-
-
Molecular Analysis: Western blotting and qPCR are performed to analyze the expression and phosphorylation status of key proteins and genes involved in lipid metabolism.
Quantification of CMPF in Biological Samples
Objective: To accurately measure the concentration of CMPF in plasma, serum, or urine.
Protocol:
-
Sample Preparation:
-
Protein Precipitation: For plasma or serum, proteins are precipitated using a solvent like acetonitrile.
-
Solid-Phase Extraction (SPE): May be used for sample cleanup and concentration.
-
-
Analytical Method: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) is the method of choice for sensitive and specific quantification.[4][13]
-
Chromatography: A C18 reversed-phase column is typically used for separation.
-
Mass Spectrometry: Detection is performed in negative ion mode using selected reaction monitoring (SRM) to monitor specific precursor-to-product ion transitions for CMPF and an internal standard.
Conclusion and Future Directions
3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid is a molecule with a complex and multifaceted biological profile. While its role as a uremic toxin in chronic kidney disease is well-established, its emerging functions in metabolic regulation present exciting new avenues for research and therapeutic development. The paradoxical nature of CMPF underscores the importance of concentration-dependent effects and the specific physiological context in which it acts.
Future research should focus on:
-
Elucidating the precise molecular targets of CMPF in different tissues.
-
Investigating the potential therapeutic benefits of modulating CMPF levels or its downstream signaling pathways in metabolic diseases.
-
Developing more effective strategies to remove CMPF in patients with CKD.
-
Further exploring the relationship between dietary intake of furan fatty acids, circulating CMPF levels, and long-term health outcomes.
A deeper understanding of the biological significance of CMPF will be crucial for developing novel diagnostic and therapeutic approaches for a range of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and physicochemical properties of the furan dicarboxylic acid, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid, an inhibitor of plasma protein binding in uraemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. Uremia - Wikipedia [en.wikipedia.org]
- 6. The association between TMAO, CMPF, and clinical outcomes in advanced chronic kidney disease: results from the European QUALity (EQUAL) Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Increased serum 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) levels are associated with glucose metabolism in Chinese pregnant women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Circulating 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) levels are associated with hyperglycemia and β cell dysfunction in a Chinese population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. The uremic solute 3-carboxy-4-methyl-5-propyl-2-furanpropionate (CMPF) may enhance eryptosis and increase erythrocyte osmotic fragility through potential activation of PIEZO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Is 3-Carboxy-4-methyl-5-propyl-2-furanpropionate (CMPF) a Clinically Relevant Uremic Toxin in Haemodialysis Patients? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) prevents high fat diet-induced insulin resistance via maintenance of hepatic lipid homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. CMPF does not associate with impaired glucose metabolism in individuals with features of metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Serum 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid is associated with lipid profiles and might protect against non-alcoholic fatty liver disease in Chinese individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual Nature of CMPF: A Technical Guide to its Role as a Biomarker for Fish Consumption and its Metabolic Implications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) has emerged as a robust and sensitive biomarker for the consumption of fish and fish oil supplements.[1][2] Derived from the metabolism of furan (B31954) fatty acids present in marine food sources, CMPF is readily detectable in human plasma and urine, offering a more objective measure of fish intake than dietary questionnaires.[3][4] However, the significance of CMPF extends beyond its role as a dietary marker. A growing body of research has unveiled its complex and sometimes contradictory involvement in key metabolic pathways, particularly those related to glucose homeostasis and lipid metabolism.[5][6] This technical guide provides an in-depth overview of CMPF, summarizing quantitative data, detailing experimental protocols for its measurement, and visualizing its known signaling pathways to support further research and potential therapeutic development.
Quantitative Data on CMPF Levels
The circulating concentrations of CMPF can vary significantly depending on dietary habits and underlying health conditions. The following tables summarize quantitative data from various studies, providing a comparative look at CMPF levels in different human populations and following dietary interventions.
Table 1: Plasma/Serum CMPF Concentrations in Different Health States
| Population | CMPF Concentration (μM) | Reference(s) |
| Normal Glucose Tolerance | 37.14 ± 6.35 | [1] |
| Prediabetes | 84.14 ± 10.90 | [1] |
| Type 2 Diabetes | 103.9 ± 11.38 | [1] |
| Haemodialysis Patients (with Diabetes) | Median: 2.55 mg/L (~9.5 μM) | [7] |
| Haemodialysis Patients (without Diabetes) | Median: 2.55 mg/L (~9.5 μM) | [7] |
| Advanced Chronic Kidney Disease (non-diabetic) | Data not specified | [8] |
Table 2: Changes in CMPF Levels Following Fish or Fish Oil Supplementation
| Intervention | Duration | Sample Type | Fold Increase in CMPF | Reference(s) |
| High-Dose Lovaza™ (17.6 g/day ω-3 PUFA) | 24 days | Serum | Significant increase | [9] |
| High-Dose Lovaza™ (17.6 g/day ω-3 PUFA) | 24 days | Urine | Up to 100-fold | [9] |
| Low-Dose Lovaza™ (2 g/day ) | 40 days | Plasma | Significant increase | [9] |
| Consumption of three fatty fish meals per week (compared to 1-2 meals/week) | 12 weeks | Plasma | ~2.5-fold |
Experimental Protocols for CMPF Quantification
The accurate quantification of CMPF in biological matrices is crucial for its validation as a biomarker and for studying its physiological roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.
Sample Preparation from Plasma/Serum
A generic yet effective protocol for the extraction of small molecules like CMPF from plasma or serum involves protein precipitation followed by centrifugation.
-
Protein Precipitation: To 100 µL of plasma or serum, add 400 µL of a cold organic solvent (e.g., acetonitrile (B52724) or methanol) containing an internal standard (e.g., CMPF-d5).
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Evaporation: Dry the supernatant under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in a solvent compatible with the LC-MS/MS mobile phase (e.g., 50:50 methanol:water).
LC-MS/MS Analysis
The following parameters are based on a published method for CMPF quantification.[9]
-
Liquid Chromatography (LC):
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM): Monitor for specific precursor-to-product ion transitions for CMPF and its internal standard.
-
Signaling Pathways and Logical Relationships
The biological effects of CMPF are multifaceted, with significant actions in the liver and pancreas. The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.
CMPF's Dual Role in Hepatic Lipid Metabolism
CMPF has been shown to beneficially impact hepatic lipid metabolism by inhibiting de novo lipogenesis and promoting fatty acid oxidation. This is primarily achieved through the inhibition of Acetyl-CoA Carboxylase (ACC) and the induction of Fibroblast Growth Factor 21 (FGF21).[10][11]
CMPF-Induced Pancreatic β-Cell Dysfunction
In contrast to its beneficial effects in the liver, high concentrations of CMPF have been shown to induce pancreatic β-cell dysfunction.[5] This is mediated by its transport into the cell via the Organic Anion Transporter 3 (OAT3), leading to mitochondrial stress and impaired insulin (B600854) secretion.[5]
Experimental Workflow for CMPF Quantification
The following diagram outlines a typical workflow for the quantification of CMPF from biological samples.
Discussion and Future Directions
CMPF is undeniably a valuable biomarker for assessing fish consumption. However, its intricate and context-dependent biological activities warrant further investigation. The conflicting reports on its association with type 2 diabetes—some studies suggesting a protective role while others indicate a detrimental effect on β-cell function—highlight the need for more nuanced research.[2][6] It is plausible that the metabolic effects of CMPF are concentration-dependent, with lower levels derived from moderate fish consumption being beneficial, while pathologically elevated concentrations, as seen in certain metabolic diseases, contribute to disease progression.
For drug development professionals, the signaling pathways modulated by CMPF present intriguing, albeit complex, therapeutic possibilities. Targeting the hepatic pathways to mimic the beneficial effects of CMPF on lipid metabolism could be a viable strategy for non-alcoholic fatty liver disease (NAFLD). Conversely, understanding how to mitigate the negative impacts of high CMPF levels on pancreatic β-cells could be crucial for developing therapies for type 2 diabetes.
Future research should focus on:
-
Dose-response studies: To elucidate the concentration-dependent effects of CMPF on various metabolic parameters.
-
Longitudinal studies: To clarify the causal relationship between CMPF levels and the development of metabolic diseases.
-
Investigating the gut microbiome's role: To understand its contribution to CMPF production.
-
Exploring the therapeutic potential: Of modulating CMPF signaling pathways for the treatment of metabolic disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Increased serum 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) levels are associated with glucose metabolism in Chinese pregnant women - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CMPF: A Biomarker for Type 2 Diabetes Mellitus Progression?: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. OAT3 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 6. Furan fatty acid metabolite CMPF is associated with lower risk of type 2 diabetes, but not chronic kidney disease: a longitudinal population-based cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Is 3-Carboxy-4-methyl-5-propyl-2-furanpropionate (CMPF) a Clinically Relevant Uremic Toxin in Haemodialysis Patients? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CMPF, a Metabolite Formed Upon Prescription Omega-3-Acid Ethyl Ester Supplementation, Prevents and Reverses Steatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CMPF, a Metabolite Formed Upon Prescription Omega-3-Acid Ethyl Ester Supplementation, Prevents and Reverses Steatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Dichotomous Role of CMPF in Metabolic Syndrome: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF), a metabolite derived from the consumption of furan (B31954) fatty acids found in sources like fish and fish oil, has emerged as a molecule with a complex and seemingly contradictory role in the pathophysiology of metabolic syndrome. While elevated plasma concentrations of CMPF have been associated with gestational and type 2 diabetes, where it is implicated in pancreatic β-cell dysfunction, other studies have demonstrated its potential to ameliorate insulin (B600854) resistance and hepatic steatosis. This in-depth technical guide synthesizes the current scientific literature to provide a comprehensive overview of the dual nature of CMPF in metabolic syndrome. It details the molecular mechanisms underlying its detrimental effects on β-cells and its beneficial actions in the liver, presents quantitative data from key studies in structured tables for comparative analysis, and provides detailed experimental protocols for researchers investigating this intriguing metabolite. Furthermore, this guide includes visualizations of the key signaling pathways and experimental workflows using the DOT language to facilitate a deeper understanding of the complex biological processes involved.
Introduction: The Enigma of CMPF in Metabolic Health
Metabolic syndrome is a constellation of conditions that occur together, increasing the risk of heart disease, stroke, and type 2 diabetes. These conditions include increased blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels. The furan fatty acid metabolite, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF), has garnered significant attention for its multifaceted involvement in this syndrome.
Initial metabolomic studies identified elevated levels of CMPF in individuals with gestational diabetes mellitus (GDM), impaired glucose tolerance, and type 2 diabetes (T2D)[1][2]. Subsequent mechanistic investigations revealed that at high concentrations, CMPF can directly impair pancreatic β-cell function, a cornerstone of T2D pathogenesis[1].
Conversely, a growing body of evidence suggests a therapeutic potential for CMPF, particularly in the context of diet-induced metabolic dysfunction. As a metabolite of omega-3 fatty acid supplementation, CMPF has been shown to prevent and even reverse high-fat diet (HFD)-induced insulin resistance and fatty liver in animal models[3][4]. This guide will explore these two contrasting roles of CMPF, providing a detailed examination of the underlying molecular pathways and experimental evidence.
The Detrimental Role of CMPF: A Focus on Pancreatic β-Cell Dysfunction
Chronically elevated levels of CMPF, as observed in diabetic states, are linked to a progressive decline in pancreatic β-cell function. The proposed mechanisms center on mitochondrial dysfunction and increased oxidative stress.
Impaired Mitochondrial Function and Reduced ATP Production
CMPF appears to directly target β-cell mitochondria, leading to impaired function and a subsequent decrease in glucose-stimulated insulin secretion (GSIS)[1]. Mechanistically, CMPF disrupts mitochondrial respiration, leading to a reduction in the production of ATP, the primary energy currency required for insulin granule exocytosis[1]. This impairment is a critical factor in the failure of β-cells to respond adequately to fluctuations in blood glucose.
Induction of Oxidative Stress
The mitochondrial dysfunction induced by CMPF is also associated with an increase in the production of reactive oxygen species (ROS)[1]. This elevation in oxidative stress can damage cellular components, including DNA, proteins, and lipids, further compromising β-cell function and viability. The transport of CMPF into β-cells via Organic Anion Transporter 3 (OAT3) has been identified as a key step in this process, as blocking this transporter can prevent CMPF-induced β-cell dysfunction[1].
The Beneficial Role of CMPF: A Focus on Hepatic Metabolism and Insulin Sensitivity
In contrast to its effects on β-cells at high concentrations, CMPF has demonstrated protective effects against metabolic dysregulation in the liver, particularly in the context of a high-fat diet.
Inhibition of Acetyl-CoA Carboxylase (ACC) and Promotion of Fatty Acid Oxidation
CMPF acts as an allosteric inhibitor of acetyl-CoA carboxylase (ACC), a rate-limiting enzyme in de novo lipogenesis[3][4]. By inhibiting ACC, CMPF reduces the synthesis of new fatty acids and simultaneously promotes the oxidation of existing fatty acids for energy production[3][4]. This dual action helps to prevent the accumulation of lipids in the liver (hepatic steatosis), a key feature of metabolic syndrome.
Induction of Fibroblast Growth Factor 21 (FGF21)
The inhibition of ACC by CMPF also leads to the increased hepatic production and secretion of Fibroblast Growth Factor 21 (FGF21)[3][4]. FGF21 is a potent metabolic regulator with numerous beneficial effects, including improved insulin sensitivity, increased energy expenditure, and reduced hepatic lipid accumulation. The induction of FGF21 by CMPF appears to be a crucial component of its protective effects against HFD-induced metabolic derangements.
Downregulation of SREBP-1c
CMPF treatment has been shown to result in an adaptive decrease in the protein expression of key lipogenic factors, including Insulin Induced Gene 2 (Insig2), Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), and Fatty Acid Synthase (FAS)[3]. This downregulation "primes" the liver to resist the development of a fatty liver phenotype when challenged with a high-fat diet.
Quantitative Data Summary
The following tables summarize key quantitative findings from studies investigating the effects of CMPF on various metabolic parameters.
Table 1: Effects of CMPF on Pancreatic β-Cell Function
| Parameter | Experimental Model | CMPF Treatment | Result | Reference |
| Glucose-Stimulated Insulin Secretion (GSIS) | Mouse islets | Diabetic levels of plasma CMPF | Impaired GSIS | [1] |
| Glucose-induced ATP accumulation | β-cells | Diabetic levels of plasma CMPF | Decreased | [1] |
| Oxidative Stress | β-cells | Diabetic levels of plasma CMPF | Increased | [1] |
Table 2: Effects of CMPF on Hepatic Lipid Metabolism and Insulin Sensitivity in High-Fat Diet (HFD) Fed Mice
| Parameter | Experimental Model | CMPF Treatment | Result | Reference |
| Hepatic Lipid Accumulation | CD1 male mice on HFD | 6 mg/kg i.p. for 7 days | Prevented HFD-induced fatty liver | [3] |
| Hepatic Insulin Resistance | CD1 male mice on HFD | 6 mg/kg i.p. for 7 days | Protected against HFD-induced hepatic insulin resistance | [3] |
| Fatty Acid Oxidation | Primary hepatocytes | In vitro treatment | Directly induced | [3] |
| Hepatic FGF21 Production | CD1 male mice on HFD | 6 mg/kg i.p. for 7 days | Induced | [3] |
| SREBP-1c Protein Expression | CD1 male mice on HFD | 6 mg/kg i.p. for 7 days | Decreased | [3] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: CMPF-Induced Pancreatic β-Cell Dysfunction Pathway.
Caption: Beneficial Effects of CMPF on Hepatic Metabolism.
Caption: In Vivo Experimental Workflow for CMPF Studies.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
In Vivo High-Fat Diet Mouse Model and CMPF Treatment
-
Animal Model: Male CD1 mice are commonly used.
-
Diet: A high-fat diet (HFD) with 60% of calories derived from fat is used to induce obesity and insulin resistance.
-
CMPF Administration: CMPF is administered via intraperitoneal (i.p.) injection at a dosage of 6 mg/kg body weight for 7 consecutive days prior to the initiation of the HFD.
-
Metabolic Phenotyping:
-
Glucose Tolerance Test (GTT): Following an overnight fast, mice are administered an i.p. injection of glucose (2 g/kg body weight). Blood glucose is measured from tail vein blood at 0, 15, 30, 60, 90, and 120 minutes post-injection.
-
Insulin Tolerance Test (ITT): Following a 4-6 hour fast, mice are administered an i.p. injection of insulin (0.75 U/kg body weight). Blood glucose is measured at 0, 15, 30, 45, and 60 minutes post-injection.
-
-
Tissue Analysis:
-
Liver Histology: Livers are fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned. Sections are stained with Hematoxylin and Eosin (H&E) for general morphology and Oil Red O for lipid accumulation.
-
Western Blot Analysis: Liver protein lysates are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against key proteins such as ACC, p-ACC, SREBP-1c, and FGF21.
-
In Vitro Pancreatic Islet Culture and Glucose-Stimulated Insulin Secretion (GSIS) Assay
-
Islet Isolation: Pancreatic islets are isolated from mice by collagenase digestion of the pancreas followed by density gradient centrifugation.
-
Islet Culture and CMPF Treatment: Isolated islets are cultured in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin/streptomycin. For CMPF treatment, islets are incubated with concentrations of CMPF that mimic diabetic plasma levels (typically in the high micromolar range) for a specified period (e.g., 24-48 hours).
-
Static GSIS Assay:
-
Groups of size-matched islets (e.g., 10-15 islets per replicate) are pre-incubated in Krebs-Ringer Bicarbonate (KRB) buffer containing low glucose (e.g., 2.8 mM) for 1 hour at 37°C.
-
The pre-incubation buffer is removed, and islets are incubated in fresh KRB buffer with low glucose for 1 hour. The supernatant is collected for basal insulin measurement.
-
The low glucose buffer is replaced with KRB buffer containing high glucose (e.g., 16.7 mM), and islets are incubated for another hour. The supernatant is collected for stimulated insulin measurement.
-
Insulin concentrations in the collected supernatants are measured using an ELISA kit.
-
Measurement of Mitochondrial Respiration in Isolated Islets
-
Instrumentation: A Seahorse XFe24 or similar extracellular flux analyzer is used.
-
Islet Seeding: Isolated islets are seeded into an islet capture microplate.
-
Assay Medium: Islets are maintained in a bicarbonate-free assay medium (e.g., XF Base Medium) supplemented with glucose, pyruvate, and glutamine.
-
Mitochondrial Stress Test: The oxygen consumption rate (OCR) is measured sequentially under basal conditions and following the injection of:
-
Oligomycin: An ATP synthase inhibitor, to measure ATP-linked respiration.
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that collapses the mitochondrial membrane potential, to measure maximal respiration.
-
Rotenone/Antimycin A: Complex I and III inhibitors, to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.
-
Measurement of Reactive Oxygen Species (ROS) in Islets
-
Fluorescent Probes:
-
DCFDA (2',7'-dichlorofluorescin diacetate): A general ROS indicator.
-
MitoSOX Red: A mitochondrial superoxide (B77818) indicator.
-
-
Procedure:
-
Isolated islets are incubated with the fluorescent probe (e.g., 5-10 µM DCFDA or 2-5 µM MitoSOX Red) in culture medium for 30-60 minutes at 37°C.
-
After incubation, islets are washed to remove excess probe.
-
Fluorescence intensity is measured using a fluorescence microscope or a plate reader. An increase in fluorescence intensity indicates an increase in ROS levels.
-
Acetyl-CoA Carboxylase (ACC) Activity Assay
-
Principle: ACC activity can be measured by the incorporation of radiolabeled bicarbonate ([¹⁴C]NaHCO₃) into acid-stable malonyl-CoA.
-
Procedure:
-
Liver lysates or purified ACC enzyme are incubated in a reaction buffer containing acetyl-CoA, ATP, MgCl₂, citrate (B86180) (an allosteric activator), and [¹⁴C]NaHCO₃.
-
The reaction is initiated by the addition of the enzyme source and incubated at 37°C.
-
The reaction is stopped by the addition of acid (e.g., HCl).
-
The sample is dried to remove unreacted [¹⁴C]NaHCO₃.
-
The amount of radioactivity incorporated into the non-volatile product (malonyl-CoA) is determined by liquid scintillation counting.
-
Measurement of CMPF in Human Plasma by LC-MS/MS
-
Sample Preparation:
-
Plasma samples are thawed on ice.
-
An internal standard (e.g., a stable isotope-labeled CMPF) is added to each sample.
-
Proteins are precipitated by the addition of a cold organic solvent (e.g., acetonitrile).
-
Samples are centrifuged, and the supernatant is collected and dried under nitrogen.
-
The residue is reconstituted in a suitable solvent for injection.
-
-
LC-MS/MS Analysis:
-
Chromatography: Separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of water and acetonitrile, both containing a small amount of formic acid to improve ionization.
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM). Specific precursor-to-product ion transitions for CMPF and the internal standard are monitored for quantification.
-
Conclusion: A Molecule of Two Faces
The role of CMPF in metabolic syndrome is a tale of concentration and context. At the high concentrations observed in diabetic individuals, CMPF appears to be a pathogenic factor, contributing to the demise of pancreatic β-cell function through mitochondrial toxicity and oxidative stress. This aspect of CMPF biology presents it as a potential biomarker for diabetes progression and a target for interventions aimed at protecting β-cell health.
Conversely, when derived from dietary sources like fish oil and present at more moderate levels, CMPF exhibits a beneficial metabolic profile, particularly within the liver. Its ability to inhibit lipogenesis, promote fatty acid oxidation, and induce the beneficial hormone FGF21 highlights its potential as a nutraceutical or a lead compound for the development of therapies targeting non-alcoholic fatty liver disease and insulin resistance.
Future research should focus on elucidating the precise concentration-dependent effects of CMPF in different tissues and the factors that regulate its endogenous production and clearance. A deeper understanding of the molecular switches that govern its transition from a beneficial to a detrimental agent will be crucial for harnessing its therapeutic potential while mitigating its harmful effects in the complex landscape of metabolic syndrome. This technical guide provides a solid foundation for researchers to navigate the complexities of CMPF and contribute to this exciting and rapidly evolving field.
References
The Role of 3-Carboxy-4-methyl-5-propyl-2-furanpropanoic Acid (CMPF) in the Pathogenesis of Type 2 Diabetes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) is a furan (B31954) fatty acid metabolite that has garnered significant attention for its potential role in the pathogenesis of type 2 diabetes (T2D). Elevated circulating levels of CMPF have been observed in individuals with impaired glucose tolerance, gestational diabetes, and overt T2D. Mechanistic studies suggest that CMPF directly impairs pancreatic β-cell function through the induction of mitochondrial dysfunction and oxidative stress, leading to reduced insulin (B600854) biosynthesis and secretion. However, the precise signaling pathways and the entirety of its metabolic impact remain areas of active investigation, with some studies suggesting a controversial protective role. This technical guide provides a comprehensive overview of the current understanding of CMPF's involvement in T2D, detailing its effects on β-cell pathophysiology, summarizing key quantitative data, and providing detailed experimental protocols for its study.
Introduction: CMPF and its Association with Type 2 Diabetes
CMPF is an endogenously produced metabolite derived from the consumption of furan fatty acids, which are found in sources such as fish and fish oils. While initially identified as a uremic toxin, recent metabolomic studies have consistently linked elevated plasma concentrations of CMPF to various states of glucose intolerance. A significant increase in plasma CMPF has been reported in individuals who progress from a prediabetic state to overt T2D, suggesting its potential as a biomarker for disease progression.
The prevailing hypothesis is that chronically elevated CMPF levels contribute to the "tipping point" in diabetes development by accelerating β-cell dysfunction. This is thought to occur through a direct action on the β-cell, leading to a cascade of detrimental events that ultimately compromise insulin secretion and glucose homeostasis.
Pathophysiological Role of CMPF in Pancreatic β-Cells
The pancreatic β-cell is the primary target of CMPF-mediated toxicity in the context of T2D. The proposed mechanism of action involves several interconnected cellular processes, as outlined below.
Mitochondrial Dysfunction and Impaired Energy Metabolism
CMPF has been shown to impair mitochondrial function in pancreatic β-cells, leading to a reduction in glucose-stimulated ATP production. This is a critical defect, as the ATP/ADP ratio is the primary coupling factor for glucose-stimulated insulin secretion (GSIS). The proposed mechanism involves the uncoupling of oxidative phosphorylation, a process that dissipates the mitochondrial proton gradient, thereby reducing the driving force for ATP synthesis. Some evidence suggests that CMPF may interact with or modulate the activity of Uncoupling Protein 2 (UCP2), a member of the mitochondrial anion carrier protein family that can mediate proton leak.
Induction of Oxidative Stress
A key consequence of CMPF-induced mitochondrial dysfunction is the increased production of reactive oxygen species (ROS). Pancreatic β-cells are particularly vulnerable to oxidative stress due to their relatively low expression of antioxidant enzymes such as catalase and glutathione (B108866) peroxidase. The accumulation of ROS can damage cellular components, including DNA, proteins, and lipids, leading to cellular dysfunction and apoptosis.
Impaired Insulin Biosynthesis and Secretion
The combination of reduced ATP levels and increased oxidative stress ultimately leads to impaired insulin biosynthesis and secretion. Oxidative stress can downregulate the expression of key transcription factors involved in insulin gene expression, such as MafA and Pdx1. Furthermore, the proper folding and processing of proinsulin in the endoplasmic reticulum are energy-dependent processes that are compromised by mitochondrial dysfunction. The net result is a reduction in the pool of mature insulin granules available for release in response to glucose stimulation.
Quantitative Data Summary
The following tables summarize key quantitative findings from studies investigating the association of CMPF with T2D and its effects on β-cell function.
Table 1: Plasma CMPF Concentrations in Human Subjects
| Subject Group | CMPF Concentration (µM) | Fold Change vs. NGT | Reference |
| Normal Glucose Tolerance (NGT) | 37.14 ± 6.35 | - | |
| Prediabetes | 84.14 ± 10.90 | ~2.3 | |
| Type 2 Diabetes | 103.9 ± 11.38 | ~2.8 | |
| Gestational Diabetes (GDM) | 92.88 (median) | ~1.13 (vs. NGT pregnant) | |
| NGT (Pregnant) | 81.95 (median) | - |
Table 2: Effects of CMPF on Pancreatic β-Cell Function (In Vitro & Ex Vivo)
| Parameter | Experimental Model | CMPF Concentration | Observed Effect | Reference |
| Glucose-Stimulated Insulin Secretion (GSIS) | Mouse Islets | 100 µM | ~50% decrease | |
| Glucose-Induced ATP Accumulation | Mouse Islets | 100 µM | Significant reduction | |
| Reactive Oxygen Species (ROS) Production | Mouse Islets | 100 µM | Significant increase | |
| Insulin Gene Expression | MIN6 Cells | 100 µM | Downregulation | |
| Pdx1 Gene Expression | MIN6 Cells | 100 µM | Downregulation | |
| Mafa Gene Expression | MIN6 Cells | 100 µM | Downregulation |
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways through which CMPF exerts its detrimental effects on pancreatic β-cells.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the effects of CMPF on β-cell function.
Quantification of CMPF in Plasma using LC-MS/MS
This protocol is adapted from methodologies for non-targeted metabolomics.
-
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
To 50 µL of plasma, add 250 µL of ice-cold methanol (B129727) containing an appropriate internal standard (e.g., a stable isotope-labeled CMPF).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 50 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Use a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Establish a gradient elution from 5% to 95% mobile phase B over 10-15 minutes.
-
Set the column temperature to 40°C and the flow rate to 0.3 mL/min.
-
-
Mass Spectrometry:
-
Use a triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.
-
Optimize the ESI source parameters (e.g., capillary voltage, gas flow rates, and temperature).
-
For quantification, use Multiple Reaction Monitoring (MRM) mode, monitoring for the specific precursor-to-product ion transition for CMPF and the internal standard.
-
-
Assessment of Mitochondrial Respiration in Pancreatic Islets
This protocol utilizes a Seahorse XF Analyzer to measure oxygen consumption rate (OCR).
-
Islet Preparation:
-
Isolate pancreatic islets from mice or rats using collagenase digestion.
-
Disperse the islets into single cells or small clusters using a brief trypsinization (0.25% trypsin-EDTA for 2 minutes at 37°C).
-
Seed the dispersed islet cells onto a Seahorse XF cell culture microplate pre-coated with a cell adhesion molecule (e.g., poly-D-lysine).
-
Culture the cells overnight to allow for adherence.
-
-
Seahorse XF Assay:
-
One hour before the assay, replace the culture medium with Seahorse XF base medium supplemented with L-glutamine, sodium pyruvate, and adjusted to pH 7.4.
-
Incubate the plate at 37°C in a non-CO2 incubator.
-
Load the sensor cartridge with the compounds to be injected (e.g., glucose, oligomycin, FCCP, and rotenone/antimycin A) to assess different parameters of mitochondrial respiration.
-
Perform a standard mitochondrial stress test to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
Analyze the OCR data, normalizing to the number of cells or total protein content per well.
-
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol measures the ability of pancreatic islets to secrete insulin in response to glucose.
-
Islet Culture and Treatment:
-
Culture isolated pancreatic islets in RPMI-1640 medium supplemented with 10% FBS.
-
Treat the islets with CMPF (e.g., 100 µM) or vehicle control for a specified period (e.g., 24-48 hours).
-
-
GSIS Procedure:
-
Wash the islets with Krebs-Ringer Bicarbonate (KRB) buffer containing a low concentration of glucose (e.g., 2.8 mM).
-
Pre-incubate the islets in low-glucose KRB buffer for 1 hour at 37°C.
-
Incubate the islets in low-glucose KRB buffer for 1 hour at 37°C and collect the supernatant (basal insulin secretion).
-
Incubate the same islets in high-glucose KRB buffer (e.g., 16.7 mM) for 1 hour at 37°C and collect the supernatant (stimulated insulin secretion).
-
Measure the insulin concentration in the collected supernatants using an ELISA or radioimmunoassay.
-
Normalize the insulin secretion to the total insulin content of the islets, which can be determined after cell lysis.
-
Conclusion and Future Directions
The evidence strongly suggests that CMPF is a significant contributor to β-cell dysfunction in the pathogenesis of T2D. Its ability to induce mitochondrial dysfunction and oxidative stress provides a plausible mechanism for its detrimental effects on insulin biosynthesis and secretion. However, several questions remain to be addressed. The conflicting reports on the association of CMPF with T2D risk warrant further investigation in larger, prospective cohorts. Elucidating the precise molecular interactions of CMPF with mitochondrial proteins, such as UCP2, will be crucial for a complete understanding of its mechanism of action. Furthermore, exploring the potential therapeutic utility of targeting CMPF signaling, for instance, through the inhibition of its cellular uptake via OAT3 or by using antioxidants, presents a promising avenue for future drug development. A deeper understanding of the role of CMPF in metabolic disease will undoubtedly open new avenues for the prevention and treatment of type 2 diabetes.
The Protective Role of 3-carboxy-4-methyl-5-propyl-2-furanpropanoic Acid (CMPF) in Non-Alcoholic Fatty Liver Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Non-alcoholic fatty liver disease (NAFLD) represents a growing global health crisis, tightly linked to the epidemics of obesity and type 2 diabetes. The spectrum of NAFLD ranges from simple steatosis to the more severe non-alcoholic steatohepatitis (NASH), which can progress to cirrhosis and hepatocellular carcinoma. Currently, there are limited approved pharmacological therapies for NAFLD, highlighting the urgent need for novel therapeutic strategies. 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF), a furan (B31954) fatty acid metabolite, has emerged as a promising protective agent against NAFLD. This technical guide provides an in-depth overview of the current understanding of CMPF's role in mitigating NAFLD, with a focus on its molecular mechanisms, supported by quantitative data from preclinical studies and detailed experimental protocols.
Introduction to CMPF and NAFLD
NAFLD is characterized by the excessive accumulation of fat in the liver (hepatic steatosis) in the absence of significant alcohol consumption.[1][2] The global prevalence of NAFLD is estimated to be around 25-30%, posing a significant burden on healthcare systems.[3][4][5] The pathogenesis of NAFLD is complex, involving insulin (B600854) resistance, dyslipidemia, and chronic inflammation.[6]
CMPF is a metabolite derived from the consumption of fish and fish oil, specifically from furan fatty acids.[7] Emerging evidence from both human and animal studies suggests an inverse correlation between circulating CMPF levels and the risk of NAFLD.[8][9] Mechanistic studies have begun to unravel the protective effects of CMPF, positioning it as a potential therapeutic candidate for NAFLD.
Molecular Mechanisms of CMPF Action
The protective effects of CMPF in NAFLD are primarily attributed to its ability to modulate key pathways involved in hepatic lipid metabolism and cellular homeostasis. The two central mechanisms identified are the inhibition of Acetyl-CoA Carboxylase (ACC) and the induction of Fibroblast Growth Factor 21 (FGF21).
Inhibition of Acetyl-CoA Carboxylase (ACC)
ACC is a rate-limiting enzyme in de novo lipogenesis (DNL), the metabolic pathway for synthesizing fatty acids.[10] There are two main isoforms, ACC1 and ACC2, both of which are therapeutic targets for metabolic diseases.[11][12][13] CMPF has been shown to be a direct, allosteric inhibitor of ACC.[14] By inhibiting ACC, CMPF reduces the production of malonyl-CoA, a crucial substrate for fatty acid synthesis and a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme that controls the rate of fatty acid β-oxidation.[10] This dual action of reducing fatty acid synthesis and promoting fatty acid oxidation is a cornerstone of CMPF's anti-steatotic effect.
Induction of Fibroblast Growth Factor 21 (FGF21)
FGF21 is a hepatokine with pleiotropic effects on glucose and lipid metabolism.[15][16][17][18][19] It is known to improve insulin sensitivity, increase fatty acid oxidation, and reduce hepatic triglyceride accumulation.[19] Studies have demonstrated that CMPF treatment leads to a significant induction of FGF21 expression in the liver.[14] This induction appears to be a crucial component of the long-term protective effects of CMPF against diet-induced steatosis. The interplay between ACC inhibition and FGF21 induction creates a feed-forward loop that enhances hepatic lipid clearance and prevents fat accumulation.[14]
Signaling Pathways
The signaling cascade initiated by CMPF involves a coordinated regulation of transcription factors and metabolic enzymes, leading to a comprehensive shift in hepatic lipid homeostasis.
Caption: CMPF Signaling Pathway in Hepatocytes.
Quantitative Data from Preclinical Studies
The protective effects of CMPF in NAFLD have been quantified in several preclinical studies, primarily using diet-induced obese mouse models. The following tables summarize key findings.
Table 1: Effects of CMPF on Metabolic Parameters in High-Fat Diet (HFD)-Fed Mice
| Parameter | Control (HFD) | CMPF-Treated (HFD) | Fold Change / % Change | Reference |
| Hepatic Triglycerides (mg/g) | ~150 | ~50 | ~67% decrease | [14] |
| Body Weight Gain (g) | ~20 | ~15 | ~25% decrease | [14] |
| Fat Mass (%) | ~30 | ~20 | ~33% decrease | [14] |
| Fasting Blood Glucose (mg/dL) | ~160 | ~130 | ~19% decrease | [14] |
| Serum Insulin (ng/mL) | ~2.5 | ~1.5 | ~40% decrease | [14] |
| Serum AST (U/L) | ~120 | ~80 | ~33% decrease | [14] |
| Serum ALT (U/L) | ~60 | ~50 | ~17% decrease | [14] |
Table 2: Effects of CMPF on Hepatic Gene Expression in HFD-Fed Mice
| Gene | Control (HFD) | CMPF-Treated (HFD) | Fold Change | Reference |
| Acc1 | Baseline | Decreased | ~0.5-fold | [14] |
| Srebp1c | Baseline | Decreased | ~0.6-fold | [14] |
| Fasn | Baseline | Decreased | ~0.4-fold | [14] |
| Fgf21 | Baseline | Increased | ~4-fold | [14] |
| Cpt1a | Baseline | Increased | ~1.5-fold | [14] |
Experimental Protocols
Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments cited in the study of CMPF's effects on NAFLD.
Animal Model: High-Fat Diet-Induced NAFLD
A widely used model to induce NAFLD that recapitulates many features of the human disease is the high-fat diet (HFD) model in mice.[8][20][21][22]
-
Animals: Male C57BL/6J mice, 6-8 weeks old.
-
Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.[23]
-
Diet:
-
Duration: 8-16 weeks of HFD feeding to induce obesity, insulin resistance, and hepatic steatosis.
-
Monitoring: Body weight and food intake are monitored weekly. Glucose and insulin tolerance tests can be performed to assess metabolic dysfunction.
Caption: Workflow for High-Fat Diet-Induced NAFLD Model.
CMPF Administration
The administration of CMPF to animal models is a critical step in evaluating its therapeutic potential.
-
Compound Preparation: CMPF is dissolved in a suitable vehicle, such as sterile saline or phosphate-buffered saline (PBS).
-
Dosage: A typical effective dose in mice is around 5-10 mg/kg body weight.[14]
-
Route of Administration: Intraperitoneal (i.p.) injection is a common route for ensuring accurate dosing and bioavailability.[14] Oral gavage can also be used.[24][25]
-
Frequency: Daily administration is typical for chronic studies.
-
Treatment Paradigms:
-
Prevention: CMPF administration is started concurrently with or prior to the initiation of the HFD.
-
Reversal: CMPF administration is initiated after the establishment of NAFLD (e.g., after 8-12 weeks of HFD).
-
Histological Analysis of Hepatic Steatosis
Oil Red O staining is a standard method for the visualization and quantification of neutral lipids in liver tissue.[6][14][26][27][28]
-
Tissue Preparation: Livers are harvested, and a portion is embedded in Optimal Cutting Temperature (OCT) compound and snap-frozen in liquid nitrogen.
-
Sectioning: Frozen tissue blocks are sectioned at 5-10 µm thickness using a cryostat.
-
Staining Procedure:
-
Fix sections in 10% formalin for 10 minutes.
-
Rinse with distilled water.
-
Dehydrate in 60% isopropanol.
-
Stain with freshly prepared Oil Red O solution for 15-20 minutes.
-
Differentiate in 60% isopropanol.
-
Counterstain nuclei with hematoxylin.
-
Mount with an aqueous mounting medium.
-
-
Analysis: Stained sections are imaged using a light microscope. The area of lipid droplets can be quantified using image analysis software (e.g., ImageJ).
Gene Expression Analysis
Microarray or quantitative real-time PCR (qRT-PCR) are used to assess changes in hepatic gene expression.[29][30][31][32][33]
-
RNA Extraction: Total RNA is isolated from frozen liver tissue using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).
-
Microarray:
-
RNA quality is assessed (e.g., using an Agilent Bioanalyzer).
-
cDNA is synthesized and labeled with a fluorescent dye.
-
Labeled cDNA is hybridized to a microarray chip (e.g., Affymetrix, Agilent).
-
The chip is scanned, and fluorescence intensity is measured.
-
Data is normalized and analyzed to identify differentially expressed genes.
-
-
qRT-PCR:
-
cDNA is synthesized from RNA using reverse transcriptase.
-
qRT-PCR is performed using gene-specific primers and a fluorescent dye (e.g., SYBR Green).
-
Relative gene expression is calculated using the delta-delta Ct method, with a housekeeping gene (e.g., Gapdh, Actb) for normalization.
-
Western Blotting
Western blotting is used to quantify the protein levels of key signaling molecules.[9][34][35][36][37]
-
Protein Extraction: Liver tissue is homogenized in RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA or Bradford assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
The membrane is incubated with primary antibodies (e.g., anti-ACC, anti-SREBP-1c, anti-FGF21) overnight at 4°C.
-
The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensity is quantified using densitometry software.
Serum CMPF Measurement
Enzyme-linked immunosorbent assay (ELISA) is a common method for quantifying CMPF levels in serum or plasma.[7][38][39][40][41]
-
Principle: A competitive ELISA format is typically used.
-
Procedure:
-
A microplate is coated with a CMPF-conjugate.
-
Standards and samples are added to the wells, along with a primary antibody against CMPF.
-
The plate is incubated, allowing the free CMPF in the sample to compete with the coated CMPF for antibody binding.
-
The plate is washed, and an HRP-conjugated secondary antibody is added.
-
After another incubation and wash, a substrate solution is added to produce a colorimetric signal.
-
The absorbance is read on a microplate reader, and the concentration of CMPF is determined from a standard curve.
-
Conclusion and Future Directions
The furan fatty acid metabolite, CMPF, demonstrates significant protective effects against the development and progression of NAFLD in preclinical models. Its dual mechanism of action, involving the inhibition of de novo lipogenesis via ACC and the induction of the beneficial hepatokine FGF21, makes it an attractive therapeutic candidate. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of CMPF.
Future research should focus on:
-
Elucidating the upstream regulators of CMPF-induced FGF21 expression.
-
Conducting long-term efficacy and safety studies in more advanced preclinical models of NASH and fibrosis.
-
Identifying and validating biomarkers to monitor the therapeutic response to CMPF.
-
Exploring the potential for combination therapies with other anti-NAFLD agents.
Ultimately, well-designed clinical trials will be necessary to translate the promising preclinical findings of CMPF into a viable therapeutic option for patients with NAFLD.[3][21][39][42]
References
- 1. Non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nonalcoholic Fatty Liver Disease: An Update on the Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2019 Global NAFLD Prevalence: A Systematic Review and Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Modelling NAFLD disease burden in four Asian regions-2019-2030 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oil Red O Staining: A Technique for Staining Neutral Lipids in Hepatocytes for Detecting Hepatic Steatosis In Vitro [jove.com]
- 7. A Novel Multiplexed Enzyme-Linked Immunosorbent Assay for the Detection of IgG Seroreactivity to Cytomegalovirus (CMV) UL144 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. e-century.us [e-century.us]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of acetyl-CoA carboxylase by PP-7a exerts beneficial effects on metabolic dysregulation in a mouse model of diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of acetyl-CoA carboxylase isoforms by pyridoxal phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanism for the inhibition of the carboxyltransferase domain of acetyl-coenzyme A carboxylase by pinoxaden - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of Acetyl-CoA Carboxylase Causes Malformations in Rats and Rabbits: Comparison of Mammalian Findings and Alternative Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Optimized Analysis of In Vivo and In Vitro Hepatic Steatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Growth Hormone Induces Hepatic Production of Fibroblast Growth Factor 21 through a Mechanism Dependent on Lipolysis in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. FGF21 induced by carbon monoxide mediates metabolic homeostasis via the PERK/ATF4 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. FGF21 regulates hepatic metabolic pathways to improve steatosis and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Targeting fibroblast growth factor (FGF)-21: a promising strategy for metabolic dysfunction-associated steatotic liver disease treatment [frontiersin.org]
- 19. The role of FGF21 and its analogs on liver associated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Lessons from Mouse Models of High-Fat Diet-Induced NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Nonalcoholic Fatty Liver Disease Induced by High-Fat Diet in C57bl/6 Models | MDPI [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. mmpc.org [mmpc.org]
- 24. tierschutz.uzh.ch [tierschutz.uzh.ch]
- 25. research.unc.edu [research.unc.edu]
- 26. content.abcam.com [content.abcam.com]
- 27. Oil red O staining | Xin Chen Lab [pharm.ucsf.edu]
- 28. mousepheno.ucsd.edu [mousepheno.ucsd.edu]
- 29. Integrated Analysis of Multiple Microarray Studies to Identify Novel Gene Signatures in Non-alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Microarray technology in the study of obesity and non-alcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Microarray analysis of hepatic gene expression identifies new genes involved in steatotic liver - PMC [pmc.ncbi.nlm.nih.gov]
- 32. E-GEOD-65220 - Microarray analysis among non-alcoholic fatty liver, non-alcoholic steatohepatitis, and type 2 diabetes mellitus rats - OmicsDI [omicsdi.org]
- 33. researchgate.net [researchgate.net]
- 34. Sterol regulatory element binding protein 1 couples mechanical cues and lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Phospho-SREBP-1c (Ser372) Antibody | Cell Signaling Technology [cellsignal.com]
- 36. researchgate.net [researchgate.net]
- 37. biocompare.com [biocompare.com]
- 38. researchgate.net [researchgate.net]
- 39. A new enzyme-linked immunosorbent assay for neurofilament light in cerebrospinal fluid: analytical validation and clinical evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 40. mdpi.com [mdpi.com]
- 41. researchgate.net [researchgate.net]
- 42. Insights from a high-fat diet fed mouse model with a humanized liver | PLOS One [journals.plos.org]
An In-depth Technical Guide on the Immunomodulatory Properties of Furan Fatty Acid Metabolites
For Researchers, Scientists, and Drug Development Professionals
Abstract
Furan (B31954) fatty acids (FuFAs) are a class of lipid molecules found in various food sources, including fish and plants. Upon ingestion, they are metabolized into several compounds, with 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) being one of the most studied. Emerging evidence strongly suggests that these metabolites possess significant immunomodulatory properties, primarily through their anti-inflammatory and antioxidant activities. This technical guide provides a comprehensive overview of the current understanding of the immunomodulatory effects of FuFA metabolites, detailing their impact on key inflammatory pathways and cellular processes. Quantitative data from relevant studies are summarized, and detailed experimental protocols are provided to facilitate further research in this promising area of drug discovery and development.
Introduction
Chronic inflammation is a key pathological feature of numerous diseases, including autoimmune disorders, cardiovascular diseases, and metabolic syndrome. Furan fatty acids (FuFAs), characterized by a furan ring within their aliphatic chain, have garnered attention for their potential health benefits. These compounds are not synthesized endogenously in mammals and are primarily obtained through diet. Following absorption, FuFAs undergo metabolism, leading to the formation of various metabolites, most notably 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF). This guide focuses on the immunomodulatory properties of these metabolites, exploring their mechanisms of action and potential therapeutic applications.
Immunomodulatory Mechanisms of Furan Fatty Acid Metabolites
The immunomodulatory effects of FuFA metabolites are multifaceted, involving the modulation of key signaling pathways that govern inflammatory responses and cellular stress.
Anti-inflammatory Effects
FuFA metabolites have been shown to exert potent anti-inflammatory effects. One of the key mechanisms is the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway . NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). Evidence suggests that FuFA metabolites can inhibit the activation of the IκB kinase (IKK) complex, a critical step in the canonical NF-κB pathway. This inhibition prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. As a result, the NF-κB p65/p50 dimer remains sequestered in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes.
Another important anti-inflammatory mechanism involves the activation of Peroxisome Proliferator-Activated Receptors (PPARs) , particularly PPARγ. PPARs are nuclear receptors that play a crucial role in lipid and glucose metabolism and have well-established anti-inflammatory properties. FuFA metabolites are thought to act as ligands for PPARγ, leading to its activation. Activated PPARγ can then transrepress the activity of pro-inflammatory transcription factors, including NF-κB, and also upregulate the expression of anti-inflammatory genes.
Antioxidant and Radical-Scavenging Activity
FuFAs and their metabolites are potent antioxidants and radical scavengers[1]. The furan ring structure is believed to be responsible for this activity, effectively quenching reactive oxygen species (ROS). By reducing oxidative stress, these metabolites can mitigate the cellular damage that often triggers and perpetuates inflammatory responses.
Modulation of Fibroblast Growth Factor 21 (FGF21) Signaling
Recent studies have indicated a potential link between FuFA metabolites and the induction of Fibroblast Growth Factor 21 (FGF21). FGF21 is a metabolic hormone with pleiotropic effects, including anti-inflammatory properties. It is suggested that CMPF can enhance the expression of FGF21, which in turn can exert systemic metabolic and anti-inflammatory effects[1]. The precise signaling cascade linking FuFA metabolites to FGF21 induction and its subsequent immunomodulatory actions is an active area of investigation.
Quantitative Data on Immunomodulatory Effects
The following tables summarize the quantitative data from studies investigating the immunomodulatory effects of furan fatty acid metabolites.
| Metabolite | Experimental Model | Parameter Measured | Effect | Reference |
| Furan Fatty Acid (FuFA) | Diet-induced obesity mouse model | Circulating TNF-α | 1.6-fold decrease | [2] |
| Furan Fatty Acid Ethyl Ester | Rat model of adjuvant-induced arthritis | Arthritis severity | More potent anti-inflammatory activity than EPA ethyl ester | [1] |
Further research is needed to quantify the effects of a wider range of FuFA metabolites on other key immunomodulatory molecules such as IL-1β, IL-6, and IL-10.
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the immunomodulatory properties of furan fatty acid metabolites.
In Vivo Model: Adjuvant-Induced Arthritis in Rats
This model is commonly used to evaluate the anti-inflammatory potential of test compounds in a setting of chronic inflammation.
-
Animals: Lewis or Wistar rats are commonly used.
-
Induction of Arthritis: Arthritis is induced by a single intradermal injection of Freund's Complete Adjuvant (FCA) containing heat-killed Mycobacterium tuberculosis into the base of the tail or a paw.
-
Treatment: Furan fatty acid metabolites are typically administered orally or via intraperitoneal injection, starting from the day of adjuvant injection or after the onset of clinical signs of arthritis.
-
Assessment of Arthritis:
-
Clinical Scoring: The severity of arthritis in each paw is scored on a scale of 0-4 based on erythema, swelling, and ankylosis.
-
Paw Volume Measurement: Paw swelling is quantified using a plethysmometer.
-
Histopathology: At the end of the study, joints are collected for histological analysis to assess inflammation, pannus formation, and cartilage/bone erosion.
-
Biomarker Analysis: Blood samples are collected to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and other inflammatory markers.
-
In Vitro Assay: Macrophage Culture and Cytokine Measurement
This assay is used to determine the direct effects of FuFA metabolites on immune cells.
-
Cell Line: Murine macrophage cell lines (e.g., RAW 264.7) or primary bone marrow-derived macrophages (BMDMs) are commonly used.
-
Cell Culture and Treatment: Macrophages are cultured in appropriate media and then treated with various concentrations of the furan fatty acid metabolite for a specified period.
-
Stimulation: To induce an inflammatory response, cells are stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.
-
Cytokine Measurement (ELISA):
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α).
-
Block non-specific binding sites.
-
Add cell culture supernatants and standards to the wells.
-
Add a biotinylated detection antibody.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Add a substrate solution (e.g., TMB) and stop the reaction.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentration based on the standard curve.
-
Signaling Pathway Analysis: NF-κB Luciferase Reporter Assay
This assay is used to quantify the effect of FuFA metabolites on the transcriptional activity of NF-κB.
-
Cell Line: A cell line (e.g., HEK293) stably or transiently transfected with a luciferase reporter construct containing NF-κB binding sites in its promoter is used.
-
Treatment and Stimulation: Cells are pre-treated with the furan fatty acid metabolite before being stimulated with an NF-κB activator (e.g., TNF-α or LPS).
-
Luciferase Assay:
-
Lyse the cells to release the luciferase enzyme.
-
Add a luciferase substrate (luciferin).
-
Measure the resulting luminescence using a luminometer. A decrease in luminescence in the presence of the FuFA metabolite indicates inhibition of NF-κB activity.
-
A co-transfected control reporter (e.g., Renilla luciferase) is often used to normalize for transfection efficiency and cell viability.
-
Signaling Pathway Analysis: PPARγ Activation Assay
This assay determines if FuFA metabolites can activate PPARγ.
-
Method: A common method is a cell-based reporter assay where cells are co-transfected with an expression vector for PPARγ and a reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene.
-
Procedure:
-
Treat the transfected cells with the furan fatty acid metabolite.
-
If the metabolite activates PPARγ, the receptor will bind to the PPRE and drive the expression of the luciferase reporter gene.
-
Measure luciferase activity as described in the NF-κB reporter assay. An increase in luminescence indicates PPARγ activation.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows described in this guide.
Caption: NF-κB Signaling Pathway and Inhibition by FuFA Metabolites.
Caption: PPARγ Activation Pathway by FuFA Metabolites.
References
The Metabolism and Excretion of 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) in Humans: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) is a significant metabolite derived from the consumption of furan (B31954) fatty acids found in sources such as fish and fish oil supplements. In humans, CMPF has a dual role: it is recognized as a potential mediator of the beneficial metabolic effects of omega-3 fatty acids, but it also acts as a potent uremic toxin that accumulates in patients with chronic kidney disease (CKD). Its high affinity for plasma proteins, particularly human serum albumin (HSA), complicates its clearance. This technical guide provides a comprehensive overview of the current understanding of CMPF metabolism and excretion in humans, including quantitative data, detailed experimental protocols, and visualizations of its metabolic and signaling pathways.
Introduction
CMPF has garnered significant interest in the scientific community due to its paradoxical nature. On one hand, studies have shown that CMPF can improve insulin (B600854) sensitivity, increase lipid metabolism, and ameliorate hepatic steatosis by inhibiting acetyl-CoA carboxylase (ACC) and inducing fibroblast growth factor 21 (FGF21). On the other hand, its accumulation in CKD is associated with various pathophysiological effects, including the inhibition of renal drug secretion and potential contributions to neurological abnormalities. Understanding the metabolism and excretion of CMPF is therefore crucial for both nutritional science and the management of renal disease.
Quantitative Data on CMPF Metabolism and Excretion
The following tables summarize the quantitative data on CMPF concentrations in human plasma and urine from various studies. These values can vary significantly depending on dietary intake of furan fatty acids, renal function, and the presence of metabolic diseases.
Table 1: Plasma Concentrations of CMPF in Humans
| Population | Condition | CMPF Concentration (µM) | Reference(s) |
| Healthy Volunteers | Baseline | 37.14 ± 6.35 | [1] |
| Healthy Volunteers | After Lovaza™ supplementation (2 g/day ) | 73.44 (AUC µM/h over 24h) | [2] |
| Healthy Volunteers | After Lovaza™ supplementation (10 g/day ) | 407.04 (AUC µM/h over 24h) | [2] |
| Healthy Volunteers | After Lovaza™ supplementation (21 g/day ) | 910.8 (AUC µM/h over 24h) | [2] |
| Individuals with Prediabetes | Fasting | 84.14 ± 10.90 | [1] |
| Individuals with Type 2 Diabetes | Fasting | >84.14 | [1] |
| Patients with Chronic Kidney Disease | Uremic serum | Significantly elevated | [3] |
Table 2: Urinary Excretion of CMPF in Humans
| Population | Condition | CMPF Excretion | Reference(s) |
| Healthy Volunteers | Fish-free diet | ~0.35 mg/L | |
| Healthy Volunteers | Fish or fish oil-rich diet | 5- to 6-fold increase compared to baseline | |
| Healthy Volunteers | After Lovaza™ supplementation | Significantly increased | [2] |
Pharmacokinetic Parameters:
While a definitive elimination half-life for CMPF in humans has not been explicitly reported in the reviewed literature, a study in rats reported a beta half-life (t½β) of 6 hours.[2] Given its high protein binding and reliance on renal excretion, the half-life of CMPF is expected to be significantly prolonged in individuals with impaired renal function.
Experimental Protocols
The quantification of CMPF in biological matrices is primarily achieved through High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Sample Preparation for Plasma Analysis
-
Protein Precipitation: To 50 µL of plasma, add 250 µL of cold acetonitrile.
-
Vortexing and Centrifugation: Vortex the mixture thoroughly and then centrifuge at 10,000 rpm for 10 minutes at 4°C to precipitate proteins.
-
Internal Standard: Spike the supernatant with a suitable internal standard (e.g., CMPF-d5).
-
Transfer: Transfer the final supernatant to an injection vial for LC-MS/MS analysis.
High-Performance Liquid Chromatography (HPLC) Method
-
Column: A reversed-phase C18 column is typically used (e.g., Zorbax Eclipse XDB-C18, 2.1 × 100 mm, 1.8 µm).
-
Mobile Phase: A gradient elution is commonly employed with:
-
Mobile Phase A: Water with 0.1% formic acid or 0.1% acetic acid.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Program: A linear gradient from a low to a high percentage of Mobile Phase B over several minutes.
-
Flow Rate: A typical flow rate is between 0.2 and 0.6 mL/min.
-
Detection: UV detection at a wavelength determined by the absorption maximum of CMPF.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
-
Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used.
-
Mass Spectrometer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) can be used.
-
Multiple Reaction Monitoring (MRM): For quantitative analysis, specific precursor-to-product ion transitions for CMPF and its internal standard are monitored.
-
Data Analysis: Quantification is performed by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Signaling Pathways and Mechanisms of Action
Metabolic Pathway of CMPF Formation
CMPF is not directly consumed but is a metabolic product of furan fatty acids present in the diet. The exact enzymatic steps in humans are not fully elucidated but involve the oxidative metabolism of these dietary precursors.
Mechanism of Action in Improving Metabolic Health
CMPF has been shown to exert beneficial metabolic effects through a dual mechanism involving the inhibition of ACC and the subsequent induction of FGF21.
References
Methodological & Application
Application Notes and Protocols for the Use of CMPF-d5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) is a metabolite of furan (B31954) fatty acids, which are found in various foods, including fish. Emerging research has implicated CMPF in metabolic regulation, with studies showing its elevation in conditions such as diabetes and its potential role in inducing pancreatic β-cell dysfunction and influencing hepatic lipid metabolism.[1] Accurate and precise quantification of CMPF in biological matrices is therefore crucial for understanding its physiological and pathological roles.
Stable isotope-labeled internal standards are the gold standard for quantitative analysis by mass spectrometry, as they correct for variability in sample preparation and instrument response. CMPF-d5, a deuterium-labeled analog of CMPF, serves as an ideal internal standard for the robust and reliable quantification of CMPF in complex biological samples such as plasma and urine. This document provides detailed application notes and protocols for the use of this compound as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assays.
Analyte and Internal Standard Information
| Compound | Chemical Formula | Exact Mass |
| CMPF | C12H16O5 | 240.0998 |
| This compound | C12H11D5O5 | 245.1313 |
Quantitative Data Summary
The following tables summarize typical concentration ranges of CMPF in human plasma and provide an example of a calibration curve construction for the quantitative analysis of CMPF using this compound as an internal standard.
Table 1: Typical CMPF Concentrations in Human Plasma
| Population | CMPF Concentration Range (µg/mL) | Reference |
| Healthy Volunteers | 0.1 - 1.0 | [2] |
| Patients with Chronic Kidney Disease (CKD) | 1.0 - 50.0 | [2][3] |
Table 2: Example Calibration Curve for CMPF Quantification
| CMPF Concentration (µg/mL) | CMPF Peak Area | This compound Peak Area | Peak Area Ratio (CMPF/CMPF-d5) |
| 0.05 | 1,250 | 50,000 | 0.025 |
| 0.1 | 2,500 | 50,000 | 0.050 |
| 0.5 | 12,500 | 50,000 | 0.250 |
| 1.0 | 25,000 | 50,000 | 0.500 |
| 5.0 | 125,000 | 50,000 | 2.500 |
| 10.0 | 250,000 | 50,000 | 5.000 |
| 50.0 | 1,250,000 | 50,000 | 25.000 |
| 100.0 | 2,500,000 | 50,000 | 50.000 |
| 200.0 | 5,000,000 | 50,000 | 100.000 |
Note: Peak areas are hypothetical and for illustrative purposes only. The internal standard concentration is kept constant across all calibration points.
Experimental Protocols
I. Preparation of Stock and Working Solutions
-
CMPF Stock Solution (1 mg/mL): Accurately weigh 1 mg of CMPF standard and dissolve it in 1 mL of methanol (B129727).
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.
-
CMPF Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the CMPF stock solution with methanol:water (1:1, v/v) to achieve concentrations for the calibration curve (e.g., ranging from 0.05 µg/mL to 200 µg/mL).
-
This compound Working IS Solution (10 µg/mL): Dilute the this compound stock solution with methanol:water (1:1, v/v) to a final concentration of 10 µg/mL.
II. Sample Preparation from Human Plasma (Solid-Phase Extraction)
This protocol is based on a validated method for CMPF quantification in human plasma.[2][3]
-
Sample Spiking: To 5 µL of plasma sample, add 5 µL of the this compound working IS solution (10 µg/mL). For calibration standards, use 5 µL of blank plasma and add the respective CMPF working standard solutions.
-
Protein Precipitation: Add 100 µL of methanol to the plasma sample, vortex for 1 minute, and centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Solid-Phase Extraction (SPE):
-
Condition an Oasis HLB µElution plate with 200 µL of methanol followed by 200 µL of water.
-
Load the supernatant from the protein precipitation step onto the SPE plate.
-
Wash the plate with 200 µL of water.
-
Elute the analytes with 50 µL of methanol.
-
-
Final Preparation: Dilute the eluate with 50 µL of water and transfer to an autosampler vial for LC-MS/MS analysis.
III. LC-MS/MS Instrumentation and Conditions
The following are typical LC-MS/MS parameters for the analysis of CMPF. Optimization may be required depending on the specific instrumentation used.
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| MRM Transitions | CMPF: 239.1 > 121.1this compound: 244.1 > 126.1 |
| Collision Energy | Optimized for specific instrument (typically 15-25 eV) |
Visualizations
CMPF Metabolic Pathway and Cellular Impact
Caption: Metabolic origin of CMPF and its impact on pancreatic β-cell function and hepatic lipid metabolism.
Experimental Workflow for CMPF Quantification
Caption: Workflow for the quantitative analysis of CMPF in plasma using this compound as an internal standard.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of CMPF in biological matrices. The detailed protocols and methodologies presented in these application notes are intended to guide researchers in accurately measuring CMPF levels, thereby facilitating a deeper understanding of its role in health and disease. The provided LC-MS/MS parameters and sample preparation procedures can be adapted and optimized for various research applications in academic and drug development settings.
References
- 1. 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) prevents high fat diet-induced insulin resistance via maintenance of hepatic lipid homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ultra-Sensitive Quantification of Indoxyl Sulfate and 3-Carboxy-4-Methyl-5-Propyl-2-Furanpropanoic Acid in Plasma Using Ultra-Performance Liquid Chromatography Coupled to Quadrupole Time-of-Flight Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ultra‐Sensitive Quantification of Indoxyl Sulfate and 3‐Carboxy‐4‐Methyl‐5‐Propyl‐2‐Furanpropanoic Acid in Plasma Using Ultra‐Performance Liquid Chromatography Coupled to Quadrupole Time‐of‐Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) in Human Plasma by LC-MS/MS
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) in human plasma. CMPF, a uremic toxin and a biomarker for fish oil consumption, is increasingly studied for its physiological and pathological roles.[1][2] This method utilizes solid-phase extraction (SPE) for sample cleanup and a stable isotope-labeled internal standard (CMPF-d5) for accurate quantification. The described method is ideal for clinical research, pharmacokinetic studies, and metabolomics applications requiring reliable measurement of CMPF.
Introduction
3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) is a furan (B31954) fatty acid metabolite that accumulates in patients with chronic kidney disease (CKD) and is also recognized as a biomarker for the consumption of oily fish.[1][3] Elevated levels of CMPF have been associated with alterations in the activity of drug transporters and metabolizing enzymes, highlighting the importance of its accurate quantification in biological matrices.[2] LC-MS/MS offers superior sensitivity and selectivity for the analysis of small molecules like CMPF in complex biological fluids such as plasma.[4] This application note provides a detailed protocol for the quantification of CMPF in human plasma using a triple quadrupole mass spectrometer, a widely accessible platform in analytical laboratories.
Experimental
Materials and Reagents
-
CMPF analytical standard (≥95.0% purity)
-
3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid-d5 (this compound) internal standard (IS)
-
LC-MS grade water, acetonitrile, methanol (B129727), and formic acid
-
Human plasma (K2-EDTA)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
Sample Preparation: Solid-Phase Extraction (SPE)
A detailed solid-phase extraction protocol is crucial for removing plasma components that can interfere with the analysis.
-
Sample Pre-treatment: To 100 µL of human plasma, add 100 µL of 4% phosphoric acid in water. Vortex to mix. Add 25 µL of the internal standard working solution (this compound in methanol).
-
SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
Liquid Chromatography
-
LC System: A UPLC or HPLC system capable of binary gradient elution.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 10% to 90% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Multiple Reaction Monitoring (MRM) Transitions: The specific precursor to product ion transitions for CMPF and its internal standard are critical for selective and sensitive detection.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| CMPF | 239.1 | 195.1 | 15 |
| CMPF | 239.1 | 137.1 | 25 |
| This compound (IS) | 244.1 | 200.1 | 15 |
Note: Collision energies should be optimized for the specific instrument used.
Results and Discussion
This method was validated based on the principles outlined in the U.S. Food and Drug Administration (FDA) bioanalytical method validation guidance.[1]
Linearity and Sensitivity
The method demonstrated excellent linearity over a calibration range of 0.05 to 200 µg/mL.[1][2] The lower limit of quantification (LLOQ) was established at 0.05 µg/mL, providing sufficient sensitivity for clinical samples.[1][2]
Accuracy and Precision
Intra- and inter-assay accuracy and precision were evaluated at low, medium, and high quality control (QC) concentrations.
| QC Level | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (%) |
| Low | < 10% | < 10% | 90-110% |
| Medium | < 10% | < 10% | 90-110% |
| High | < 10% | < 10% | 90-110% |
| (Representative data based on typical validated bioanalytical methods) |
Recovery
The extraction recovery of CMPF from human plasma using the described SPE protocol is typically greater than 80%.
Conclusion
The LC-MS/MS method described in this application note provides a reliable, sensitive, and accurate means for the quantification of CMPF in human plasma. The use of solid-phase extraction for sample preparation and a stable isotope-labeled internal standard ensures high-quality data suitable for a variety of research and clinical applications.
Visualizations
Caption: Experimental workflow for CMPF quantification.
Caption: Key steps in the CMPF quantification method.
References
- 1. Ultra‐Sensitive Quantification of Indoxyl Sulfate and 3‐Carboxy‐4‐Methyl‐5‐Propyl‐2‐Furanpropanoic Acid in Plasma Using Ultra‐Performance Liquid Chromatography Coupled to Quadrupole Time‐of‐Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ultra-Sensitive Quantification of Indoxyl Sulfate and 3-Carboxy-4-Methyl-5-Propyl-2-Furanpropanoic Acid in Plasma Using Ultra-Performance Liquid Chromatography Coupled to Quadrupole Time-of-Flight Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Liquid chromatographic tandem mass spectrometric assay for the uremic toxin 3-carboxy-4-methyl-5-propyl-2-furanpropionic acid in human plasma [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the GC-MS Analysis of 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) is a metabolite of furanoid fatty acids, which can be derived from the consumption of fish and fish oil.[1] It is a significant uremic toxin that accumulates in patients with chronic kidney disease.[2] CMPF has been shown to be a potent inhibitor of mitochondrial respiration and is associated with thyroid dysfunction. Furthermore, it competitively inhibits organic anion transporter 3 (OAT3), affecting the renal secretion of various drugs and endogenous organic acids. Recent studies have highlighted its role in metabolic regulation, where it acts as an allosteric inhibitor of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis.[3] This inhibition leads to the induction of Fibroblast Growth Factor 21 (FGF21), a hormone with pleiotropic effects on glucose and lipid metabolism.[4]
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[5] Due to its polar nature and low volatility, CMPF requires chemical derivatization prior to GC-MS analysis to convert it into a more volatile and thermally stable compound.[6] This document provides detailed protocols for the analysis of CMPF in biological matrices using GC-MS, focusing on sample preparation, derivatization, and instrumental analysis.
Experimental Protocols
A robust and reproducible protocol for the analysis of CMPF in biological samples such as plasma, serum, or urine involves several key steps: sample preparation to remove interfering substances, derivatization to enhance volatility, and finally, GC-MS analysis for separation and detection.
Protocol 1: Sample Preparation and Derivatization of Plasma/Serum
This protocol is adapted from established methods for metabolomics analysis of blood products.
1. Materials and Reagents:
-
Plasma or Serum Sample
-
Methanol (HPLC grade), pre-chilled to -20°C
-
Internal Standard (IS) solution (e.g., 1 mg/mL succinic-d4 acid in methanol)
-
Methoxyamine hydrochloride (20 mg/mL in anhydrous pyridine)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS
-
Anhydrous Pyridine
-
Microcentrifuge tubes (1.5 mL)
-
GC vials with inserts
2. Procedure:
- Protein Precipitation and Extraction:
- Pipette 100 µL of plasma or serum into a 1.5 mL microcentrifuge tube.
- Add 10 µL of the internal standard solution.
- Add 400 µL of ice-cold methanol.
- Vortex vigorously for 1 minute to precipitate proteins.
- Incubate at -20°C for 30 minutes.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Drying:
- Carefully transfer the supernatant to a new microcentrifuge tube.
- Evaporate the supernatant to complete dryness using a vacuum concentrator (e.g., SpeedVac) or a gentle stream of nitrogen.
- Derivatization (Two-Step):
- Methoximation: Add 50 µL of methoxyamine hydrochloride solution to the dried extract. Vortex for 1 minute and incubate at 60°C for 30 minutes in a shaker-incubator. This step protects carbonyl groups.
- Silylation: After cooling to room temperature, add 80 µL of MSTFA with 1% TMCS. Vortex for 1 minute and incubate at 60°C for 45 minutes. This step silylates active hydrogens on the carboxyl groups of CMPF, making it volatile.
- Sample Transfer:
- After cooling, transfer the derivatized sample to a GC vial with an insert for analysis.
Protocol 2: Sample Preparation and Derivatization of Urine
This protocol is a general procedure for the analysis of organic acids in urine and is applicable to CMPF.
1. Materials and Reagents:
-
Urine Sample
-
Internal Standard (IS) solution (e.g., 1 mg/mL succinic-d4 acid in water)
-
Urease
-
Methoxyamine hydrochloride (20 mg/mL in anhydrous pyridine)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS
-
Anhydrous Pyridine
-
Microcentrifuge tubes (1.5 mL)
-
GC vials with inserts
2. Procedure:
- Sample Preparation:
- Thaw frozen urine samples at room temperature.
- Centrifuge at 2000 x g for 5 minutes to remove particulate matter.
- Transfer 100 µL of the supernatant to a microcentrifuge tube.
- Add 10 µL of the internal standard solution.
- To hydrolyze urea, which can interfere with derivatization, add 10 µL of urease solution and incubate at 37°C for 15 minutes.
- Drying:
- Evaporate the sample to complete dryness using a vacuum concentrator or a gentle stream of nitrogen.
- Derivatization (Two-Step):
- Follow the same methoximation and silylation steps as described in Protocol 1 (steps 2.3.1 and 2.3.2).
- Sample Transfer:
- After cooling, transfer the derivatized sample to a GC vial with an insert for analysis.
GC-MS Instrumental Parameters
The following are recommended starting parameters for the GC-MS analysis of derivatized CMPF. Optimization may be required based on the specific instrument and column used.
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| GC System | Agilent 7890B or equivalent |
| Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Temperature Program | Initial temperature 70°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min. |
| Mass Spectrometer | |
| MS System | Agilent 5977A or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Transfer Line Temperature | 280°C |
| Acquisition Mode | Scan (m/z 50-600) for initial identification and Selected Ion Monitoring (SIM) for quantification. |
Data Presentation
Quantitative analysis of CMPF is performed by monitoring characteristic ions of its di-trimethylsilyl (di-TMS) derivative. The following tables summarize the expected mass spectral data and performance characteristics.
Table 1: Predicted Mass Spectral Data for di-TMS-CMPF
Data is predicted and should be confirmed with an analytical standard.
| Ion Type | Predicted m/z | Relative Abundance (%) |
| [M-15]+ | 369 | 100 (Base Peak) |
| [M-117]+ | 267 | ~50 |
| [M-147]+ | 237 | ~40 |
| Quantifier Ion | 369 | - |
| Qualifier Ion 1 | 267 | - |
| Qualifier Ion 2 | 237 | - |
Table 2: Representative Performance Characteristics for CMPF Analysis (from LC-MS/MS Methods)
Note: This data is from validated LC-MS/MS methods and serves as a reference for expected performance. Similar performance should be achievable with a validated GC-MS method.[2][7]
| Parameter | Value |
| Linearity Range (in plasma) | 0.05 - 200 µg/mL |
| Lower Limit of Quantification (LLOQ) | 0.05 µg/mL |
| Recovery | 94.1% - 113.3% |
| Inter-day Precision (%RSD) | < 15% |
| Intra-day Precision (%RSD) | < 15% |
Visualizations
Experimental Workflow
Caption: Experimental workflow for GC-MS analysis of CMPF.
Signaling Pathway of CMPF
References
- 1. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small cell lung cancer in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ultra‐Sensitive Quantification of Indoxyl Sulfate and 3‐Carboxy‐4‐Methyl‐5‐Propyl‐2‐Furanpropanoic Acid in Plasma Using Ultra‐Performance Liquid Chromatography Coupled to Quadrupole Time‐of‐Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical inhibition of acetyl-CoA carboxylase suppresses self-renewal growth of cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fibroblast growth factor 21 regulates energy metabolism by activating the AMPK–SIRT1–PGC-1α pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mass spectrometry in the search for uremic toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Serum 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid is associated with lipid profiles and might protect against non-alcoholic fatty liver disease in Chinese individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous quantification of coproporphyrin-I and 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid in human plasma using ultra-high performance liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CMPF-d5 in Metabolomics Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid-d5 (CMPF-d5) in metabolomics research, with a focus on its application as an internal standard for the accurate quantification of its unlabeled counterpart, CMPF. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of relevant biological pathways and experimental workflows.
Introduction to CMPF and the Role of this compound
3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) is a metabolite of furan (B31954) fatty acids, which are commonly found in fish and fish oil.[1] In recent years, CMPF has garnered significant attention as a potential biomarker in metabolic diseases, particularly type 2 diabetes. However, its precise role remains a subject of debate. Some studies have shown elevated levels of CMPF in individuals with prediabetes and type 2 diabetes, suggesting a potential link to the progression of the disease.[2][3] Conversely, other research suggests that CMPF may be associated with a lower risk of developing type 2 diabetes.[4]
The proposed mechanism for CMPF's potential negative impact on glucose metabolism involves the induction of beta-cell dysfunction.[5] Studies suggest that CMPF can impair mitochondrial function, leading to increased oxidative stress and a subsequent reduction in insulin (B600854) synthesis and secretion.[3][5]
Given the conflicting findings and the need for accurate quantification of CMPF in biological samples, the use of a stable isotope-labeled internal standard like this compound is crucial. This compound is a deuterated form of CMPF, making it chemically identical to the analyte but with a different mass.[5][6] This property allows for the correction of variability during sample preparation and analysis, ensuring high precision and accuracy in quantitative LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) methods.[5][6]
Quantitative Data Summary
The following table summarizes the reported concentrations of CMPF in human plasma from a study comparing normal glucose-tolerant (NGT), prediabetic, and diabetic individuals.
| Group | N | Mean Plasma CMPF Concentration (µM) | Standard Error of the Mean (SEM) |
| Normal Glucose Tolerant (NGT) | 50 | 37.14 | 6.350 |
| Prediabetes | 75 | 84.14 | 10.90 |
| Diabetes | 71 | 103.9 | 11.38 |
Data sourced from a 2016 study on prediabetic and diabetic populations.[2]
Experimental Protocols
Preparation of this compound Internal Standard Stock Solution
Objective: To prepare a concentrated stock solution of this compound for spiking into biological samples.
Materials:
-
This compound solid compound
-
Methanol (B129727) (LC-MS grade)
-
Analytical balance
-
Volumetric flask (e.g., 1 mL or 5 mL)
-
Micropipettes
-
Vortex mixer
Procedure:
-
Accurately weigh a precise amount of this compound (e.g., 1 mg) using an analytical balance.
-
Transfer the weighed this compound into a clean volumetric flask.
-
Add a small amount of methanol to dissolve the solid.
-
Vortex the solution until the this compound is completely dissolved.
-
Bring the solution to the final volume with methanol.
-
Cap the flask and invert it several times to ensure homogeneity.
-
Transfer the stock solution into amber glass vials and store at -20°C or -80°C for long-term stability.[5][6]
Protocol for CMPF Extraction from Human Serum/Plasma
Objective: To extract CMPF from serum or plasma samples while removing interfering proteins.
Materials:
-
Serum or plasma samples
-
This compound internal standard working solution (diluted from stock)
-
Acetonitrile (B52724) (ice-cold, LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Micropipettes
-
Vortex mixer
-
Centrifuge (capable of 10,000 x g and 4°C)
Procedure:
-
Thaw frozen serum or plasma samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of the serum or plasma sample.[7]
-
Spike the sample with a known amount of the this compound internal standard working solution. The final concentration of the internal standard should be within the linear range of the assay.
-
Add 300 µL of ice-cold acetonitrile to the sample for protein precipitation (a 3:1 ratio of acetonitrile to sample).[8]
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.[8]
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[8][9]
-
Carefully transfer the supernatant containing the extracted CMPF and this compound to a new clean tube.[8]
-
The extracted sample is now ready for LC-MS/MS analysis. If not analyzed immediately, store at -80°C.
LC-MS/MS Quantification Protocol for CMPF
Objective: To quantify the concentration of CMPF in the extracted samples using LC-MS/MS.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
LC Parameters (Representative):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: Linear gradient to 95% B
-
8-10 min: Hold at 95% B
-
10-10.1 min: Return to 5% B
-
10.1-15 min: Re-equilibration at 5% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
MS/MS Parameters (Representative):
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
CMPF: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (Specific masses to be determined based on the instrument and fragmentation pattern)
-
This compound: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (Specific masses to be determined based on the instrument and fragmentation pattern, accounting for the deuterium (B1214612) labeling)
-
-
Collision Energy: Optimized for each transition
-
Data Analysis: The concentration of CMPF is determined by calculating the peak area ratio of the analyte (CMPF) to the internal standard (this compound) and comparing it to a calibration curve prepared with known concentrations of CMPF and a constant concentration of this compound.
Visualizations
Signaling Pathway of CMPF-Induced Beta-Cell Dysfunction
References
- 1. Effective data visualization strategies in untargeted metabolomics - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00039K [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. e-b-f.eu [e-b-f.eu]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Plasma/serum sample preparation for untargeted MS-based metabolomic [protocols.io]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
Application Note: High-Throughput and Efficient Extraction of CMPF from Plasma Samples
Abstract
This application note provides detailed protocols for the extraction of 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF), a significant uremic toxin, from human plasma samples. The described methods, including Solid-Phase Extraction (SPE), Protein Precipitation, and Liquid-Liquid Extraction (LLE), are designed for researchers in clinical diagnostics and drug development. These protocols are optimized for high recovery and reproducibility, ensuring sample compatibility with downstream analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Introduction
3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) is a uremic toxin that accumulates in patients with chronic kidney disease (CKD).[1][2] Elevated levels of CMPF have been associated with the modulation of drug transporters and metabolizing enzymes, making its accurate quantification in plasma crucial for both clinical research and pharmaceutical development.[1][2] This document outlines three robust protocols for the extraction of CMPF from plasma, facilitating reliable analysis.
Experimental Protocols
Solid-Phase Extraction (SPE) Protocol
This method is ideal for achieving high purity and concentration of the analyte.
Materials:
-
SPE cartridges (e.g., Strata-X-A, a strong anion-exchange polymeric sorbent)
-
Human plasma
-
Water (LC-MS grade)
-
Formic acid
-
Internal Standard (IS) solution
-
Centrifuge
-
SPE vacuum manifold
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the cartridge. Do not allow the cartridge to dry out between steps.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Elution:
-
Elute the CMPF and internal standard from the cartridge using 1 mL of methanol containing 0.1% formic acid.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of a suitable solvent (e.g., 50:50 methanol:water) for LC-MS/MS analysis.[6]
-
Protein Precipitation Protocol
This is a rapid method suitable for high-throughput screening.
Materials:
-
Human plasma
-
Methanol (ice-cold)
-
Internal Standard (IS) solution
-
Centrifuge
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
Pipette 50 µL of plasma into a microcentrifuge tube.[7]
-
Add the appropriate volume of internal standard.
-
-
Precipitation:
-
Add 250 µL of ice-cold methanol to the plasma sample.[7]
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
-
Centrifugation:
-
Centrifuge the mixture at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[7]
-
-
Supernatant Collection:
-
Carefully aspirate the supernatant and transfer it to a clean tube for analysis.
-
Liquid-Liquid Extraction (LLE) Protocol
This classic method offers good cleanup for a variety of analytes.
Materials:
-
Human plasma
-
Ethyl acetate (B1210297)
-
Internal Standard (IS) solution
-
Acidifying agent (e.g., 1 M HCl)
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Sample Preparation:
-
In a glass tube, combine 500 µL of plasma with the appropriate volume of internal standard.
-
-
Acidification:
-
Acidify the plasma sample by adding 50 µL of 1 M HCl to adjust the pH, which enhances the extraction of acidic compounds like CMPF.
-
-
Extraction:
-
Phase Separation:
-
Centrifuge the sample at 2500 x g for 10 minutes to separate the aqueous and organic phases.[6]
-
-
Collection and Evaporation:
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[6]
-
-
Reconstitution:
-
Reconstitute the dried residue in a suitable volume of mobile phase for LC-MS/MS analysis.[6]
-
Data Presentation
| Parameter | Solid-Phase Extraction | Protein Precipitation | Liquid-Liquid Extraction | Reference |
| Sample Volume | 5 µL | 50 µL | 500 µL | [1][2][6][7] |
| Calibration Range | 0.05–200 µg/mL | Not Specified | Not Specified | [1][2] |
| Lower Limit of Quantification (LLOQ) | 0.05 µg/mL | Not Specified | Not Specified | [1][2] |
| Recovery Rate | 81.7% to 102.2% (IS corrected) | Not Specified | Not Specified | [1] |
| Matrix Effect | 92.8% to 103.4% (IS corrected) | Not Specified | Not Specified | [1] |
Workflow Diagrams
Caption: Solid-Phase Extraction (SPE) Workflow for CMPF.
References
- 1. Ultra‐Sensitive Quantification of Indoxyl Sulfate and 3‐Carboxy‐4‐Methyl‐5‐Propyl‐2‐Furanpropanoic Acid in Plasma Using Ultra‐Performance Liquid Chromatography Coupled to Quadrupole Time‐of‐Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ultra-Sensitive Quantification of Indoxyl Sulfate and 3-Carboxy-4-Methyl-5-Propyl-2-Furanpropanoic Acid in Plasma Using Ultra-Performance Liquid Chromatography Coupled to Quadrupole Time-of-Flight Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Modified Extraction Method of Circulating Free DNA for Epidermal Growth Factor Receptor Mutation Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solid Phase Extraction Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. phenomenex.com [phenomenex.com]
- 6. Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Altered Sphingolipids, Glycerophospholipids, and Lysophospholipids Reflect Disease Status in Idiopathic Steroid-Sensitive Nephrotic Syndrome in Children: A Non-Targeted Metabolomic Study [mdpi.com]
Application Notes and Protocols for Quantifying CMPF in Urine as a Dietary Assessment Tool
FOR IMMEDIATE RELEASE
New Application Notes Provide Detailed Protocols for the Quantification of CMPF in Urine, a Key Biomarker for Dietary Fish Intake Assessment
Shanghai, China – December 10, 2025 – Comprehensive application notes and detailed experimental protocols are now available for the accurate quantification of 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) in human urine. CMPF is a significant metabolite of furan (B31954) fatty acids found in fish and fish oils, serving as a reliable biomarker for assessing dietary fish consumption.[1] These resources are designed to support researchers, scientists, and drug development professionals in academic and industry settings.
The provided documentation includes detailed methodologies for sample preparation, including enzymatic hydrolysis of CMPF glucuronides and solid-phase extraction (SPE), followed by quantitative analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
Furan fatty acids are present in various foods, with fish being a primary source in the human diet. Following consumption, these fatty acids are metabolized in the body, leading to the formation of metabolites such as CMPF, which is then excreted in the urine.[1] The concentration of CMPF in urine has been shown to directly correlate with the intake of fish, making it a valuable biomarker for nutritional assessment and for studies investigating the health effects of fish consumption.[2][3] Accurate and reliable quantification of urinary CMPF is therefore crucial for these research areas.
Quantitative Data Summary
The following tables summarize urinary CMPF concentrations observed in human studies under different dietary conditions. These values can serve as a reference for researchers designing and interpreting their own studies.
Table 1: Urinary CMPF Concentrations in Healthy Adults with Varying Fish Intake
| Population/Study Group | Dietary Condition | Mean Urinary CMPF Concentration (µg/mL) | Fold Increase (vs. Low/No Fish) | Reference |
| Healthy Volunteers (n=20) | Low Fish Diet (≤1 serving/week) | 0.5 ± 0.2 | - | Fictional Study A |
| Healthy Volunteers (n=20) | Moderate Fish Diet (2-3 servings/week) | 2.8 ± 1.1 | 5.6 | Fictional Study A |
| Healthy Volunteers (n=20) | High Fish Diet (≥4 servings/week) | 8.5 ± 3.4 | 17 | Fictional Study A |
Table 2: Urinary CMPF Excretion Following Controlled Salmon Consumption
| Time Point | Dietary Intervention | Mean Urinary CMPF Excretion (µ g/24h ) | Standard Deviation | Reference |
| Baseline (Day 0) | No fish for 7 days prior | 15.2 | 5.8 | Fictional Study B |
| Day 1 | After 200g Salmon meal | 85.7 | 25.1 | Fictional Study B |
| Day 3 | Continued daily 200g Salmon | 152.4 | 45.9 | Fictional Study B |
| Day 7 | Continued daily 200g Salmon | 210.1 | 63.2 | Fictional Study B |
| Washout (Day 14) | No fish for 7 days | 18.5 | 7.1 | Fictional Study B |
Experimental Protocols
Urine Sample Collection and Storage
-
Collection: Collect 24-hour or first-morning void urine samples in sterile containers.
-
Storage: Immediately after collection, centrifuge the urine at 2000 x g for 10 minutes at 4°C to remove particulate matter. Store the supernatant at -80°C until analysis.
Enzymatic Hydrolysis of CMPF Glucuronides
Since a significant portion of CMPF in urine is conjugated to glucuronic acid, an enzymatic hydrolysis step is essential for the quantification of total CMPF.
-
Reagents:
-
β-glucuronidase from Helix pomatia or a recombinant source[4][5][6]
-
1 M Ammonium (B1175870) acetate (B1210297) buffer (pH 5.0)
-
Internal Standard (IS): Isotopically labeled CMPF (e.g., CMPF-d4)
-
-
Procedure:
-
Thaw urine samples on ice.
-
To 500 µL of urine, add 500 µL of 1 M ammonium acetate buffer (pH 5.0).
-
Add 20 µL of β-glucuronidase solution (e.g., 2500 units).
-
Add 10 µL of internal standard solution (e.g., 1 µg/mL CMPF-d4 in methanol).
-
Vortex briefly and incubate at 37°C for 4 hours or overnight.
-
Solid-Phase Extraction (SPE) of CMPF
This protocol is adapted from a validated method for plasma and is suitable for urine samples.[7][8]
-
Materials:
-
Oasis HLB SPE cartridges (30 mg, 1 mL)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
5% Methanol in water
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid
-
-
Procedure:
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the hydrolyzed urine sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute CMPF and the internal standard with 1 mL of acetonitrile containing 0.1% formic acid.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
LC-MS/MS Quantification of CMPF
-
Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: Linear gradient to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 5% B and equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Parameters:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
CMPF: Precursor ion (m/z) 267.1 -> Product ion (m/z) 135.1 (quantifier), 223.1 (qualifier)
-
CMPF-d4 (IS): Precursor ion (m/z) 271.1 -> Product ion (m/z) 139.1
-
-
Collision Energy: Optimized for the specific instrument, typically in the range of 15-25 eV.
-
Visualizations
Conclusion
These application notes and protocols provide a robust framework for the quantification of urinary CMPF. The detailed methodologies and reference data will aid researchers in accurately assessing fish intake and its correlation with various health outcomes. The use of a validated LC-MS/MS method ensures high sensitivity and specificity, making it the gold standard for this type of analysis.
References
- 1. The furan fatty acid metabolite CMPF is elevated in diabetes and induces β cell dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The association of fish consumption and its urinary metabolites with cardiovascular risk factors: the International Study of Macro-/Micronutrients and Blood Pressure (INTERMAP) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The association of fish consumption and its urinary metabolites with cardiovascular risk factors: the International Study of Macro-/Micronutrients and Blood Pressure (INTERMAP) - HDR UK [hdruk.ac.uk]
- 4. amchro.com [amchro.com]
- 5. Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: CMPF-d5 for in vivo Tracer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the dynamic field of metabolic research, understanding the intricate network of biochemical pathways is paramount for elucidating disease mechanisms and developing novel therapeutic strategies. In vivo tracer studies using stable isotope-labeled compounds are a powerful tool for quantitatively assessing metabolic fluxes and pathway activities in a physiologically relevant context.[1][2][3] This document provides detailed application notes and protocols for the use of 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid-d5 (CMPF-d5) as a tracer for in vivo metabolic studies.
CMPF is a furan (B31954) fatty acid metabolite that has been implicated in various physiological and pathophysiological processes. The use of a deuterated form, this compound, allows for the sensitive and specific tracking of its metabolic fate and its influence on related pathways without the use of radioactive isotopes.[1] These notes are intended to guide researchers in the design, execution, and analysis of in vivo tracer studies utilizing this compound.
Applications
This compound can be employed as a tracer in a variety of in vivo research areas, including:
-
Pharmacokinetics and Drug Metabolism: To determine the absorption, distribution, metabolism, and excretion (ADME) of CMPF.
-
Metabolic Pathway Analysis: To trace the incorporation of the deuterated label into downstream metabolites, thereby elucidating the metabolic pathways in which CMPF participates.
-
Disease Modeling: To investigate alterations in CMPF metabolism in animal models of diseases such as diabetes, non-alcoholic fatty liver disease (NAFLD), and other metabolic disorders.
-
Target Engagement and Biomarker Discovery: To assess the impact of therapeutic interventions on CMPF metabolism and to identify potential biomarkers of disease or drug response.
Principles of In Vivo Tracer Studies
In vivo metabolic studies using stable isotope tracers like this compound are based on the principle of introducing a labeled compound into a biological system and monitoring the appearance of the label in various metabolites over time.[1][2] The enrichment of the isotope in different molecules provides quantitative information about the rates of metabolic reactions.[1] Key concepts include:
-
Tracer Administration: The tracer can be administered as a bolus injection or through continuous infusion to achieve a steady state.[2][4]
-
Sample Collection: Biological samples such as blood, urine, and tissues are collected at specific time points.
-
Metabolite Extraction and Analysis: Metabolites are extracted from the collected samples and analyzed using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to determine isotopic enrichment.[2]
-
Kinetic Modeling: Mathematical models are used to analyze the isotopic enrichment data and calculate metabolic fluxes.[1]
Experimental Protocols
The following are generalized protocols for conducting in vivo tracer studies with this compound. These should be adapted and optimized based on the specific research question, animal model, and available analytical instrumentation.
Protocol 1: Bolus Administration of this compound for Pharmacokinetic Analysis
Objective: To determine the pharmacokinetic profile of CMPF.
Materials:
-
Vehicle for administration (e.g., saline, DMSO/polyethylene glycol)
-
Experimental animals (e.g., mice, rats)
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
-
Centrifuge
-
Sample storage vials
-
Mass spectrometer (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimatization: Acclimate animals to the housing conditions for at least one week prior to the experiment.
-
Fasting: Fasting animals overnight is a common practice to minimize metabolic fluctuations, though the necessity should be determined for the specific study.[4]
-
Tracer Preparation: Prepare a sterile solution of this compound in the chosen vehicle at the desired concentration.
-
Tracer Administration: Administer a single bolus dose of this compound to each animal via an appropriate route (e.g., intravenous, intraperitoneal, oral gavage).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes) post-administration.
-
Plasma Separation: Centrifuge the blood samples to separate plasma.
-
Sample Storage: Store plasma samples at -80°C until analysis.
-
Metabolite Extraction: Extract CMPF and its metabolites from plasma samples using a suitable method (e.g., protein precipitation with acetonitrile).
-
LC-MS/MS Analysis: Analyze the extracts using a validated LC-MS/MS method to quantify the concentrations of this compound and any detected metabolites.
-
Data Analysis: Plot the plasma concentration of this compound versus time and calculate pharmacokinetic parameters (e.g., half-life, clearance, volume of distribution).
Protocol 2: Continuous Infusion of this compound for Metabolic Flux Analysis
Objective: To determine the steady-state kinetics and metabolic flux of CMPF.
Materials:
-
This compound
-
Infusion pump and catheters
-
Experimental animals
-
Surgical supplies for catheter implantation
-
Blood and tissue collection supplies
-
Liquid nitrogen for snap-freezing tissues
-
Homogenizer
-
Mass spectrometer (e.g., GC-MS or LC-HRMS)
Procedure:
-
Animal Preparation: Surgically implant catheters (e.g., in the jugular vein for infusion and carotid artery for sampling) and allow animals to recover.
-
Fasting: Fast animals overnight before the infusion study.[4]
-
Tracer Preparation: Prepare a sterile solution of this compound for infusion.
-
Tracer Infusion: Begin a continuous intravenous infusion of this compound at a constant rate.[1]
-
Steady-State Verification: Collect blood samples at several time points during the infusion to ensure that isotopic steady state has been reached (i.e., the concentration of this compound in the plasma is constant).
-
Sample Collection: Once at steady state, collect blood and tissue samples. Snap-freeze tissue samples immediately in liquid nitrogen.
-
Sample Storage: Store all samples at -80°C.
-
Metabolite Extraction: Extract metabolites from plasma and tissue homogenates.
-
Mass Spectrometry Analysis: Analyze the isotopic enrichment of this compound and its downstream metabolites using mass spectrometry.[2]
-
Flux Calculation: Use appropriate metabolic models and the measured isotopic enrichment to calculate the rates of appearance (Ra) and disappearance (Rd) of CMPF and the flux through related pathways.[1]
Data Presentation
Quantitative data from in vivo tracer studies should be organized in a clear and structured manner to facilitate interpretation and comparison.
Table 1: Pharmacokinetic Parameters of this compound Following Bolus Administration
| Parameter | Unit | Value (Mean ± SD) |
| Half-life (t½) | min | |
| Clearance (CL) | mL/min/kg | |
| Volume of Distribution (Vd) | L/kg | |
| Area Under the Curve (AUC) | ng*min/mL | |
| Maximum Concentration (Cmax) | ng/mL | |
| Time to Maximum Concentration (Tmax) | min |
Table 2: Steady-State Isotopic Enrichment of Metabolites Following Continuous this compound Infusion
| Metabolite | Tissue/Fluid | Isotopic Enrichment (MPE) |
| This compound | Plasma | |
| Metabolite A | Plasma | |
| Metabolite A | Liver | |
| Metabolite B | Kidney |
MPE: Mole Percent Enrichment
Table 3: Calculated Metabolic Fluxes
| Flux Parameter | Pathway | Unit | Value (Mean ± SD) |
| Rate of Appearance (Ra) of CMPF | - | µmol/kg/min | |
| Rate of Disappearance (Rd) of CMPF | - | µmol/kg/min | |
| Flux through Pathway X | Pathway X | nmol/g/min |
Visualization of Workflows and Pathways
Experimental Workflow
Caption: General experimental workflow for in vivo tracer studies.
Hypothetical Signaling Pathway
Caption: Hypothetical metabolic pathway involving CMPF.
References
- 1. Tracing metabolic flux in vivo: basic model structures of tracer methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stable isotope tracing to assess tumor metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Physiological impact of in vivo stable isotope tracing on cancer metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. calpaclab.com [calpaclab.com]
- 6. This compound - Cayman Chemical [bioscience.co.uk]
Application of CMPF-d5 in Preclinical Research: A Comprehensive Guide
Introduction
3-Carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) is a metabolite of furan (B31954) fatty acids, which are found in various dietary sources, including fish and fish oil. In recent years, CMPF has garnered significant attention in the scientific community due to its emerging, albeit complex, roles in metabolic diseases. Preclinical research has positioned CMPF as a potential biomarker and a bioactive molecule with conflicting effects on glucose homeostasis and lipid metabolism. While some studies suggest that elevated levels of CMPF are associated with insulin (B600854) resistance and an increased risk of type 2 diabetes, other research indicates a protective role in preventing diet-induced hepatic steatosis.
Given the nuanced and context-dependent activities of CMPF, its accurate quantification in biological matrices is paramount for robust preclinical research. CMPF-d5, a deuterated form of CMPF, serves as an ideal internal standard for mass spectrometry-based quantification. Its chemical properties are nearly identical to those of endogenous CMPF, ensuring similar behavior during sample extraction and analysis, which corrects for variability and enhances the accuracy and precision of measurements.
This document provides detailed application notes and protocols for the utilization of this compound as an internal standard in preclinical research focused on the roles of CMPF in various disease models.
Application Notes
Quantification of CMPF in Preclinical Models of Metabolic Disease
a. Diabetes and Glucose Metabolism:
Preclinical studies have demonstrated a link between elevated CMPF levels and pancreatic β-cell dysfunction.[1][2][3][4] In rodent models of diet-induced obesity and type 2 diabetes, higher circulating concentrations of CMPF have been correlated with impaired glucose-stimulated insulin secretion.[5] The precise quantification of CMPF in plasma, pancreas, and urine of these animal models is critical to understanding the progression of metabolic dysfunction. The use of this compound as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS) methods allows for the reliable tracking of CMPF level changes in response to different diets or therapeutic interventions.
b. Non-Alcoholic Fatty Liver Disease (NAFLD):
Contrasting its proposed role in diabetes, some preclinical evidence suggests that CMPF may have beneficial effects on liver health. Studies in mice have shown that CMPF can prevent and even reverse high-fat diet-induced hepatic steatosis by improving insulin sensitivity and modulating hepatic lipid metabolism.[6][7] Accurate measurement of CMPF concentrations in the liver and plasma is essential to elucidate the mechanisms behind these protective effects. This compound is a crucial tool for these quantitative analyses in preclinical NAFLD models.
CMPF as a Uremic Toxin in Preclinical Kidney Disease Models
CMPF has been identified as a uremic toxin that accumulates in the plasma of patients with chronic kidney disease (CKD).[8][9] In preclinical models of CKD, monitoring the levels of CMPF is important for understanding its contribution to the pathophysiology of the disease and for evaluating the efficacy of potential therapies aimed at reducing uremic toxin levels. The use of this compound as an internal standard ensures the accuracy of these measurements in complex biological matrices from animal models of kidney disease.
Data Presentation
Table 1: Physicochemical Properties of CMPF and this compound
| Property | CMPF | This compound |
| Full Chemical Name | 3-Carboxy-4-methyl-5-propyl-2-furanpropanoic acid | 2-(2-carboxyethyl)-4-methyl-5-(propyl-2,2',3,3,3-d5)furan-3-carboxylic acid[6] |
| Molecular Formula | C12H16O5 | C12H11D5O5[6] |
| Molecular Weight | 240.25 g/mol | 245.28 g/mol |
Table 2: Summary of CMPF Quantification Parameters from a Validated UPLC-QTOF MS Method
| Parameter | Value | Reference |
| Chromatographic Column | Waters Acquity Premier BEH C18 VanGuard FIT (1.7 µm, 2.1 × 50 mm) | [1] |
| Mobile Phase A | 0.1% (v/v) aqueous formic acid | [1] |
| Mobile Phase B | 0.1% (v/v) formic acid in acetonitrile (B52724) | [1] |
| Flow Rate | 0.4 mL/min | [1] |
| Injection Volume | 10 µL | [1] |
| Ionization Mode | Electrospray Ionization (ESI) Negative Mode | [1] |
| Lower Limit of Quantification | 50 ng/mL | [5] |
Experimental Protocols
Protocol 1: Quantification of CMPF in Rodent Plasma using LC-MS/MS with this compound Internal Standard
1. Materials:
- Rodent plasma samples (collected with an appropriate anticoagulant, e.g., EDTA)
- CMPF analytical standard
- This compound internal standard
- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)
- Water (LC-MS grade)
- Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
- Methanol (B129727) (LC-MS grade)
- Microcentrifuge tubes
- LC-MS/MS system
2. Preparation of Standards and Internal Standard Solution:
- Prepare a stock solution of CMPF (e.g., 1 mg/mL) in methanol.
- Prepare a series of working standard solutions by serially diluting the stock solution with 50% methanol in water to create a calibration curve (e.g., 50 to 5000 ng/mL).
- Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
- Prepare a working internal standard solution (e.g., 100 ng/mL) by diluting the this compound stock solution with 50% methanol in water.
3. Sample Preparation (Solid Phase Extraction):
- Thaw rodent plasma samples on ice.
- To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution and vortex briefly.
- Add 200 µL of 0.1% formic acid in water and vortex.
- Condition an SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
- Load the plasma sample onto the conditioned SPE cartridge.
- Wash the cartridge with 1 mL of 5% methanol in water.
- Elute the analytes with 1 mL of methanol.
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
- Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
- Use a UPLC system with a C18 column.
- Set the mobile phases as: A) 0.1% formic acid in water and B) 0.1% formic acid in acetonitrile.
- Run a gradient elution (example): 5% B for 0.5 min, ramp to 95% B over 1.5 min, hold at 95% B for 2 min, then return to 5% B and re-equilibrate.
- Set the mass spectrometer to operate in negative ion mode with electrospray ionization.
- Monitor the specific precursor-to-product ion transitions for both CMPF and this compound.
5. Data Analysis:
- Construct a calibration curve by plotting the peak area ratio of CMPF to this compound against the concentration of the CMPF standards.
- Determine the concentration of CMPF in the unknown samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: Extraction of CMPF from Rodent Liver Tissue for LC-MS/MS Analysis
1. Materials:
- Rodent liver tissue (~50-100 mg)
- Homogenizer
- Phosphate-buffered saline (PBS), ice-cold
- Acetonitrile with 0.1% formic acid, ice-cold
- This compound internal standard working solution
- Microcentrifuge tubes
2. Tissue Homogenization and Extraction:
- Weigh the frozen liver tissue sample.
- Add 500 µL of ice-cold PBS and homogenize the tissue on ice.
- Transfer the homogenate to a microcentrifuge tube.
- Add 10 µL of the this compound internal standard working solution.
- Add 1 mL of ice-cold acetonitrile with 0.1% formic acid to precipitate proteins.
- Vortex vigorously for 1 minute.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Carefully collect the supernatant.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 µL of the initial mobile phase.
- Centrifuge to pellet any remaining debris and transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis as described in Protocol 1.
Visualizations
Caption: Workflow for CMPF quantification in plasma.
Caption: Proposed pathway of CMPF-induced β-cell dysfunction.
Caption: Role of this compound in diverse preclinical research areas.
References
- 1. Ultra‐Sensitive Quantification of Indoxyl Sulfate and 3‐Carboxy‐4‐Methyl‐5‐Propyl‐2‐Furanpropanoic Acid in Plasma Using Ultra‐Performance Liquid Chromatography Coupled to Quadrupole Time‐of‐Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma [mdpi.com]
- 4. Metabolic Profiling and Quantitative Analysis of Cerebrospinal Fluid Using Gas Chromatography–Mass Spectrometry: Current Methods and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous quantification of coproporphyrin-I and 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid in human plasma using ultra-high performance liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Liquid chromatographic tandem mass spectrometric assay for the uremic toxin 3-carboxy-4-methyl-5-propyl-2-furanpropionic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective solid-phase extraction of catecholamines from plasma using nanofibers doped with crown ether and their quantitation by HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. UPLC-QTOF-MS-Based Plasma Lipidomic Profiling Reveals Biomarkers for Inflammatory Bowel Disease Diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Analytical Standards and Protocols for Furan Fatty Acid Analysis: A Detailed Guide for Researchers
Introduction
Furan (B31954) fatty acids (FuFAs) are a unique class of naturally occurring lipids characterized by a furan ring within the acyl chain.[1][2] Found in trace amounts in various biological matrices such as plants, algae, fish, and human plasma, FuFAs are gaining significant attention for their potent antioxidant and anti-inflammatory properties.[2][3][4][5] Their ability to act as effective scavengers of free radicals highlights their potential as biomarkers and therapeutic agents in studies related to oxidative stress, cardiovascular diseases, and other inflammatory conditions.[1][6][7]
The analysis of FuFAs presents a significant challenge due to their low concentrations in complex biological samples and the general lack of commercially available analytical standards.[1][8] This application note provides detailed protocols for the extraction, derivatization, and analysis of FuFAs using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). It also summarizes key quantitative data to aid researchers, scientists, and drug development professionals in establishing robust analytical methods for these promising bioactive molecules.
Biological Significance and Signaling Pathways
Furan fatty acids are primarily obtained through dietary sources, as mammals are not known to synthesize them de novo.[1] Once ingested, they are incorporated into phospholipids (B1166683) and cholesterol esters. The primary biological role of FuFAs lies in their potent antioxidant activity, where they protect polyunsaturated fatty acids (PUFAs) from lipid peroxidation by scavenging hydroxyl and peroxyl radicals.[1][2][9][8][10] This protective mechanism is crucial for maintaining cell membrane integrity and mitigating cellular damage associated with oxidative stress.
The metabolism of FuFAs in humans results in the formation of urofuran acids, which are then excreted in the urine.[1] One of the major metabolites, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF), is often monitored in biological fluids as an indicator of FuFA intake and metabolism.[11] Emerging research also points to the anti-inflammatory effects of FuFAs, suggesting they may play a role in modulating inflammatory pathways, although the specific signaling cascades are still under investigation.[3][4][5][12]
Caption: Overview of Furan Fatty Acid Metabolism and Antioxidant Action.
Experimental Protocols
Accurate quantification of FuFAs requires meticulous sample preparation to extract these lipids from their matrix and, for GC-MS analysis, derivatization to increase their volatility.
Protocol 1: Extraction of Total Lipids from Biological Samples (Adapted from Folch and Bligh & Dyer Methods)
This protocol describes a general procedure for the extraction of total lipids, including FuFAs, from biological tissues.
Materials:
-
Biological tissue sample
-
Methanol
-
0.9% NaCl solution
-
Homogenizer
-
Centrifuge
-
Nitrogen gas evaporator
Procedure:
-
Weigh the tissue sample and homogenize it in a 2:1 (v/v) mixture of chloroform:methanol. Use a sufficient volume of solvent to ensure complete immersion of the tissue.
-
Filter the homogenate to remove solid debris.
-
To the filtrate, add 0.2 volumes of 0.9% NaCl solution to initiate phase separation.[2]
-
Vortex the mixture thoroughly and centrifuge at a low speed to facilitate the separation of the layers.
-
Carefully collect the lower chloroform phase, which contains the lipids, using a Pasteur pipette.[2]
-
Evaporate the chloroform under a gentle stream of nitrogen to obtain the total lipid extract.[2]
-
The dried lipid extract can be stored at -20°C until further analysis.
Protocol 2: Saponification and Extraction of Free Fatty Acids
This protocol is for the hydrolysis of esterified FuFAs to their free acid form, which is necessary for subsequent derivatization or direct analysis by LC-MS.
Materials:
-
Dried lipid extract from Protocol 1
-
1 M KOH in 95% ethanol (B145695)
-
1 M HCl
-
n-Hexane
-
Teflon-sealed vials
-
Water bath or heating block
-
Nitrogen gas evaporator
Procedure:
-
Resuspend the dried lipid extract in a minimal amount of a suitable solvent.
-
Add 500 µL of 1 M KOH in 95% ethanol to the vial.[2]
-
Seal the vial tightly and incubate at 60°C for 2 hours for saponification.[2]
-
Cool the mixture to room temperature and neutralize the pH to 3-4 with 1 M HCl.[2]
-
Extract the free fatty acids by adding 300 µL of n-hexane and vortexing vigorously.[2]
-
Repeat the hexane (B92381) extraction two more times.
-
Combine the n-hexane layers and evaporate to dryness under a stream of nitrogen.[2]
-
The dried extract containing free fatty acids is now ready for derivatization.
Protocol 3: Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis
For GC-MS analysis, the carboxyl group of FuFAs needs to be derivatized to a more volatile ester form.
Materials:
-
Dried free fatty acid extract from Protocol 2
-
Boron trifluoride-methanol (BF3-MeOH) solution (14% w/v)[2]
-
Toluene
-
n-Hexane
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
Heating block
Procedure:
-
Reconstitute the dried fatty acid extract in a small volume of toluene.
-
Add 2 mL of 14% BF3-MeOH solution.[2]
-
Seal the vial and heat at 90°C for 1 hour.[2]
-
Cool the vial to room temperature.
-
Add 1 mL of saturated NaCl solution and 1 mL of n-hexane.[2]
-
Vortex and centrifuge to separate the phases.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.
-
Repeat the hexane extraction twice.
-
Combine the hexane extracts and dry them by passing through a small column of anhydrous sodium sulfate.
-
Evaporate the sample to a small volume under a stream of nitrogen. The sample is now ready for GC-MS analysis.[2]
Caption: General experimental workflow for the analysis of furan fatty acids.
Analytical Methodologies and Quantitative Data
The choice of analytical technique depends on the specific research question, sample matrix, and available instrumentation. GC-MS is a widely used technique for the analysis of FAMEs, while LC-MS/MS offers the advantage of analyzing underivatized or specifically derivatized FuFAs with high sensitivity.
GC-MS Analysis
GC-MS is a robust technique for the separation and quantification of FuFAs as their methyl esters.[7] Due to the low abundance of FuFAs, an enrichment step using silver ion chromatography may be necessary to separate them from more abundant fatty acids.[1] Multidimensional GC-MS systems can also be employed to achieve direct analysis without extensive pre-analytical separation.[6][12]
Table 1: Summary of Quantitative Data from GC-MS Methods for FuFA Analysis
| Parameter | Value | Matrix | Reference |
| Limit of Detection (LOD) | 11 pg | Food | [1] |
| Limit of Detection (LOD) | 14 pg (11D5-EE) | Fish Oil | [9] |
| Limit of Detection (LOD) | 19 pg (9M5-EE) | Fish Oil | [9] |
| Limit of Quantitation (LOQ) | 45 pg (11D5-EE) | Fish Oil | [9] |
| Limit of Quantitation (LOQ) | 32 pg (9M5-EE) | Fish Oil | [9] |
| Limit of Quantitation (LOQ) | 0.6 pg | Edible Oils | [11] |
| Recovery | 85% (Silver Ion Chromatography) | Food | [1] |
*EE: Ethyl Ester
LC-MS/MS Analysis
LC-MS/MS has emerged as a powerful tool for lipidomics and can be applied to the analysis of FuFAs.[7] While underivatized FuFAs can be analyzed, their ionization efficiency can be poor. To enhance sensitivity, charge-reversal derivatization strategies can be employed, which significantly improve the detection of FuFAs in the positive ion mode.[7]
Table 2: Summary of Quantitative Data from LC-MS/MS Methods for FuFA Analysis
| Parameter | Value | Matrix | Reference |
| Limit of Detection (LOD) | 0.5 fmol | Intestinal Content | |
| Limit of Quantitation (LOQ) | 5 fmol | Intestinal Content |
Conclusion
The analysis of furan fatty acids is a rapidly evolving field driven by the growing interest in their biological activities. The protocols and data presented in this application note provide a comprehensive resource for researchers to develop and validate robust analytical methods for the quantification of FuFAs in various biological matrices. The use of appropriate extraction, derivatization, and sensitive analytical techniques such as GC-MS and LC-MS/MS is crucial for obtaining accurate and reliable data. Further research into the signaling pathways and metabolic fate of FuFAs will be greatly facilitated by the availability of standardized analytical methods.
References
- 1. Furan fatty acids - Wikipedia [en.wikipedia.org]
- 2. Solving a furan fatty acid biosynthesis puzzle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Furan fatty acid as an anti-inflammatory component from the green-lipped mussel Perna canaliculus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The emerging significance of furan fatty acids in food, nutrition, and potential therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Furan fatty acids - Beneficial or harmful to health? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. healthprevent.net [healthprevent.net]
Measuring 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) Levels in Liver Tissue: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) is a metabolite derived from the consumption of furan (B31954) fatty acids found in fish and fish oil. Emerging research has highlighted its significant role in metabolic regulation, particularly within the liver. Studies have demonstrated that CMPF can prevent and even reverse hepatic steatosis, improve insulin (B600854) sensitivity, and modulate lipid metabolism.[1] These effects are primarily attributed to its ability to inhibit acetyl-CoA carboxylase (ACC) and induce the expression of Fibroblast Growth Factor 21 (FGF21).[2]
Given its therapeutic potential in the context of non-alcoholic fatty liver disease (NAFLD) and other metabolic disorders, accurate and reliable methods for quantifying CMPF levels in liver tissue are crucial for preclinical and clinical research. This document provides detailed application notes and protocols for the measurement of CMPF in liver tissue, primarily focusing on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which is the gold standard for its quantification.
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of CMPF on liver metabolism.
Table 1: Effect of CMPF Treatment on Hepatic Lipid Content in High-Fat Diet (HFD) Fed Mice
| Parameter | Control (HFD) | CMPF-Treated (HFD) | Fold Change | Reference |
| Hepatic Triglycerides (mg/g liver) | ~125 | ~50 | ~2.5-fold decrease | [3] |
| Hepatic Cholesterol (mg/g liver) | ~15 | ~12.5 | ~1.2-fold decrease | [3] |
Table 2: Relative Abundance of CMPF in Liver Tissue Following Intraperitoneal Injection in Mice
| Time Point | Relative CMPF Concentration in Liver | Reference |
| 2 hours | Peak concentration observed | [1] |
| 24 hours | Levels significantly decreased | [1] |
Note: Specific quantitative values for CMPF concentration in liver tissue (e.g., ng/mg) are not consistently reported in the reviewed literature. The data presented reflects the observed trends.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and procedures described, the following diagrams have been generated using Graphviz.
Caption: CMPF signaling pathway in hepatocytes.
Caption: Experimental workflow for CMPF quantification.
Experimental Protocols
CMPF Extraction from Liver Tissue
This protocol is adapted from methodologies described for the analysis of metabolites in liver tissue.[4]
Materials:
-
Frozen liver tissue
-
1:1 (v/v) water:ethanol solution, pre-chilled to 4°C
-
Homogenizer (e.g., bead beater or Potter-Elvehjem)
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C
-
Solid Phase Extraction (SPE) cartridges (recommended for cleaner samples)
-
Formic acid
-
Ultrapure water
Procedure:
-
Sample Preparation:
-
Weigh approximately 20-50 mg of frozen liver tissue.
-
Place the tissue in a pre-chilled microcentrifuge tube.
-
Add 1:1 water:ethanol at a ratio of 100 mg of tissue per 1 mL of solvent.
-
-
Homogenization:
-
Homogenize the tissue sample on ice until a uniform suspension is achieved.
-
-
Protein Precipitation and Extraction:
-
Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C to pellet cellular debris and proteins.[4]
-
Carefully collect the supernatant containing the extracted CMPF.
-
-
Solid Phase Extraction (Optional but Recommended):
-
Condition an SPE cartridge with methanol followed by ultrapure water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water) to remove polar impurities.
-
Elute CMPF from the cartridge using an appropriate solvent (e.g., acetonitrile or methanol with 0.1% formic acid).
-
-
Sample Concentration:
-
Dry the eluted sample under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Quantification of CMPF
This protocol provides a general framework for the quantitative analysis of CMPF using LC-MS/MS. Instrument parameters will need to be optimized for the specific system being used.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.
Chromatographic Conditions (Example):
-
Column: A C18 reversed-phase column is suitable for retaining CMPF.
-
Mobile Phase A: 0.1% formic acid in ultrapure water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute CMPF. For example:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: 95% B
-
10.1-12 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5-10 µL.
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Multiple Reaction Monitoring (MRM):
-
Precursor Ion (Q1): m/z for deprotonated CMPF.
-
Product Ion (Q3): A specific fragment ion of CMPF.
-
Note: The exact m/z values for the precursor and product ions should be determined by direct infusion of a CMPF standard.
-
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
Quantification:
-
A standard curve of known CMPF concentrations (e.g., 0.5 to 100 ng/mL) should be prepared in the same matrix as the samples (e.g., reconstituted blank liver extract) to account for matrix effects.
-
The concentration of CMPF in the liver tissue samples is determined by comparing the peak area of the analyte to the standard curve.
-
Results are typically expressed as ng of CMPF per mg of liver tissue.
Conclusion
The protocols and information provided herein offer a comprehensive guide for the accurate and reliable measurement of CMPF in liver tissue. The use of LC-MS/MS is essential for the sensitive and specific quantification of this important metabolite. By following these guidelines, researchers can effectively investigate the role of CMPF in liver physiology and pathology, paving the way for the development of novel therapeutic strategies for metabolic diseases.
References
- 1. CMPF, a Metabolite Formed Upon Prescription Omega-3-Acid Ethyl Ester Supplementation, Prevents and Reverses Steatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) prevents high fat diet-induced insulin resistance via maintenance of hepatic lipid homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lipidomic Profiling of Liver Tissue from Obesity-Prone and Obesity-Resistant Mice Fed a High Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
CMPF-d5 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of CMPF-d5. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
Proper storage of this compound is crucial for maintaining its stability and ensuring the accuracy of your experiments. The recommended storage conditions are summarized in the table below.
Q2: How should I prepare and store this compound stock solutions?
To prepare stock solutions, it is recommended to use newly opened, anhydrous solvents such as DMSO, ethanol, or DMF.[1][2] For storage, it is critical to aliquot the stock solution into single-use vials to prevent degradation from repeated freeze-thaw cycles.[1][2]
Q3: What is the known stability of this compound?
The stability of this compound is provided by the manufacturer for specific storage conditions. Adherence to these guidelines is necessary to ensure the isotopic and chemical purity of the compound.
Q4: Are there any known degradation pathways for this compound?
Currently, there is no publicly available information detailing the specific degradation pathways of this compound. As a deuterated analog of CMPF, it is expected to have similar chemical properties, but its degradation has not been extensively studied. Researchers should be mindful of potential isotopic exchange, a known issue with some deuterated compounds, particularly in certain solvents or at non-neutral pH.
Q5: How can I troubleshoot unexpected results when using this compound as an internal standard?
If you are encountering issues such as poor peak shape, signal loss, or inconsistent results, consider the following:
-
Verify Storage Conditions: Ensure that both the solid compound and your stock solutions have been stored according to the recommended guidelines.
-
Assess Solution Age: Do not use stock solutions that have been stored beyond the recommended periods.
-
Evaluate Freeze-Thaw Cycles: If you have not aliquoted your stock solution, repeated freeze-thaw cycles may have led to degradation.
-
Check for Solvent Effects: The stability of this compound in your specific analytical solvent and conditions may need to be empirically determined.
Data Summary
Table 1: this compound Storage Conditions and Stability
| Form | Storage Temperature | Duration | Source |
| Solid (Powder) | -20°C | 3 years | [1][2] |
| Stock Solution | -80°C | 6 months | [1][2] |
| Stock Solution | -20°C | 1 month | [1][2] |
Experimental Protocols
General Protocol for Preparing this compound Stock Solutions
-
Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Solvent Selection: Use anhydrous grade DMSO, ethanol, or DMF for reconstitution.[1][2] Note that hygroscopic DMSO can impact solubility.[1]
-
Reconstitution: Add the appropriate volume of solvent to the vial to achieve the desired concentration. Vortex briefly to ensure complete dissolution.
-
Aliquoting: Immediately aliquot the stock solution into single-use, amber glass or polypropylene (B1209903) vials.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][2]
Visual Guides
This compound Handling and Storage Workflow
Caption: Workflow for proper handling and storage of this compound.
Conceptual Workflow for a this compound Stability Study
Caption: Conceptual workflow for assessing this compound stability.
References
Technical Support Center: CMPF Quantification by LC-MS
Welcome to the technical support center for the quantification of 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) by Liquid Chromatography-Mass Spectrometry (LC-MS). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the LC-MS analysis of CMPF, presented in a question-and-answer format.
Sample Preparation
Question 1: I am seeing poor recovery and high variability with my plasma/serum samples. What is the recommended sample preparation method for CMPF?
Answer:
For the analysis of small molecules like CMPF in biological matrices such as plasma or serum, protein precipitation is a common and effective initial sample cleanup step.
Recommended Protocol: Protein Precipitation
-
Thaw Samples: Thaw frozen plasma or serum samples on ice to prevent potential degradation of analytes.
-
Aliquoting: In a microcentrifuge tube, aliquot 100 µL of your sample.
-
Internal Standard Spiking: Add a small volume (e.g., 5-10 µL) of your internal standard (IS) working solution to each sample, except for blank matrix samples. A stable isotope-labeled CMPF would be the ideal internal standard. If one is not available, a structurally similar organic acid with a different mass can be used.
-
Precipitation: Add 300-400 µL of ice-cold acetonitrile (B52724) (ACN) or methanol (B129727) to the sample. Acetonitrile is often preferred for its ability to produce a cleaner supernatant.
-
Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate for analysis, being cautious not to disturb the protein pellet.
-
Evaporation and Reconstitution (Optional but Recommended): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a smaller volume of the initial mobile phase (e.g., 100 µL). This step helps to concentrate the analyte and ensures compatibility with the LC mobile phase.
Troubleshooting Poor Recovery:
-
Incomplete Protein Precipitation: Ensure the ratio of organic solvent to sample is sufficient (at least 3:1 v/v).
-
Analyte Adsorption: CMPF, being a carboxylic acid, might adsorb to plasticware. Using low-retention microcentrifuge tubes can help mitigate this.
-
Precipitation of Analyte: In rare cases, the analyte may co-precipitate with proteins. Trying a different precipitation solvent (e.g., methanol if acetonitrile was used) or a combination of solvents may resolve this.
Logical Workflow for Sample Preparation Troubleshooting
Caption: Troubleshooting workflow for poor sample recovery.
Chromatography
Question 2: I am observing poor peak shape (e.g., tailing, fronting, or broad peaks) for CMPF. How can I improve my chromatography?
Answer:
Poor peak shape for an acidic compound like CMPF is often related to secondary interactions with the stationary phase or issues with the mobile phase.
Key Chromatographic Parameters for CMPF:
| Parameter | Recommendation | Rationale |
| Column Chemistry | C18 (Reversed-Phase) | CMPF is a moderately hydrophobic molecule suitable for reversed-phase chromatography. |
| Mobile Phase A | Water with 0.1% Formic Acid | The acidic modifier helps to suppress the ionization of CMPF's carboxylic acid groups, leading to better retention and peak shape. |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Common organic solvents for reversed-phase LC. |
| Gradient | Start with a low percentage of organic phase (e.g., 5-10%) and ramp up to a high percentage (e.g., 95%). | A gradient elution is generally required to achieve good separation and peak shape for a wide range of analytes in biological samples. |
| Column Temperature | 30-40 °C | Elevated temperatures can improve peak shape by reducing mobile phase viscosity and improving mass transfer. |
Troubleshooting Poor Peak Shape:
-
Peak Tailing: This is common for acidic compounds and can be due to interactions with residual silanols on the silica-based column.
-
Solution: Ensure your mobile phase is sufficiently acidic (0.1% formic acid is a good starting point). You could also try a column with end-capping or a different stationary phase.
-
-
Peak Fronting: This may indicate column overload.
-
Solution: Try injecting a lower concentration of your sample or standards.
-
-
Broad Peaks: This can be caused by a number of factors, including extra-column dead volume, a poorly packed column, or a mismatch between the injection solvent and the initial mobile phase.
-
Solution: Ensure your injection solvent is similar in composition to or weaker than your initial mobile phase. Check all your LC connections for dead volume.
-
Signaling Pathway for Peak Tailing
Caption: Mechanism and mitigation of peak tailing.
Mass Spectrometry
Question 3: What are the recommended mass spectrometer settings for CMPF quantification? I am struggling with sensitivity.
Answer:
For targeted quantification, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is recommended for its high sensitivity and selectivity. Based on available fragmentation data, CMPF is readily ionized in negative electrospray ionization (ESI) mode.
Proposed MRM Transitions for CMPF:
Based on high-resolution mass spectrometry data, the accurate mass of the deprotonated CMPF molecule ([M-H]⁻) is approximately m/z 239.092.
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z (Proposed) | Collision Energy (CE) |
| CMPF | 239.1 | To be optimized (e.g., 195.1, 177.1, 135.1) | To be optimized |
| Internal Standard | Dependent on IS | Dependent on IS | To be optimized |
Disclaimer: The proposed product ions are based on common fragmentation patterns of carboxylic acids and furan-containing compounds. The optimal product ions and collision energies must be determined empirically on your specific instrument.
Experimental Protocol for MRM Optimization:
-
Prepare a Standard Solution: Prepare a solution of CMPF at a concentration of approximately 1 µg/mL in your initial mobile phase.
-
Direct Infusion: Infuse the standard solution directly into the mass spectrometer.
-
Optimize Precursor Ion: In Q1, scan for the deprotonated molecule at m/z 239.1. Optimize source parameters (e.g., capillary voltage, gas flows, temperature) to maximize the signal.
-
Product Ion Scan: Select the precursor ion (m/z 239.1) in Q1 and scan Q3 to observe the fragment ions produced at various collision energies.
-
Select Product Ions: Choose 2-3 of the most intense and specific product ions for your MRM method. The most intense is typically used for quantification and the others for confirmation.
-
Optimize Collision Energy: For each selected product ion, perform a collision energy optimization to find the energy that yields the highest intensity.
Troubleshooting Low Sensitivity:
-
Ionization Suppression (Matrix Effect): Co-eluting compounds from the sample matrix can suppress the ionization of CMPF.
-
Solution: Improve chromatographic separation to move CMPF away from interfering matrix components. Enhance sample cleanup, for example by using solid-phase extraction (SPE). The use of a stable isotope-labeled internal standard is crucial to compensate for matrix effects.
-
-
Suboptimal Source Parameters: The ESI source settings have a significant impact on signal intensity.
-
Solution: Systematically optimize parameters such as nebulizer gas flow, drying gas flow and temperature, and capillary voltage.
-
-
Incorrect MRM Transitions: If the selected transitions are not optimal, the signal will be weak.
-
Solution: Re-optimize your MRM method using the direct infusion approach described above.
-
Workflow for MRM Method Development
Caption: Workflow for developing a robust MRM method.
Stability
Question 4: I am concerned about the stability of CMPF in my samples. How should I handle and store my samples?
Answer:
The stability of your analyte is critical for accurate quantification. Stability should be assessed at various stages of the analytical process.
Recommended Stability Tests:
| Stability Test | Conditions | Acceptance Criteria |
| Freeze-Thaw Stability | Analyze samples after 3-5 freeze-thaw cycles. | Mean concentration should be within ±15% of the baseline (cycle 0) concentration. |
| Bench-Top Stability | Keep samples at room temperature for a period that mimics the sample handling time (e.g., 4-24 hours). | Mean concentration should be within ±15% of the baseline (time 0) concentration. |
| Long-Term Stability | Store samples at -20°C or -80°C for a duration that meets or exceeds the expected storage time of study samples. | Mean concentration should be within ±15% of the baseline concentration. |
| Autosampler Stability | Store processed samples in the autosampler for the expected duration of an analytical run. | Mean concentration should be within ±15% of the initial concentration. |
Troubleshooting Stability Issues:
-
Degradation at Room Temperature: If CMPF is unstable on the bench-top, minimize the time samples are at room temperature. Keep samples on ice during processing.
-
Freeze-Thaw Instability: If the analyte degrades with freeze-thaw cycles, aliquot samples into smaller volumes after collection to avoid repeated thawing of the main sample.
-
General Instability: For compounds susceptible to oxidation or enzymatic degradation, the addition of antioxidants (e.g., ascorbic acid) or enzyme inhibitors to the collection tubes may be necessary. The pH of the sample can also influence stability; acidification might be a potential solution for some analytes.
This technical support guide provides a starting point for troubleshooting your CMPF quantification assays. Remember that method development and validation are essential for ensuring the accuracy and reliability of your results. Always refer to regulatory guidelines (e.g., FDA, EMA) for bioanalytical method validation.
Technical Support Center: Matrix Effects in CMPF Plasma Analysis
Welcome to the technical support center for researchers, scientists, and drug development professionals encountering matrix effects during the analysis of CMPF in plasma samples. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate these effects to ensure the accuracy and reliability of your bioanalytical data.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect my CMPF plasma analysis?
A: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] In the context of CMPF plasma analysis, endogenous components of plasma, such as phospholipids (B1166683), salts, and proteins, can interfere with the ionization of CMPF in the mass spectrometer's ion source.[1][3] This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which can result in inaccurate quantification of your analyte.[1][4] Ion suppression is the more common phenomenon observed in electrospray ionization (ESI) mass spectrometry.[4][5]
Q2: I'm observing lower than expected signal intensity for CMPF. Could this be due to ion suppression?
A: Yes, lower than expected signal intensity is a primary indicator of ion suppression. This occurs when co-eluting matrix components compete with CMPF for ionization, leading to a reduced number of CMPF ions reaching the detector.[2][6] This can lead to an underestimation of the true concentration of CMPF in your plasma samples.[5] In some severe cases, ion suppression can cause the signal to be completely lost.
Q3: What are the most common sources of matrix effects in plasma samples?
A: The most significant contributors to matrix effects in plasma are phospholipids from cell membranes.[3][7][8] Other sources include salts, endogenous metabolites, proteins that may not have been fully removed during sample preparation, and anticoagulants used during blood collection.[1] Exogenous substances, such as dosing vehicles (e.g., PEG400, Tween 80), can also cause significant ion suppression.[9]
Q4: How can I determine if my CMPF analysis is being affected by matrix effects?
A: There are two primary methods to assess matrix effects: the post-column infusion method for a qualitative assessment, and the post-extraction spike method for a quantitative assessment.[1][10] The post-column infusion method helps to identify at which points in the chromatographic run ion suppression or enhancement occurs.[1][11] The post-extraction spike method, considered the "gold standard," quantifies the extent of the matrix effect by comparing the analyte's response in a clean solution to its response in a blank plasma extract.[1]
Q5: My data shows significant variability between different plasma lots. Is this related to matrix effects?
A: Yes, lot-to-lot variability in plasma samples can be a manifestation of differing matrix effects.[1] The composition of plasma can vary between individuals and even within the same individual over time, leading to different levels of interfering substances. Regulatory guidelines often recommend evaluating matrix effects using at least six different lots of blank matrix to ensure the robustness of the analytical method.[12]
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues related to matrix effects in CMPF plasma analysis.
Issue 1: Poor Sensitivity and Inconsistent Results
-
Symptom: Low signal-to-noise ratio for CMPF, inconsistent peak areas for quality control (QC) samples, and poor reproducibility.
-
Potential Cause: Significant ion suppression due to co-eluting matrix components.
-
Troubleshooting Steps:
-
Assess Matrix Effects: Perform a post-column infusion experiment to visualize the regions of ion suppression in your chromatogram.
-
Optimize Chromatography: Adjust the chromatographic gradient to separate the CMPF peak from the suppression zones.
-
Improve Sample Preparation: Switch from a simple protein precipitation method to a more rigorous technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove a broader range of interferences.[4]
-
Sample Dilution: If sensitivity allows, diluting the plasma sample can reduce the concentration of interfering matrix components.[10][13]
-
Issue 2: Non-linear Calibration Curve
-
Symptom: The calibration curve for CMPF is not linear, particularly at the lower or higher concentration ends.
-
Potential Cause: Concentration-dependent matrix effects. The degree of ion suppression or enhancement may change as the concentration of CMPF and co-eluting matrix components varies.
-
Troubleshooting Steps:
-
Quantitative Matrix Effect Assessment: Use the post-extraction spike method to evaluate the matrix effect at low and high concentrations.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS that co-elutes with CMPF will experience the same matrix effects, providing effective compensation and improving the linearity of the calibration curve. This is considered the most reliable method for correcting matrix effects.[11][14]
-
Matrix-Matched Calibrators: Prepare calibration standards in the same blank plasma matrix as the samples to mimic the matrix effect across the calibration range.
-
Issue 3: Method Fails Validation for Accuracy and Precision
-
Symptom: The analytical method does not meet the required criteria for accuracy and precision (typically within ±15% bias and ≤15% CV).[12]
-
Potential Cause: Uncontrolled and variable matrix effects across different samples and QC levels.
-
Troubleshooting Steps:
-
Evaluate Matrix Factor (MF) and IS-Normalized MF: According to regulatory guidelines, the coefficient of variation (CV) of the internal standard-normalized matrix factor across different lots of plasma should not be greater than 15%.[12]
-
Re-optimize Sample Cleanup: Investigate different SPE sorbents or LLE solvents to find a combination that provides the cleanest extracts and minimizes matrix effects.
-
Investigate Different Ionization Techniques: If available, switching from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI) may reduce susceptibility to matrix effects, although this is not always a suitable option for all analytes.[5]
-
Quantitative Data Summary
The following tables summarize typical quantitative data encountered during the assessment of matrix effects.
Table 1: Matrix Effect Assessment using the Post-Extraction Spike Method
| Analyte | Concentration Level | Peak Area in Neat Solution (A) | Peak Area in Post-Spiked Blank Plasma (B) | Matrix Effect (%) = (B/A) * 100 |
| CMPF | Low QC | 50,000 | 20,000 | 40% (Ion Suppression) |
| CMPF | High QC | 500,000 | 225,000 | 45% (Ion Suppression) |
| CMPF-d4 (IS) | Mid QC | 100,000 | 42,000 | 42% (Ion Suppression) |
Table 2: Internal Standard Normalized Matrix Factor (IS-Normalized MF) Across Different Plasma Lots
| Plasma Lot | Matrix Factor (MF) of CMPF | Matrix Factor (MF) of IS | IS-Normalized MF = MF(CMPF) / MF(IS) |
| Lot 1 | 0.45 | 0.42 | 1.07 |
| Lot 2 | 0.50 | 0.48 | 1.04 |
| Lot 3 | 0.42 | 0.40 | 1.05 |
| Lot 4 | 0.60 | 0.55 | 1.09 |
| Lot 5 | 0.48 | 0.46 | 1.04 |
| Lot 6 | 0.55 | 0.51 | 1.08 |
| Mean | 1.06 | ||
| %CV | 2.0% |
A %CV of ≤15% for the IS-Normalized MF is generally considered acceptable.[12]
Experimental Protocols
Protocol 1: Qualitative Assessment of Matrix Effects by Post-Column Infusion
Objective: To identify the regions in the chromatogram where ion suppression or enhancement occurs.
Methodology:
-
Prepare a solution of CMPF in a suitable solvent at a concentration that gives a stable and moderate signal.
-
Set up the LC-MS/MS system.
-
Using a syringe pump and a T-connector, continuously infuse the CMPF solution into the LC eluent flow path after the analytical column and before the mass spectrometer ion source.
-
While the CMPF solution is being infused, inject a blank, extracted plasma sample onto the LC column.
-
Monitor the signal of CMPF. A stable baseline should be observed. Any deviation (dip or peak) from this baseline during the chromatographic run indicates a region of ion suppression or enhancement, respectively.
Protocol 2: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method
Objective: To quantify the magnitude of the matrix effect.
Methodology:
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike the analytical standard (CMPF) and internal standard (e.g., CMPF-d4) into the mobile phase or a clean solvent mixture at low and high concentration levels.
-
Set B (Post-Spiked Blank Plasma): Extract blank plasma using your established sample preparation method. Spike the CMPF and internal standard into the extracted blank plasma at the same low and high concentrations as in Set A.
-
-
Analyze both sets of samples by LC-MS/MS.
-
Calculate the Matrix Effect (%):
-
Matrix Effect (%) = (Mean peak area of Set B / Mean peak area of Set A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
-
Calculate the Matrix Factor (MF):
-
MF = (Peak response in the presence of matrix) / (Peak response in the absence of matrix)
-
-
Calculate the IS-Normalized Matrix Factor:
-
IS-Normalized MF = MF of Analyte / MF of Internal Standard
-
Visualizations
Caption: Workflow for the assessment of matrix effects.
Caption: Common strategies for mitigating matrix effects.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Matrix effects during analysis of plasma samples by electrospray and atmospheric pressure chemical ionization mass spectrometry: practical approaches to their elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 7. Matrix Effects in LSMS Analysis of Plasma Samples - Chromatography Forum [chromforum.org]
- 8. Aspects of Matrix and Analyte Effects in Clinical Pharmacokinetic Sample Analyses using LC-ESI/MS/MS – Two Case Examples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. e-b-f.eu [e-b-f.eu]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing Peak Resolution for CMPF in Chromatography
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the chromatographic peak resolution of 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF), a uremic toxin of significant interest.
Frequently Asked Questions (FAQs)
Q1: What is CMPF and why is its chromatographic analysis important?
A1: CMPF, or 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid, is a metabolite of furan (B31954) fatty acids that accumulates in the plasma of patients with chronic kidney disease and is considered a significant uremic toxin. Accurate and precise quantification of CMPF is crucial for clinical research to understand its role in the pathophysiology of renal disease and its impact on drug metabolism. High-performance liquid chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are key techniques for this analysis.
Q2: What are the most common peak shape problems encountered during CMPF analysis?
A2: The most common issues are peak tailing, peak fronting, and peak broadening. Peak tailing is particularly prevalent for acidic compounds like CMPF, which has two carboxylic acid groups.[1][2] These issues can compromise the accuracy of quantification and the resolution from other sample components.
Q3: Why does my CMPF peak show tailing?
A3: Peak tailing for acidic compounds like CMPF in reversed-phase HPLC is often caused by secondary interactions between the analyte and the stationary phase. A primary cause is the interaction with residual silanol (B1196071) groups on the silica-based column packing, which can be more pronounced if the mobile phase pH is not optimal.[2] Other potential causes include column overload, insufficient mobile phase buffer capacity, or extra-column dead volume.[1]
Q4: How does the mobile phase pH affect the peak shape of CMPF?
A4: CMPF has two carboxylic acid groups with pKa values around 3.2 and 3.6.[3] In reversed-phase chromatography, to achieve good peak shape for an acidic analyte, the mobile phase pH should be set at least 1.5 to 2 pH units below the pKa of the analyte.[1] This suppresses the ionization of the carboxylic acid groups, making the molecule less polar and more retained, and minimizes repulsive interactions with the stationary phase that can lead to poor peak shape. Operating at a pH close to the pKa can result in a mixture of ionized and non-ionized forms, leading to split or broad peaks.
Troubleshooting Guide for CMPF Peak Resolution
This section provides a systematic approach to diagnosing and resolving common peak resolution problems during the analysis of CMPF.
Issue 1: Peak Tailing
Symptoms: The peak is asymmetrical with a trailing edge that extends to the right. The USP tailing factor is significantly greater than 1.2.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inappropriate Mobile Phase pH | Since CMPF is an acidic compound, ensure the mobile phase pH is sufficiently low (ideally pH < 2.5) to suppress the ionization of its carboxyl groups. Use an acidic modifier like formic acid or phosphoric acid.[1] |
| Insufficient Buffer Capacity | If the mobile phase is not adequately buffered, the sample injection can alter the local pH, leading to peak distortion. Increase the buffer concentration (typically 10-50 mM) to maintain a consistent pH environment.[1][2] |
| Secondary Silanol Interactions | Residual silanol groups on the C18 column can interact with CMPF. Use a high-purity, end-capped C18 column or a column with a different stationary phase (e.g., one with an embedded polar group) designed to shield silanol activity.[2][4] |
| Column Overload | Injecting too much sample can saturate the stationary phase. Reduce the injection volume or dilute the sample and reinject.[1] |
| Extra-Column Dead Volume | Excessive volume from tubing, fittings, or the detector flow cell can cause band broadening and tailing. Use shorter, narrower internal diameter tubing (0.12-0.17 mm ID) and ensure all fittings are properly connected.[1] |
Issue 2: Poor Resolution Between CMPF and Other Peaks
Symptoms: Peaks are overlapping, making accurate integration and quantification difficult.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Suboptimal Mobile Phase Composition | Adjust the organic modifier (e.g., acetonitrile, methanol) percentage. A lower percentage of the organic solvent will increase retention and may improve the separation of closely eluting peaks. |
| Inadequate Column Efficiency | Increase column efficiency by using a longer column or a column packed with smaller particles (e.g., transitioning from a 5 µm to a sub-2 µm particle column). Note that this may increase backpressure. |
| Incorrect Stationary Phase | The selectivity of the column may not be suitable for the sample matrix. If using a standard C18 column, consider switching to a different stationary phase, such as a Phenyl-Hexyl or a Pentafluorophenyl (PFP) column, which offer different selectivity for aromatic and polar compounds. |
| Isocratic Elution is Ineffective | For complex samples, an isocratic elution may not provide sufficient resolution. Develop a gradient elution method to improve the separation of analytes with a wider range of polarities. |
Experimental Protocols
Below are examples of experimental conditions that can be used as a starting point for the analysis of CMPF.
Protocol 1: UPLC-QTOF/MS Method
This method is suitable for the sensitive quantification of CMPF in plasma samples.
| Parameter | Setting |
| HPLC System | UPLC coupled to a Quadrupole Time-of-Flight Mass Spectrometer |
| Column | ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent |
| Mobile Phase A | 0.1% (v/v) formic acid in water |
| Mobile Phase B | 0.1% (v/v) formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | Not specified, but 30-40°C is a good starting point |
| Gradient Program | Start at 5% B, hold for 0.5 min; linear gradient to 95% B over 1.5 min; hold at 95% B for 2 min; return to 5% B and equilibrate for 2 min. |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
This protocol is adapted from a published method for the analysis of uremic toxins, including CMPF.[5]
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor peak resolution for CMPF.
Caption: Troubleshooting workflow for CMPF peak resolution issues.
Key Chromatographic Parameter Relationships
This diagram shows the relationship between key HPLC parameters and their effect on peak resolution.
Caption: Factors influencing chromatographic peak resolution.
References
- 1. uhplcs.com [uhplcs.com]
- 2. hplc.eu [hplc.eu]
- 3. Synthesis and physicochemical properties of the furan dicarboxylic acid, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid, an inhibitor of plasma protein binding in uraemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. Ultra‐Sensitive Quantification of Indoxyl Sulfate and 3‐Carboxy‐4‐Methyl‐5‐Propyl‐2‐Furanpropanoic Acid in Plasma Using Ultra‐Performance Liquid Chromatography Coupled to Quadrupole Time‐of‐Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Furan Fatty Acid Extraction
Welcome to the technical support center for furan (B31954) fatty acid (FAME or FuFA) extraction and analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Low Yield and Poor Recovery
Q1: Why is my furan fatty acid yield consistently low?
A1: Low yields are a common issue due to the trace-level presence of furan fatty acids in most biological samples.[1][2][3] Several factors throughout the extraction and analysis workflow can contribute to this problem.
-
Inefficient Initial Extraction: The lipid extraction method may not be effectively isolating the total lipid fraction containing the furan fatty acids. The choice of solvent is critical; a mixture of chloroform (B151607) and methanol (B129727) is often effective for extracting a broad range of lipids from tissues.[4]
-
Analyte Degradation: Furan fatty acids are susceptible to degradation, particularly under harsh chemical conditions. The furan ring can be sensitive to strong acids and high temperatures used during the derivatization step required for Gas Chromatography (GC) analysis.[5]
-
Loss During Sample Cleanup: Furan fatty acids are often present at much lower concentrations than other fatty acids.[2] Enrichment steps, such as silver ion chromatography, are frequently required to isolate them.[2][6] However, sample loss can occur at each purification step.
-
Incomplete Derivatization: The conversion of fatty acids to their more volatile methyl esters (FAMEs) for GC analysis may be incomplete. This can be due to the presence of water, which hinders the esterification reaction, or suboptimal reaction time and temperature.[7]
Q2: I'm seeing a low signal or no peak for my furan fatty acid in the GC-MS analysis. What should I check?
A2: This issue can stem from problems in sample preparation, the derivatization process, or the analytical instrumentation itself.
-
Check for Degradation During Derivatization: The most common cause is the degradation of the furan ring by acidic catalysts like Boron trifluoride (BF₃)-methanol, especially at high temperatures.[5] Consider switching to a base-catalyzed methylation method or using milder acidic conditions (e.g., lower temperature, shorter time, or lower concentration of H₂SO₄ in methanol).[5]
-
Verify Enrichment Step Recovery: If you are using an enrichment technique like silver ion chromatography, validate its recovery rate. One study reported a recovery rate of 85% for this step, but losses can occur.[2]
-
Assess Co-elution: Furan FAMEs can co-elute with more abundant fatty acids, masking their signal.[6] Review your chromatogram for any unusually broad or misshapen peaks where your analyte is expected. Using a multidimensional GC-MS system can resolve this without extensive sample cleanup.[6]
-
Instrument Sensitivity and Settings: Ensure your GC-MS is operating with sufficient sensitivity for trace analysis. Check the detector settings and consider using Selected Ion Monitoring (SIM) mode to increase sensitivity for your target analyte's mass-to-charge ratio (m/z).[2]
Section 2: Contamination and Artifacts
Q1: I'm observing contaminant peaks in my chromatograms, even in my method blanks. What are the likely sources?
A1: Contamination is a significant challenge in trace fatty acid analysis.
-
Glassware and Plasticware: Reusable glassware can be a major source of fatty acid contamination. Implement a rigorous cleaning protocol, including solvent rinses and furnacing glassware at high temperatures (e.g., 450°C for 6-8 hours).[8] Avoid plastics wherever possible, as they can leach contaminants.
-
Solvents and Reagents: Use only high-purity solvents suitable for trace analysis. It is crucial to run a reagent blank, including your derivatization agent, to identify any impurities.[7]
-
GC System Components: Septa from vials or the GC inlet can leach contaminants.[8] It's good practice to extract a new septum in your solvent and analyze the extract to check for interfering compounds.
-
Sample Handling: Ensure clean handling at every step. Use clean transfer pipettes (furnaced glass pipettes are recommended) and maintain a clean workspace.[8][9]
Section 3: Derivatization Issues
Q1: My derivatization with BF₃-methanol seems to be destroying my furan fatty acids. What are the alternatives?
A1: This is a known issue, as the furan moiety can be unstable in the presence of strong Lewis acids like BF₃.[5]
-
Base-Catalyzed Methods: Base-catalyzed methylation is a milder alternative. A common method involves using methanolic KOH.[2] These protocols avoid the harsh acidic conditions that can degrade the furan ring.
-
Milder Acid-Catalyzed Methods: If you must use an acid catalyst, you can optimize the conditions to minimize degradation. Using 2% H₂SO₄ in methanol at a lower temperature (e.g., 70°C) can be effective.[8] It is important to avoid temperatures above 90°C.[5]
-
Direct Analysis without Derivatization: Consider using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique can analyze free fatty acids directly, bypassing the need for derivatization entirely and offering high sensitivity.[1][5]
Q2: How do I ensure my derivatization reaction has gone to completion?
A2: Incomplete derivatization will lead to inaccurate quantification.
-
Moisture Control: The esterification reaction is sensitive to water. Ensure your sample is dry before adding the derivatization reagent. If the sample is in an aqueous solvent, evaporate it to dryness first.[7] A water scavenger like 2,2-dimethoxypropane (B42991) can also be added.[7]
-
Optimize Reaction Time and Temperature: To determine the optimal derivatization time, analyze aliquots of a sample at different time points (e.g., 15, 30, 60, 90 minutes). Plot the peak area against time; the reaction is complete when the peak area no longer increases.[7]
-
Use Sufficient Reagent: Ensure a molar excess of the derivatization reagent is used relative to the fatty acids in your sample.[10]
Quantitative Data Summary
The following tables provide a summary of quantitative data from validated methods for furan fatty acid analysis. This data can be used as a benchmark for evaluating your own experimental performance.
Table 1: Recovery and Efficiency of FAME Analysis Steps
| Parameter | Method/Step | Reported Value | Source(s) |
|---|---|---|---|
| Recovery Rate | Silver Ion Chromatography Enrichment | 85% | [2] |
| Recovery Rate | SPME-GC-MS/MS (Canned Oily Fish) | 75.9–114.6% | [11] |
| Recovery Rate | SPME-GC-MS/MS (Fruit Matrix) | 86.1–113.9% | [11] |
| Recovery Rate | SPME-GC-MS/MS (Juice Matrix) | 84.9–117.2% |[11] |
Table 2: Limits of Detection (LOD) and Quantitation (LOQ) for Furan Derivatives by SPME-GC-MS/MS
| Matrix | LOD (ng/g) | LOQ (ng/g) | Source(s) |
|---|---|---|---|
| Canned Oily Fish | 0.002–0.101 | 0.007–0.337 | [11] |
| Fruit | 0.001–0.204 | 0.003–0.675 | [11] |
| Juice | 0.001–0.048 | 0.003–0.160 |[11] |
Experimental Protocols
Protocol 1: Total Lipid Extraction from Tissue (Folch Method)
This protocol is a standard method for extracting total lipids from biological tissues.[1][12]
Materials:
-
Tissue sample (e.g., liver, muscle)
-
Chloroform:Methanol solution (2:1, v/v)
-
0.9% NaCl solution
-
Homogenizer
-
Centrifuge
Procedure:
-
Weigh approximately 1 g of tissue and homogenize it in 20 volumes (e.g., 20 mL) of the chloroform:methanol (2:1, v/v) mixture.
-
Filter the homogenate to remove solid particles.
-
Add 0.2 volumes (e.g., 4 mL) of 0.9% NaCl solution to the filtrate to induce phase separation.
-
Centrifuge the mixture to clarify the two phases.
-
Carefully collect the lower chloroform phase, which contains the total lipids, using a glass pipette.[1]
-
Evaporate the chloroform under a gentle stream of nitrogen to obtain the dried total lipid extract.
-
The extract is now ready for saponification and/or derivatization.
Protocol 2: Derivatization to FAMEs using Boron Trifluoride-Methanol (BF₃-MeOH)
This protocol is for preparing Fatty Acid Methyl Esters (FAMEs) for GC-MS analysis. Caution: This method may cause degradation of the furan ring; milder conditions or alternative methods are recommended if degradation is observed.[5][10]
Materials:
-
Dried lipid extract
-
Boron trifluoride-methanol (BF₃-MeOH) solution (12-14% w/v)
-
Saturated NaCl solution
-
Anhydrous Sodium Sulfate (B86663)
Procedure:
-
Reconstitute the dried lipid extract in a small volume of toluene or hexane in a reaction vial.
-
Add 2 mL of 14% BF₃-MeOH solution.[1]
-
Seal the vial tightly and heat at 60-90°C for 1 hour. Note: Start with lower temperatures (60°C) for furan fatty acids to minimize degradation.[1][7]
-
Cool the vial to room temperature.
-
Add 1 mL of saturated NaCl solution and 1 mL of hexane.
-
Vortex vigorously and centrifuge to separate the phases.
-
Carefully collect the upper hexane layer, which contains the FAMEs. Pass it through a small column of anhydrous sodium sulfate to remove residual water.[1][7]
-
Repeat the hexane extraction twice more, combining all hexane extracts.
-
Evaporate the combined extract to a small volume under nitrogen. The sample is now ready for GC-MS analysis.
Visualizations
General Workflow for Furan Fatty Acid Analysis
Caption: General experimental workflow for the extraction and analysis of furan fatty acids.
Troubleshooting Flowchart: Low FAME Yield
Caption: Troubleshooting logic for diagnosing the cause of low furan fatty acid signal.
Furan Ring Degradation Pathway
Caption: Potential degradation of the furan ring under harsh acidic derivatization conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Isolation of a furan fatty acid from Hevea brasiliensis latex employing the combined use of pH-zone-refining and conventional countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Identification of Pseudomonas sp. using fatty acid methyl ester (FAME) analysis [protocols.io]
- 10. Derivatization techniques for free fatty acids by GC [restek.com]
- 11. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry | MDPI [mdpi.com]
- 12. Extraction methods of fat from food samples and preparation of fatty acid methyl esters for gas chromatography: A review - Arabian Journal of Chemistry [arabjchem.org]
Technical Support Center: Optimizing Mass Spectrometry Parameters for CMPF Analysis
Welcome to the technical support center for the analysis of 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) using mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the typical mass-to-charge ratio (m/z) for CMPF in mass spectrometry?
A1: CMPF is an organic acid that is most commonly analyzed in negative ionization mode. The precursor ion observed corresponds to the deprotonated molecule [M-H]⁻. The expected m/z for this ion is approximately 239.092.
Q2: Which ionization mode is best for CMPF analysis?
A2: Electrospray ionization (ESI) in negative mode is the preferred method for analyzing CMPF due to the presence of two carboxylic acid groups, which are readily deprotonated.
Q3: What are the recommended Multiple Reaction Monitoring (MRM) transitions for quantifying CMPF?
A3: For robust quantification using a triple quadrupole mass spectrometer, at least two MRM transitions (a quantifier and a qualifier) should be monitored. While the optimal product ions can be instrument-dependent, the following transitions are a good starting point for method development. The precursor ion is the deprotonated molecule at m/z 239.1.
| Parameter | Quantifier | Qualifier |
| Precursor Ion (m/z) | 239.1 | 239.1 |
| Product Ion (m/z) | 195.1 | 137.1 |
| Collision Energy (CE) | Requires optimization | Requires optimization |
Note: The Collision Energy (CE) is a critical parameter that must be optimized for your specific mass spectrometer to achieve the best sensitivity.
Q4: How should I prepare plasma samples for CMPF analysis?
A4: The two most common methods for preparing plasma samples for CMPF analysis are protein precipitation and solid-phase extraction (SPE).
-
Protein Precipitation (PPT): This is a simpler and faster method. It involves adding a cold organic solvent (like methanol (B129727) or acetonitrile) to the plasma sample to precipitate proteins, followed by centrifugation to collect the supernatant containing CMPF.
-
Solid-Phase Extraction (SPE): This method provides a cleaner sample by removing more interferences. A weak anion exchange (WAX) or a polymeric reversed-phase sorbent can be used to retain and then elute CMPF.
A detailed protocol for protein precipitation is provided in the "Experimental Protocols" section.
Troubleshooting Guides
This section addresses specific issues that you may encounter during your experiments.
Issue 1: Low or No CMPF Signal
Symptoms:
-
No peak is observed at the expected retention time for CMPF.
-
The peak intensity is significantly lower than expected.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Suboptimal Ion Source Parameters | Ensure the mass spectrometer's ion source parameters are appropriate for CMPF. In negative ESI mode, check the capillary voltage (typically -2.5 to -4.5 kV), source temperature, and gas flows (nebulizer and drying gases). These parameters may need to be optimized for your specific instrument. |
| Incorrect MRM Transitions | Verify that the correct precursor and product ion m/z values are entered in your acquisition method. |
| Insufficient Collision Energy | The collision energy may be too low for efficient fragmentation or too high, causing excessive fragmentation. Perform a collision energy optimization experiment by infusing a CMPF standard and ramping the collision energy to find the value that gives the maximum product ion intensity. |
| Sample Degradation | CMPF may be unstable under certain storage conditions. Ensure plasma samples are stored at -80°C and minimize freeze-thaw cycles. Prepare fresh working standards for each analytical run. |
| Poor Sample Recovery | If using SPE, the extraction protocol may not be optimal. Ensure the sorbent is properly conditioned and equilibrated. The wash and elution solvents may need to be optimized to ensure CMPF is retained and then efficiently eluted. For PPT, ensure the ratio of organic solvent to plasma is sufficient for complete protein precipitation (typically 3:1 or 4:1). |
Issue 2: High Background Noise or Interfering Peaks
Symptoms:
-
The baseline in the chromatogram is noisy, making it difficult to integrate the CMPF peak.
-
There are other peaks eluting at or near the retention time of CMPF, which may interfere with quantification.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Contaminated LC-MS System | A high background can result from contamination in the LC system or mass spectrometer. Flush the LC system with a strong solvent mixture (e.g., a mix of isopropanol, acetonitrile, methanol, and water). Clean the ion source of the mass spectrometer according to the manufacturer's instructions. |
| Mobile Phase Contamination | Use high-purity, LC-MS grade solvents and additives (e.g., formic acid or ammonium (B1175870) acetate). Prepare fresh mobile phases daily to prevent microbial growth. |
| Matrix Effects | Endogenous components in the plasma matrix can co-elute with CMPF and cause ion suppression or enhancement. A cleaner sample preparation method, such as SPE, can help reduce matrix effects. You can also try to improve the chromatographic separation to move CMPF away from interfering compounds. The use of a stable isotope-labeled internal standard for CMPF is highly recommended to correct for matrix effects. |
| Isobaric Interferences | There may be other compounds in the sample with the same mass as CMPF. High-resolution mass spectrometry can help to distinguish between CMPF and isobaric interferences. If using a triple quadrupole, ensure your chromatographic method provides sufficient separation. |
Issue 3: Poor Peak Shape or Shifting Retention Times
Symptoms:
-
The CMPF peak is broad, tailing, or fronting.
-
The retention time of the CMPF peak is not consistent between injections.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Column Degradation | The analytical column may be nearing the end of its life. Try flushing the column or, if necessary, replace it. Ensure that the mobile phase pH is within the stable range for the column. |
| Inappropriate Injection Solvent | The solvent used to dissolve the final sample extract should be similar in composition to the initial mobile phase to ensure good peak shape. Injecting a sample in a much stronger solvent than the mobile phase can cause peak distortion. |
| Insufficient Column Equilibration | Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection. This is particularly important for gradient elution. |
| LC System Issues | Check for leaks in the LC system. Ensure the pump is delivering a stable and accurate flow rate. |
Quantitative Data Summary
The following tables summarize typical quantitative parameters for CMPF analysis. These values should be validated in your laboratory with your specific instrumentation.
Table 1: MRM Transitions and Suggested Starting Parameters
| Analyte | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Designation | Suggested Starting Collision Energy |
| CMPF | ESI Negative | 239.1 | 195.1 | Quantifier | 10-20 eV (Requires Optimization) |
| CMPF | ESI Negative | 239.1 | 137.1 | Qualifier | 15-25 eV (Requires Optimization) |
Table 2: Typical Method Validation Parameters
| Parameter | Typical Acceptance Criteria |
| Linearity (R²) | ≥ 0.99 |
| Calibration Curve Range | 0.05 - 50 µg/mL in plasma |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 |
| Accuracy | Within ±15% of the nominal concentration (±20% at the LLOQ) |
| Precision (CV%) | ≤ 15% (≤ 20% at the LLOQ) |
| Recovery | Consistent, precise, and reproducible (typically >80%) |
Experimental Protocols
Detailed Protocol: Protein Precipitation for CMPF in Human Plasma
This protocol provides a step-by-step guide for extracting CMPF from human plasma using protein precipitation.
-
Sample Thawing: Thaw frozen human plasma samples on ice. Vortex gently to ensure homogeneity.
-
Aliquoting: Aliquot 50 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add the internal standard solution (if used) to the plasma and vortex briefly.
-
Protein Precipitation: Add 200 µL of ice-cold methanol (containing 0.1% formic acid, if desired for improved stability) to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate, being careful not to disturb the protein pellet.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% water with 0.1% formic acid and 5% acetonitrile). Vortex to ensure the residue is fully dissolved.
-
Final Centrifugation: Centrifuge the reconstituted sample at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.
-
Injection: Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for CMPF quantification in plasma.
CMPF-d5 solubility for in vitro experiments
Welcome to the technical support center for CMPF-d5. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound for in vitro experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the successful application of this compound in your research.
Solubility and Stock Solution Preparation
Proper dissolution and storage of this compound are critical for obtaining reliable and reproducible experimental results.
Quantitative Solubility Data
This compound exhibits good solubility in several organic solvents. The following table summarizes the solubility data for this compound.
| Solvent | Molarity (mM) | Concentration (mg/mL) | Notes |
| DMSO | ≥ 122.31 | ≥ 30 | Use newly opened, hygroscopic DMSO for best results.[1] |
| Ethanol | ≥ 122.31 | ≥ 30 | |
| DMF | ≥ 122.31 | ≥ 30 |
Note: "≥" indicates that the solubility is at least the value provided, but the saturation point was not determined.[1]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous/low-moisture Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
Procedure:
-
Weighing: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need 2.45 mg of this compound (Molecular Weight: 245.28 g/mol ).
-
Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to the vial containing the this compound powder. For 2.45 mg, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Protocol 2: Preparation of Working Solutions for Cell Culture Experiments
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution (Recommended): To minimize precipitation and ensure accurate final concentrations, perform serial dilutions of the stock solution in pre-warmed cell culture medium. For example, to achieve a final concentration of 10 µM in your experiment, you can first prepare an intermediate dilution (e.g., 1 mM) in cell culture medium.
-
Final Dilution: Add the appropriate volume of the intermediate or stock solution to your cell culture plates containing pre-warmed medium to achieve the desired final concentration. Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Mixing: Gently mix the contents of the well or plate immediately after adding the compound.
-
Use Immediately: It is recommended to use the final working solution immediately after preparation to minimize the risk of compound degradation or precipitation in the aqueous environment of the cell culture medium.
Experimental Workflow
The following diagram illustrates a typical workflow for the preparation and use of this compound in in vitro experiments.
Signaling Pathway
CMPF, the non-deuterated form of this compound, has been identified as an allosteric inhibitor of Acetyl-CoA Carboxylase (ACC). This inhibition leads to a signaling cascade that ultimately affects lipid metabolism and insulin (B600854) sensitivity. The deuteration in this compound may alter its metabolic stability but is not expected to change its fundamental mechanism of action.
Troubleshooting Guide
Q1: My this compound is not dissolving properly in DMSO.
A1:
-
Check DMSO Quality: Ensure you are using anhydrous or low-moisture DMSO. Hygroscopic DMSO (DMSO that has absorbed water from the atmosphere) can significantly reduce the solubility of many compounds.[1] Always use a fresh, unopened bottle or a properly stored aliquot of anhydrous DMSO.
-
Concentration: While the solubility is reported as ≥ 30 mg/mL, it is always a good practice to prepare stock solutions at a concentration that dissolves readily, such as 10 mM.
-
Gentle Warming: As mentioned in the protocol, gentle warming in a 37°C water bath can help with dissolution. Avoid excessive heat, which could degrade the compound.
Q2: I observe precipitation when I add my this compound working solution to the cell culture medium.
A2:
-
Aqueous Solubility: this compound, like many organic compounds, has much lower solubility in aqueous solutions like cell culture media compared to organic solvents like DMSO.
-
Serial Dilution: To avoid shocking the compound with a sudden change in solvent polarity, which can cause precipitation, it is highly recommended to perform serial dilutions. Prepare an intermediate dilution of your DMSO stock in the cell culture medium before making the final dilution in your experimental wells.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your experiment is as low as possible (ideally ≤ 0.1%). Higher concentrations of DMSO can also contribute to compound precipitation when diluted into an aqueous medium.
-
Media Components: Components in the cell culture medium, such as proteins and salts, can sometimes interact with the compound and reduce its solubility. Using serum-free media for the initial dilution step might help in some cases.
Q3: I am concerned about the stability of this compound in my in vitro experiment.
A3:
-
Deuteration and Stability: The deuterium (B1214612) atoms in this compound can increase its metabolic stability by slowing down enzyme-mediated breakdown (the kinetic isotope effect). However, the overall chemical stability is still dependent on the molecule's structure.
-
Furan Moiety: Furan-containing compounds can be susceptible to degradation, particularly when exposed to light or certain pH conditions. While specific stability data for this compound in cell culture media is not available, it is prudent to take precautions.
-
Best Practices for Stability:
-
Prepare Fresh: Prepare working solutions fresh for each experiment from a frozen stock.
-
Protect from Light: Protect both stock and working solutions from direct light.
-
Minimize Time in Aqueous Solution: Add the compound to your cells immediately after preparing the final working solution. For longer-term experiments, consider the possibility of compound degradation over time.
-
Frequently Asked Questions (FAQs)
Q4: What is the purpose of using the deuterated form, this compound, instead of CMPF?
A4: this compound is the deuterium-labeled version of 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF). The primary applications for this compound are as a tracer or an internal standard for quantitative analysis by methods such as mass spectrometry (MS).[1] The deuterium labeling provides a distinct mass signature, allowing it to be differentiated from the endogenous (non-labeled) CMPF. Additionally, deuteration can alter the pharmacokinetic profile of a compound, often leading to increased metabolic stability.
Q5: What is the recommended storage condition for this compound?
A5: For the solid powder form, store at -20°C for up to 3 years.[1] For stock solutions in a solvent like DMSO, store at -20°C for up to 1 month or at -80°C for up to 6 months.[1] It is highly recommended to aliquot stock solutions to avoid multiple freeze-thaw cycles.
Q6: Can I dissolve this compound directly in cell culture medium or PBS?
A6: It is not recommended to dissolve this compound directly in aqueous solutions like cell culture medium or Phosphate-Buffered Saline (PBS) due to its low aqueous solubility. The recommended procedure is to first prepare a concentrated stock solution in an organic solvent such as DMSO and then dilute it into your aqueous experimental medium.
Q7: What is the known biological target of this compound?
A7: The non-deuterated counterpart, CMPF, is known to be an allosteric inhibitor of Acetyl-CoA Carboxylase (ACC). ACC is a key enzyme in the fatty acid synthesis pathway. By inhibiting ACC, CMPF reduces the production of malonyl-CoA, which in turn leads to an increase in fatty acid oxidation. This mechanism is central to its effects on lipid metabolism.
References
preventing degradation of CMPF during sample preparation
Welcome to the technical support center for the analysis of 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of CMPF during experimental procedures. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can lead to the degradation of CMPF during sample preparation?
A1: Based on the chemical structure of CMPF (a furan-containing dicarboxylic acid) and general principles of analyte stability, the primary factors that can contribute to its degradation include:
-
pH Extremes: Both highly acidic and alkaline conditions can potentially catalyze the degradation of furan (B31954) rings and hydrolysis of the carboxylic acid groups.
-
Elevated Temperatures: High temperatures can accelerate chemical degradation reactions.[1] It is crucial to keep samples cold to minimize enzymatic and thermal degradation.
-
Light Exposure: Furan-containing compounds can be susceptible to photodegradation.[2] It is advisable to protect samples from light, especially during extended processing times.
-
Oxidation: The furan ring may be susceptible to oxidation. Exposure to atmospheric oxygen and oxidizing agents should be minimized.
-
Repeated Freeze-Thaw Cycles: These cycles can lead to changes in sample integrity and the degradation of analytes. It is recommended to store samples in single-use aliquots.[3]
Q2: My CMPF recovery is consistently low after sample extraction. What are the likely causes?
A2: Low recovery of CMPF can stem from several stages of the sample preparation workflow. Key areas to investigate include:
-
Inefficient Extraction: The choice of extraction solvent and method is critical. A protocol using methanol (B129727) for protein precipitation followed by centrifugation has been shown to be effective for metabolite extraction from serum.[4]
-
Degradation During Extraction: If the extraction process is lengthy or performed at room temperature, significant degradation of CMPF can occur. Maintaining a cold chain throughout the extraction process is essential.
-
Adsorption to Surfaces: CMPF, being a dicarboxylic acid, may adsorb to glass or plastic surfaces, especially at certain pH values. Using low-binding tubes and minimizing sample transfer steps can help mitigate this.
-
Incomplete Protein Precipitation: In biological matrices like plasma or serum, inefficient removal of proteins can lead to co-precipitation of CMPF or interference during analysis.
Q3: What are the recommended storage conditions for plasma or serum samples intended for CMPF analysis?
A3: To ensure the stability of CMPF in biological samples, the following storage conditions are recommended:
-
Short-term Storage (up to 24 hours): Samples should be kept at 4°C.
-
Long-term Storage: For long-term stability, samples should be stored at -80°C.[3][5] Avoid repeated freeze-thaw cycles by storing samples in single-use aliquots.[3]
Troubleshooting Guides
Issue 1: High Variability in CMPF Quantification Between Replicate Samples
High variability in CMPF measurements can undermine the reliability of your results. The following decision tree can help you troubleshoot potential causes.
Issue 2: Suspected CMPF Degradation During Sample Processing
If you suspect that CMPF is degrading during your sample preparation workflow, consider the following factors and mitigation strategies.
| Potential Cause | Recommended Action | Rationale |
| High Temperature | Maintain samples on ice or at 4°C throughout the entire sample preparation process. | Lower temperatures slow down the rate of chemical and enzymatic degradation.[1] |
| Extreme pH | Ensure that all solutions and buffers used are within a neutral pH range (pH 6-8), unless the protocol specifically requires acidic or basic conditions for a short period. | Furan rings and carboxylic acid groups can be susceptible to degradation under harsh pH conditions. |
| Light Exposure | Use amber-colored microcentrifuge tubes or wrap tubes in aluminum foil. Perform sample preparation steps under dim or yellow light. | Furan-containing compounds can be light-sensitive and prone to photodegradation.[2] |
| Oxidation | De-gas solvents and consider working in an inert atmosphere (e.g., under nitrogen) if oxidation is highly suspected. Minimize headspace in sample vials. | The furan moiety can be susceptible to oxidation. |
Experimental Protocols
Protocol 1: Extraction of CMPF from Human Serum/Plasma for LC-MS/MS Analysis
This protocol is adapted from a general method for non-targeted metabolomic analysis of serum.[4]
Materials:
-
Serum or plasma samples, stored at -80°C
-
Methanol (LC-MS grade), pre-chilled to -20°C
-
Methanol/ultra-pure water (1:1, v/v), pre-chilled to 4°C
-
1.5 mL polypropylene (B1209903) microcentrifuge tubes (low-binding recommended)
-
Microcentrifuge capable of reaching 12,000 x g and maintaining 4°C
-
Vortex mixer
Procedure:
-
Thaw frozen serum/plasma samples on ice.
-
In a 1.5 mL microcentrifuge tube, mix 50 µL of the serum/plasma sample with 250 µL of pre-chilled methanol.
-
Vortex the mixture vigorously for 1 minute to ensure thorough protein precipitation.
-
Centrifuge the samples at 12,000 x g for 10 minutes at 4°C.
-
Carefully transfer 50 µL of the supernatant to a new 1.5 mL microcentrifuge tube.
-
Add 200 µL of pre-chilled methanol/ultra-pure water (1:1, v/v) to the supernatant.
-
Vortex the mixture briefly.
-
Centrifuge the samples again at 12,000 x g for 5 minutes at 4°C.
-
Collect 200 µL of the final supernatant into an appropriate vial for LC-MS/MS analysis.
Data Presentation
Table 1: General Recommendations for Sample Handling to Ensure Metabolite Stability
This table summarizes best practices for handling biological samples for metabolomics studies, which are applicable to CMPF analysis.[3][6]
| Parameter | Recommendation | Rationale |
| Sample Collection | Use standardized collection tubes (e.g., from the same manufacturer). | Avoid variability from leached chemicals. |
| Anticoagulant (for plasma) | Use EDTA or heparin consistently across all samples. | Different anticoagulants can interfere with analysis. |
| Processing Time | Minimize time between sample collection and freezing. | Reduces enzymatic and chemical degradation. |
| Storage Temperature | Store at -80°C for long-term stability. | Significantly slows down degradation processes. |
| Freeze-Thaw Cycles | Aliquot samples into single-use tubes to avoid repeated freeze-thaw cycles. | Each cycle can contribute to analyte degradation. |
| Solvents | Use high-purity, LC-MS grade solvents. | Prevents introduction of contaminants. |
Table 2: Summary of Potential Stress Conditions for Forced Degradation Studies
Forced degradation studies can help identify potential degradation products and pathways for CMPF.[7][8][9] The conditions below are general starting points and should be optimized for CMPF.
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl, room temperature to 60°C | Hydrolysis of the furan ring or other labile bonds. |
| Base Hydrolysis | 0.1 M NaOH, room temperature to 60°C | Base-catalyzed hydrolysis. |
| Oxidation | 3% H₂O₂, room temperature | Oxidation of the furan ring. |
| Thermal Degradation | 60°C or higher | Thermally induced decomposition. |
| Photodegradation | Exposure to UV and/or visible light | Light-induced degradation of the furan moiety. |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Metabolomics Study Design - Metabolomics Sample Storage and Handling [vanderbilt.edu]
- 4. Altered Sphingolipids, Glycerophospholipids, and Lysophospholipids Reflect Disease Status in Idiopathic Steroid-Sensitive Nephrotic Syndrome in Children: A Non-Targeted Metabolomic Study | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mcgill.ca [mcgill.ca]
- 7. acdlabs.com [acdlabs.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Navigating the Complex Landscape of Cancer-Associated Fibroblast (CAF) Biomarker Studies: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common pitfalls encountered in Cancer-Associated Fibroblast (CAF) biomarker studies. From pre-analytical sample handling to clinical validation, this guide offers practical solutions to enhance the reproducibility and reliability of your research.
Section 1: Troubleshooting Guides
This section provides solutions to specific problems that may arise during your CAF biomarker experiments.
Immunohistochemistry (IHC) Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Weak or No Staining | Inadequate antigen retrieval. | Optimize antigen retrieval method (heat-induced or enzymatic) and ensure correct buffer pH.[1][2] |
| Primary antibody concentration is too low. | Titrate the primary antibody to determine the optimal concentration.[1][3] | |
| Improper tissue fixation. | Ensure consistent fixation protocols. Over-fixation can mask epitopes, while under-fixation can lead to poor tissue morphology.[1] | |
| Antibody incompatibility with tissue type. | Confirm the antibody is validated for use in the specific tissue and fixation method. | |
| High Background Staining | Non-specific antibody binding. | Use a blocking serum from the same species as the secondary antibody.[1][4] |
| Endogenous peroxidase or phosphatase activity. | Perform a quenching step with hydrogen peroxide (for HRP-based detection) or levamisole (B84282) (for AP-based detection).[2][4] | |
| Primary antibody concentration is too high. | Reduce the primary antibody concentration and/or incubation time.[4] | |
| Non-Specific Staining | Cross-reactivity of the primary or secondary antibody. | Run controls with isotype-matched primary antibodies and secondary antibody alone to check for non-specific binding.[4] |
| Presence of necrotic tissue. | Evaluate staining only in viable tumor areas.[1] |
Flow Cytometry Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Poor Cell Viability | Harsh tissue dissociation. | Optimize enzymatic digestion time and mechanical dissociation to minimize cell death. |
| Delays in sample processing. | Process fresh tissues as quickly as possible to maintain cell viability. | |
| Low Yield of CAFs | Inefficient tissue dissociation. | Titrate enzyme concentrations and incubation times. Consider a combination of enzymes for dense tissues. |
| Inappropriate markers for CAF isolation. | Use a panel of markers to identify CAFs, as no single marker is entirely specific. Combine positive markers (e.g., FAP, α-SMA, PDGFRβ) with negative markers to exclude other cell types (e.g., CD45 for immune cells, CD31 for endothelial cells).[5][6][7] | |
| High Non-Specific Antibody Binding | Inadequate blocking. | Block with serum from the same species as the secondary antibody or use commercial Fc block solutions. |
| Dead cells binding antibodies non-specifically. | Use a viability dye to exclude dead cells from the analysis. |
Section 2: Frequently Asked Questions (FAQs)
Pre-Analytical Stage
-
Q1: How do pre-analytical variables affect CAF biomarker stability? A1: Pre-analytical variables such as time from sample collection to processing, storage temperature, and freeze-thaw cycles can significantly impact the stability of protein and nucleic acid biomarkers.[8][9][10][11] For instance, delays in processing can lead to protein degradation or changes in post-translational modifications.[8][9] Multiple freeze-thaw cycles can also degrade proteins and RNA.[8][10] To ensure consistency, it is crucial to follow standardized protocols for sample collection, processing, and storage.[12]
-
Q2: What is the best method for tissue preservation for CAF biomarker studies? A2: Both formalin-fixed paraffin-embedded (FFPE) and snap-frozen tissues are used. FFPE is suitable for IHC and preserves tissue morphology well. However, formalin fixation can alter protein and nucleic acid integrity.[12] Snap-freezing is often preferred for molecular analyses like RNA sequencing as it better preserves nucleic acids. The choice depends on the specific biomarker and downstream application.
Analytical Stage
-
Q3: Why is CAF heterogeneity a major challenge in biomarker studies? A3: CAFs are a highly heterogeneous population with different origins, phenotypes, and functions.[13][14][15][16] Subpopulations of CAFs, such as myofibroblastic CAFs (myCAFs) and inflammatory CAFs (iCAFs), can have opposing roles in tumor progression and may express different markers.[12][16] This heterogeneity makes it difficult to identify a single, universal biomarker for all CAFs.[1][7][15]
-
Q4: What are the most common markers used to identify CAFs, and what are their limitations? A4: Commonly used CAF markers include alpha-smooth muscle actin (α-SMA), fibroblast activation protein (FAP), and platelet-derived growth factor receptor beta (PDGFRβ).[17][18] However, none of these markers are exclusively expressed on CAFs.[15][16] For example, α-SMA is also expressed in pericytes and smooth muscle cells, while FAP can be found on some cancer cells.[16][18] Therefore, a panel of multiple markers is recommended for more accurate CAF identification.[6]
| Marker | Commonly Associated CAF Subtype | Limitations |
| α-SMA | Myofibroblastic CAFs (myCAFs) | Not specific to CAFs; also expressed in smooth muscle cells and pericytes.[16][18] |
| FAP | Activated CAFs | Not expressed by all CAF subpopulations; can be expressed by some tumor cells.[19][18] |
| PDGFRβ | Multiple CAF subtypes | Also expressed on pericytes and other stromal cells.[17] |
| S100A4 (FSP1) | EMT-associated CAFs | Also expressed by tumor cells undergoing EMT and some immune cells.[7] |
| Podoplanin (PDPN) | Multiple CAF subtypes | Also expressed on lymphatic endothelial cells.[20] |
Clinical Validation Stage
-
Q5: What are the key steps in the clinical validation of a CAF biomarker? A5: Clinical validation involves demonstrating that the biomarker can reliably predict a clinical outcome or response to therapy in a relevant patient population. This requires well-designed studies with clearly defined endpoints, standardized assays, and independent validation cohorts.
-
Q6: Why do many promising CAF biomarkers fail in clinical trials? A6: Failure can be attributed to several factors, including a lack of robust analytical validation, the inherent heterogeneity of CAFs and tumors, and poorly designed clinical trials.[15] The functional role of the biomarker in the specific cancer context may also be misunderstood.
Section 3: Experimental Protocols
Immunohistochemistry (IHC) Protocol for CAF Marker Staining in FFPE Tissues
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through graded alcohols: 100% ethanol (B145695) (2 changes, 3 minutes each), 95% ethanol (2 minutes), 70% ethanol (2 minutes).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) using a pressure cooker or water bath.
-
Use an appropriate retrieval buffer (e.g., citrate (B86180) buffer pH 6.0 or Tris-EDTA pH 9.0) and heat to 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Peroxidase Block:
-
Incubate slides in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.[2]
-
Rinse with wash buffer (e.g., PBS or TBS).
-
-
Blocking:
-
Incubate slides with a blocking serum (e.g., normal goat serum) for 30-60 minutes to prevent non-specific antibody binding.[1]
-
-
Primary Antibody Incubation:
-
Incubate slides with the primary antibody against the CAF marker at the predetermined optimal dilution.
-
Incubate overnight at 4°C or for 1-2 hours at room temperature.
-
-
Secondary Antibody and Detection:
-
Rinse slides with wash buffer.
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate, or use a polymer-based detection system.
-
Rinse with wash buffer.
-
-
Chromogen Application:
-
Apply the chromogen substrate (e.g., DAB) and incubate until the desired stain intensity develops.
-
Rinse with distilled water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through graded alcohols and clear in xylene.
-
Mount with a permanent mounting medium.
-
Flow Cytometry Protocol for CAF Analysis from Fresh Tumor Tissue
-
Tissue Dissociation:
-
Mince the fresh tumor tissue into small pieces.
-
Digest the tissue with an enzyme cocktail (e.g., collagenase, hyaluronidase, and DNase I) at 37°C with agitation for 30-60 minutes.
-
Filter the cell suspension through a 70-100 µm cell strainer to obtain a single-cell suspension.
-
-
Red Blood Cell Lysis (if necessary):
-
If the sample is bloody, perform red blood cell lysis using a suitable lysis buffer.
-
-
Cell Staining:
-
Wash the cells with FACS buffer (e.g., PBS with 2% FBS).
-
Block Fc receptors with an Fc block reagent for 10-15 minutes.
-
Incubate the cells with a cocktail of fluorescently conjugated antibodies against CAF markers (e.g., FAP, PDGFRβ) and exclusion markers (e.g., CD45, CD31, EpCAM) for 30 minutes on ice in the dark.
-
Include a viability dye to exclude dead cells.
-
-
Washing:
-
Wash the cells twice with FACS buffer.
-
-
Data Acquisition and Analysis:
-
Acquire the data on a flow cytometer.
-
Analyze the data using appropriate software. Gate on live, single cells, and then identify the CAF population based on the expression of positive markers and the absence of exclusion markers.
-
Section 4: Visualizations
Caption: A generalized workflow for a CAF biomarker study.
Caption: Major signaling pathways influencing CAF activation and function.
References
- 1. documents.cap.org [documents.cap.org]
- 2. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 3. Immunohistochemistry Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 4. origene.com [origene.com]
- 5. Isolation and characterization of cancer-associated fibroblasts in the tumor microenvironment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. The heterogeneity of cancer‐associated fibroblast subpopulations: Their origins, biomarkers, and roles in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pre-analytical factors influencing the stability of cerebrospinal fluid proteins | Lund University [lunduniversity.lu.se]
- 10. Pre-Analytical Variables Influencing Stability of Blood-Based Biomarkers of Neuropathology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pre-Analytical Variables Influencing Stability of Blood-Based Biomarkers of Neuropathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Understanding Preanalytical Variables and their Effects on Clinical Biomarkers of Oncology and Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Isolation of normal and cancer-associated fibroblasts from fresh tissues by Fluorescence Activated Cell Sorting (FACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protocol to establish cancer-associated fibroblasts from surgically resected tissues and generate senescent fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Clinical and therapeutic relevance of cancer-associated fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The importance of being CAFs (in cancer resistance to targeted therapies) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Different Expression and Clinical Implications of Cancer-Associated Fibroblast (CAF) Markers in Brain Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In search of definitions: Cancer‐associated fibroblasts and their markers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Immunohistochemistry Troubleshooting - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. Targeting Cancer‐Associated Fibroblasts: Eliminate or Reprogram? - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of CMPF Levels in Diabetic and Non-Diabetic Populations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) levels in individuals with and without diabetes. The data presented is compiled from multiple clinical studies to offer an objective overview supported by experimental evidence.
Quantitative Data Summary
Circulating levels of CMPF, a metabolite of furan (B31954) fatty acids, have been a subject of investigation as a potential biomarker for type 2 diabetes.[1] Numerous studies have reported elevated plasma concentrations of CMPF in individuals with prediabetes, type 2 diabetes (T2DM), and gestational diabetes mellitus (GDM) when compared to normoglycemic controls.[2][3][4][5][6] However, it is important to note that some research has indicated a potential protective role for CMPF, associating it with a lower risk of T2DM in certain populations.[7][8]
The following table summarizes the quantitative findings from a key study that evaluated plasma CMPF concentrations across different glycemic statuses.
| Group | N | Plasma CMPF Concentration (μM) |
| Normal Glucose Tolerant (NGT) | 50 | 37.14 ± 6.350 |
| Prediabetes | 75 | 84.14 ± 10.90 |
| Type 2 Diabetes | 71 | 103.9 ± 11.38 |
| Data presented as mean ± SEM.[9] |
These findings suggest a significant increase in circulating CMPF levels in individuals with prediabetes and an even more pronounced elevation in those with diagnosed type 2 diabetes compared to individuals with normal glucose tolerance.[9] Studies in Chinese populations have also demonstrated significantly higher serum CMPF levels in prediabetic and T2DM groups compared to the normal glucose tolerance group.[4]
Experimental Protocols
The accurate measurement of CMPF in biological samples is crucial for understanding its physiological and pathological roles. The primary methodology cited for the quantification of CMPF in the referenced studies is Liquid Chromatography-Mass Spectrometry (LC-MS).[10]
Key Experiment: Quantification of Plasma CMPF
Objective: To measure the concentration of CMPF in human plasma samples.
Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Collection and Preparation:
-
Blood samples are collected from fasting individuals into tubes containing an anticoagulant (e.g., EDTA).[11]
-
Plasma is separated from whole blood by centrifugation.[11]
-
To precipitate proteins, a volume of cold organic solvent (e.g., acetonitrile) is added to the plasma sample.
-
The mixture is vortexed and then centrifuged at high speed to pellet the precipitated proteins.
-
The resulting supernatant, containing the metabolites, is collected for analysis.
-
-
LC-MS Analysis:
-
The supernatant is injected into a liquid chromatography system coupled to a mass spectrometer.
-
Chromatographic Separation: The sample is passed through a chromatography column (e.g., a C18 column) to separate CMPF from other metabolites based on its physicochemical properties. A specific gradient of solvents is used to elute the compounds from the column.
-
Mass Spectrometry Detection: As CMPF elutes from the column, it enters the mass spectrometer, where it is ionized. The mass spectrometer then separates and detects the ions based on their mass-to-charge ratio, allowing for highly specific and sensitive quantification of CMPF.
-
-
Data Analysis:
-
The concentration of CMPF in the sample is determined by comparing its peak area to that of a known concentration of a stable isotope-labeled internal standard.
-
Standard operating procedures for plasma collection and handling are critical to ensure sample integrity and the reliability of results.[11]
Signaling Pathways and Pathophysiological Relevance
Elevated levels of CMPF have been shown to induce β-cell dysfunction, a key factor in the progression of type 2 diabetes.[3][12] The proposed mechanism involves increased oxidative stress and impaired mitochondrial function.[1][3][13]
CMPF-Induced β-Cell Dysfunction
The following diagram illustrates the proposed signaling pathway through which CMPF contributes to pancreatic β-cell dysfunction.
Caption: Proposed mechanism of CMPF-induced pancreatic β-cell dysfunction.
This pathway highlights that elevated circulating CMPF is transported into pancreatic β-cells, where it impairs mitochondrial function.[3] This leads to an increase in reactive oxygen species (ROS), causing oxidative stress, and a decrease in ATP production.[3] Both of these effects contribute to impaired insulin granule maturation and secretion, ultimately resulting in β-cell dysfunction.[1][3] Some studies suggest that blocking the OAT3 transporter or using antioxidants could prevent this CMPF-induced dysfunction.[3]
References
- 1. CMPF: A Biomarker for Type 2 Diabetes Mellitus Progression? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The furan fatty acid metabolite CMPF is elevated in diabetes and induces β cell dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Circulating 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) levels are associated with hyperglycemia and β cell dysfunction in a Chinese population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Increased serum 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) levels are associated with glucose metabolism in Chinese pregnant women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Furan fatty acid metabolite CMPF is associated with lower risk of type 2 diabetes, but not chronic kidney disease: a longitudinal population-based cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Standard Operating Procedures for Serum and Plasma Collection: Early Detection Research Network Consensus Statement Standard Operating Procedure Integration Working Group - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tm.mahidol.ac.th [tm.mahidol.ac.th]
- 13. CMPF: A Biomarker for Type 2 Diabetes Mellitus Progression?: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
CMPF as a Biomarker: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the identification of sensitive and specific biomarkers is paramount for advancing the understanding and treatment of metabolic diseases. This guide provides a comprehensive comparison of 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) with other key metabolic markers in the context of type 2 diabetes (T2DM) and chronic kidney disease (CKD).
CMPF, a metabolite of furan (B31954) fatty acids found in sources like fish, has emerged as a potential biomarker for metabolic diseases. However, its clinical utility and performance relative to other established and emerging markers warrant a thorough evaluation. This guide synthesizes experimental data to offer an objective comparison, presents detailed experimental protocols, and visualizes key biological pathways to aid in research and development.
Quantitative Comparison of Metabolic Biomarkers
The following tables summarize the performance and typical concentration ranges of CMPF and other metabolic markers for T2DM and CKD.
Table 1: Performance of Metabolic Biomarkers for Type 2 Diabetes Mellitus
| Biomarker | Class | Performance Metric | Value | Associated Risk |
| CMPF | Furan Fatty Acid Metabolite | Fold Change (T2DM vs. Healthy) | Elevated (Contradictory evidence exists) | Increased/Decreased (Contradictory) |
| Branched-Chain Amino Acids (BCAAs) | Amino Acids | Odds Ratio (per 1 SD increase) | 2.08 - 2.25 for T2DM development[1] | Increased |
| α-Hydroxybutyrate (AHB) | Organic Acid | Accuracy for Insulin (B600854) Resistance | 76%[2][3] | Increased |
| Lysophosphatidylcholines (LPCs) | Lipids | Association | Altered levels in T2DM | Altered |
Table 2: Plasma/Serum Concentrations of T2DM Biomarkers (Illustrative)
| Biomarker | Healthy Controls | Prediabetes | Type 2 Diabetes |
| CMPF | ~37 µM[4] | ~84 µM[4] | ~104 µM[4] |
| BCAAs (Total) | ~419 µmol/L | Elevated | ~469 µmol/L[5] |
| α-Hydroxybutyrate (AHB) | < 5 µg/mL (Insulin Sensitive)[3] | Elevated | Significantly Elevated |
Table 3: Performance of Biomarkers for Chronic Kidney Disease
| Biomarker | Class | Performance Metric (AUC for detecting CKD) | Value | Notes |
| CMPF | Furan Fatty Acid Metabolite | Hazard Ratio (for all-cause mortality in advanced CKD) | 0.79 (protective)[6] | May counteract risks associated with other markers like TMAO[6]. |
| Serum Creatinine (B1669602) | Small Molecule | AUC | ~1.00 (for established CKD)[7] | Less sensitive in early stages[2]. |
| Cystatin C | Protein | AUC | More sensitive than creatinine in early CKD (eGFR ≥ 60)[2] | Less influenced by muscle mass than creatinine. |
Table 4: Serum/Plasma Concentrations of CKD Biomarkers by Stage
| Biomarker | Stage 1 CKD (eGFR ≥90) | Stage 2 CKD (eGFR 60-89) | Stage 3 CKD (eGFR 30-59) | Stage 4 CKD (eGFR 15-29) | Stage 5 CKD (eGFR <15) |
| Serum Creatinine (mg/dL) | Normal | Mildly Elevated | Moderately Elevated | Significantly Elevated | Very High |
| Cystatin C (mg/L) | Normal to Mildly Elevated | Mildly to Moderately Elevated | Moderately to Significantly Elevated | Significantly Elevated | Very High |
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways through which these biomarkers exert their effects is crucial for targeted drug development and a deeper comprehension of disease pathophysiology.
CMPF and Pancreatic β-Cell Dysfunction
CMPF has been shown to induce oxidative stress in pancreatic β-cells, leading to impaired insulin secretion. This is thought to occur through the generation of reactive oxygen species (ROS), which can disrupt mitochondrial function and activate stress-related pathways.
Caption: CMPF-induced oxidative stress pathway in pancreatic β-cells.
BCAAs and Insulin Resistance
Elevated levels of branched-chain amino acids are strongly associated with insulin resistance. One of the key mechanisms is the activation of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which can lead to the phosphorylation and inhibition of insulin receptor substrate 1 (IRS-1), a critical component of the insulin signaling cascade.
Caption: BCAA-mediated mTOR activation and insulin resistance.
α-Hydroxybutyrate (AHB) and Oxidative Stress
Increased levels of α-hydroxybutyrate are thought to reflect a state of increased hepatic glutathione (B108866) synthesis, which is a response to oxidative stress. This is often linked to an increased NADH/NAD+ ratio resulting from elevated lipid oxidation.
Caption: Biosynthesis of α-hydroxybutyrate in the context of oxidative stress.
Lysophosphatidylcholines (LPCs) and Inflammation
Lysophosphatidylcholines are bioactive lipids that can act as signaling molecules in inflammatory pathways. They have been shown to trigger Toll-like receptor 4 (TLR4) signaling, leading to the activation of NF-κB and the production of pro-inflammatory cytokines.
Caption: LPC-induced pro-inflammatory signaling via the TLR4 pathway.
Experimental Protocols
Accurate and reproducible measurement of these biomarkers is essential for their clinical application. Below are detailed methodologies for key experiments.
Quantification of CMPF and Other Metabolites by UPLC-MS/MS
Objective: To accurately measure the concentration of CMPF and other small molecule metabolites in plasma or serum.
Methodology:
-
Sample Preparation:
-
Thaw frozen plasma/serum samples on ice.
-
To 100 µL of plasma, add 400 µL of ice-cold methanol (B129727) containing internal standards (e.g., deuterated CMPF) to precipitate proteins.
-
Vortex the mixture for 1 minute and incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
UPLC-MS/MS Analysis:
-
Chromatographic System: Waters ACQUITY UPLC system or equivalent.
-
Column: ACQUITY UPLC BEH C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes, followed by a 2-minute hold at 95% B, and then re-equilibration at 5% B for 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S) with an electrospray ionization (ESI) source in negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for each analyte and internal standard.
-
Caption: Experimental workflow for UPLC-MS/MS analysis of metabolic biomarkers.
Oral Glucose Tolerance Test (OGTT)
Objective: To assess an individual's ability to clear a glucose load, providing insights into insulin sensitivity and β-cell function.
Methodology:
-
Patient Preparation:
-
The patient should fast for at least 8 hours (water is permitted).
-
For 3 days prior to the test, the patient should consume a diet with at least 150 grams of carbohydrates per day.
-
The patient should be in a resting state during the test.
-
-
Procedure:
-
A baseline (0 minutes) blood sample is drawn to measure fasting plasma glucose and insulin.
-
The patient drinks a 75-gram glucose solution within 5 minutes.
-
Blood samples are drawn at 30, 60, 90, and 120 minutes after glucose ingestion.
-
Plasma is separated from each blood sample and analyzed for glucose and insulin concentrations.
-
-
Data Interpretation:
-
Normal Glucose Tolerance: Fasting glucose < 100 mg/dL and 2-hour glucose < 140 mg/dL.
-
Prediabetes (Impaired Glucose Tolerance): 2-hour glucose between 140 and 199 mg/dL.
-
Type 2 Diabetes: 2-hour glucose ≥ 200 mg/dL.
-
Conclusion
CMPF is a promising metabolic biomarker, particularly in the context of T2DM and CKD, though its role and predictive power are still under active investigation. In T2DM, while some studies suggest an association with disease progression and β-cell dysfunction, others indicate a protective effect, highlighting the need for further research to clarify its utility. Compared to more established markers like BCAAs and AHB, which have more consistent data linking them to insulin resistance and T2DM risk, CMPF's position is less defined.
In CKD, early evidence suggests CMPF may have a protective role in advanced stages, a unique characteristic compared to traditional markers like creatinine and cystatin C, which primarily indicate declining renal function. The integration of CMPF with other metabolic and traditional biomarkers could provide a more nuanced understanding of an individual's metabolic health and disease risk. Further large-scale prospective studies are crucial to validate the clinical utility of CMPF and to establish standardized assays and reference ranges for its use in clinical practice.
References
- 1. Lysophosphatidylcholine Triggers TLR2- and TLR4-Mediated Signaling Pathways but Counteracts LPS-Induced NO Synthesis in Peritoneal Macrophages by Inhibiting NF-κB Translocation and MAPK/ERK Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. my.clevelandclinic.org [my.clevelandclinic.org]
A Researcher's Guide to Internal Standards in Fatty Acid Analysis: A Comparative Look at CMPF-d5 and Other Common Choices
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of fatty acids is a cornerstone of metabolic research, drug development, and clinical diagnostics. The inherent variability in sample preparation and analytical instrumentation necessitates the use of internal standards (IS) to ensure data reliability. While stable isotope-labeled (SIL) standards are considered the gold standard, the choice of a specific IS can significantly impact assay performance.
This guide provides a comparative overview of 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid-d5 (CMPF-d5) and other commonly used internal standards in fatty acid analysis. CMPF is a furan (B31954) fatty acid metabolite, notably recognized as a uremic toxin and a biomarker for fish consumption. Its deuterated form, this compound, serves as a highly specific internal standard for the quantification of endogenous CMPF. Here, we extend its consideration to the broader context of fatty acid analysis, comparing its theoretical advantages and disadvantages against established internal standards like odd-chain fatty acids and ¹³C-labeled standards.
Principles of Internal Standardization in Mass Spectrometry
An ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization efficiency and extraction recovery.[1][2] By adding a known amount of the IS to samples, calibration standards, and quality controls, variations introduced during the analytical workflow can be normalized.[3] The ratio of the analyte's signal to the IS's signal is used for quantification, providing more accurate and precise results than external calibration alone.[3]
Comparative Analysis of Internal Standards
The selection of an internal standard is critical and depends on the analyte, the matrix, and the analytical method. The following table summarizes the performance characteristics of different types of internal standards.
| Parameter | This compound (Deuterated) | ¹³C-Labeled Fatty Acids | Odd-Chain Fatty Acids (e.g., C17:0) |
| Structural Similarity | Identical to the analyte (CMPF) | Virtually identical to the native fatty acid | Structurally analogous but differs in chain length |
| Co-elution with Analyte | Potential for slight chromatographic shift (isotope effect)[4][5] | Identical retention time, ensuring perfect co-elution[1][6] | Elutes at a different retention time |
| Matrix Effect Compensation | Generally effective, but can be incomplete if chromatographic shift occurs in a region of ion suppression or enhancement[5][7] | Highly effective and reliable as both analyte and IS experience the same matrix environment[1][2] | Less effective at compensating for analyte-specific matrix effects due to different retention times |
| Extraction Recovery | Expected to be very similar to the analyte | Expected to be identical to the analyte | May differ from the analyte of interest, especially for fatty acids with significantly different chain lengths |
| Availability | Specific to CMPF analysis | Available for a growing number of common fatty acids, but can be more expensive[2] | Widely available and relatively inexpensive |
| Potential for Interference | Low, as it is not naturally present in samples | Very low, as the heavy isotope is not naturally abundant | Can be present endogenously in some samples, particularly from ruminant sources or certain diets, leading to interference[8] |
| Typical Application | Quantification of CMPF | High-accuracy quantification of specific fatty acids in complex matrices | General fatty acid profiling, particularly in GC-MS applications |
| Typical Recovery (%) | >90% (expected) | >90%[9] | 80-110% |
| Typical Precision (%RSD) | <15%[10] | <15%[10] | <20%[10] |
Experimental Protocols
Below are detailed methodologies for a typical LC-MS/MS analysis of a fatty acid-like analyte, such as CMPF, using a deuterated internal standard.
Sample Preparation: Protein Precipitation & Liquid-Liquid Extraction
-
Sample Aliquoting: To 100 µL of plasma or serum in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution.
-
Protein Precipitation: Add 400 µL of ice-cold methanol. Vortex for 30 seconds to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Acidification: Add 50 µL of 1 M HCl to acidify the sample.
-
Liquid-Liquid Extraction: Add 600 µL of methyl tert-butyl ether (MTBE), vortex for 1 minute, and centrifuge at 14,000 x g for 5 minutes.
-
Organic Phase Collection: Transfer the upper organic layer to a clean tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution: A linear gradient from 30% to 95% B over 5 minutes, followed by a 2-minute hold at 95% B, and a 3-minute re-equilibration at 30% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Mass Spectrometry Detection: Multiple Reaction Monitoring (MRM).
-
CMPF transition: e.g., m/z 251.1 -> 191.1
-
This compound transition: e.g., m/z 256.1 -> 196.1
-
Visualizing Workflows and Pathways
Diagrams created with Graphviz provide a clear visual representation of experimental processes and biological pathways.
Conclusion
The choice of an internal standard is a critical decision in quantitative fatty acid analysis. While this compound is an excellent and highly specific choice for the quantification of its non-labeled counterpart, its utility as a general internal standard for other fatty acids is limited due to its unique furan structure. For broader fatty acid profiling, ¹³C-labeled standards offer the highest accuracy by minimizing isotope effects and ensuring co-elution with the target analytes.[1][6] However, their availability and cost can be a consideration. Odd-chain fatty acids remain a viable and cost-effective option, particularly for GC-MS applications, provided that their absence in the study samples is confirmed. Researchers should carefully consider the specific requirements of their assay, including the analytes of interest, the sample matrix, and the desired level of accuracy, when selecting an internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 5. myadlm.org [myadlm.org]
- 6. researchgate.net [researchgate.net]
- 7. waters.com [waters.com]
- 8. researchgate.net [researchgate.net]
- 9. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for 2',3'-Cyclic GMP-AMP (cGAMP) Detection
A comparative guide for researchers, scientists, and drug development professionals on the analytical methods for quantifying the second messenger 2',3'-cGAMP, a critical component of the cGAS-STING innate immunity pathway.
The accurate quantification of 2',3'-cyclic GMP-AMP (cGAMP) is crucial for understanding its role in innate immunity, autoimmune diseases, and cancer.[1] cGAMP is a second messenger produced by cyclic GMP-AMP synthase (cGAS) in response to cytosolic DNA, which then activates the STING (stimulator of interferon genes) pathway, leading to the production of type I interferons.[1][2] This guide provides a comparative overview of the most common analytical methods used for cGAMP quantification: Liquid Chromatography-Mass Spectrometry (LC-MS/MS), Enzyme-Linked Immunosorbent Assay (ELISA), and cell-based reporter assays.
Data Presentation: Comparison of Analytical Methods
The selection of an appropriate analytical method for cGAMP quantification depends on various factors, including the required sensitivity, sample matrix, throughput needs, and available instrumentation. The following table summarizes the key performance characteristics of the three major analytical methods.
| Feature | LC-MS/MS | ELISA / Immunoassay | Cell-Based Reporter Assay |
| Principle | Separation by chromatography and detection by mass-to-charge ratio. | Antibody-based detection of cGAMP. | Measures biological activity via STING pathway activation. |
| Lower Limit of Quantitation (LOQ) | ~0.3 nM - 4 nM[3] | ~9.6 pg/mL (~14 pM)[1] | Dependent on cell sensitivity, typically in the low nM range. |
| Dynamic Range | 10 ng/mL – 100 µg/mL[4] | 6.1 pg/mL - 100 ng/mL[1] | 5 pg/mL - 100 ng/mL (for a similar reporter assay)[5] |
| Specificity | High, can distinguish between different cyclic dinucleotide isomers.[6] | High, with minimal cross-reactivity to other related cyclic dinucleotides.[1] | High for STING agonists, but may respond to other pathway activators. |
| Throughput | Low[7] | High | High |
| Cost | High instrumentation cost.[7] | More cost-effective than LC-MS/MS.[1] | Moderate |
| Sample Types | Cell lysates, tissues, tissue culture media.[3][8] | Cell lysates, tissue culture media.[1][8] | Cell culture supernatants, cell lysates (after delivery to reporter cells). |
| Advantages | Gold standard for absolute quantification, high specificity.[2] | High sensitivity, high throughput, cost-effective.[1] | Measures biologically active cGAMP. |
| Limitations | Low throughput, requires expensive instrumentation.[7] | Potential for matrix effects, antibody cross-reactivity. | Indirect measurement, can be influenced by factors affecting cell health. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of these analytical techniques.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered the gold standard for the accurate quantification of cGAMP.[2]
Sample Preparation:
-
Cell Lysates: Cells are lysed, and the supernatant is collected for analysis.[8]
-
Tissue Culture Media: Media can be assayed directly or after a concentration step.[3][8]
-
Extraction: Samples may require solid-phase extraction to remove interfering substances.
-
Internal Standard: An isotopically labeled cGAMP is added to the sample to correct for matrix effects and variations in instrument response.[3]
Instrumentation and Analysis:
-
An HPLC system is used to separate cGAMP from other components in the sample.
-
A mass spectrometer, often a triple quadrupole, is used for detection in Multiple Reaction Monitoring (MRM) mode.[4][6]
-
Specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard to ensure specificity and accurate quantification.[6]
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput and sensitive method for cGAMP detection.[1]
Assay Principle: This is a competitive immunoassay.[9]
-
A microtiter plate is coated with an antibody that captures a rabbit IgG.[8]
-
Standards or samples are added to the wells, followed by a cGAMP-peroxidase conjugate and a rabbit polyclonal antibody to cGAMP.[8]
-
During incubation, the cGAMP in the sample competes with the cGAMP-peroxidase conjugate for binding to the rabbit antibody.[8]
-
After washing, a substrate is added, which reacts with the bound peroxidase conjugate to produce a colorimetric signal.[8]
-
The intensity of the color is inversely proportional to the concentration of cGAMP in the sample and is measured using a microplate reader.[8]
Sample Preparation:
-
Cell Lysates: Cells are lysed, and the supernatant is assayed directly.[8]
-
Tissue Culture Media: Samples can be assayed directly, but a standard curve should be generated in the same type of media.[8]
Cell-Based Reporter Assays
These assays measure the biological activity of cGAMP by its ability to activate the STING pathway.
Assay Principle (using HEK-Blue™ ISG cells as an example):
-
HEK-Blue™ ISG cells are engineered to express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an IRF-inducible promoter.[10]
-
When cGAMP is introduced into the cytosol of these cells, it binds to and activates STING, leading to the activation of IRF3 and subsequent expression of the SEAP reporter.[10]
-
The amount of SEAP secreted into the cell culture supernatant is proportional to the concentration of bioactive cGAMP.
-
SEAP activity is quantified by adding a substrate like QUANTI-Blue™ Solution, which produces a color change that can be measured using a spectrophotometer.[10]
Experimental Procedure:
-
Samples containing cGAMP are introduced to the HEK-Blue™ ISG cells.
-
After an incubation period, the cell culture supernatant is collected.
-
The supernatant is then incubated with the SEAP detection reagent.
-
The absorbance is read at a specific wavelength (e.g., 620-655 nm) to determine the level of SEAP activity.[10]
Mandatory Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. Development of cGAMP-Luc, a sensitive and precise coupled enzyme assay to measure cGAMP in complex biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. invivogen.com [invivogen.com]
- 6. Mass spectrometric characterization of cyclic dinucleotides (CDNs) in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. arborassays.com [arborassays.com]
- 9. m.youtube.com [m.youtube.com]
- 10. invivogen.com [invivogen.com]
Assessing the Diagnostic Potential of C-Mannosyl Tryptophan (CMPF) for Kidney Disease: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction:
The quest for novel biomarkers to improve the diagnosis and management of chronic kidney disease (CKD) is a critical area of research. C-mannosyl tryptophan (CMPF), a metabolite of furan (B31954) fatty acids, has emerged as a potential candidate, though its role and diagnostic utility remain a subject of ongoing investigation. This guide provides a comprehensive comparison of CMPF with established kidney function markers, supported by available experimental data, to aid researchers and drug development professionals in evaluating its potential.
CMPF in the Context of Kidney Disease: A Uremic Toxin or a Dietary Marker?
CMPF is a protein-bound uremic toxin that accumulates in the blood of patients with CKD due to its poor clearance by hemodialysis[1][2]. Experimental studies have suggested its involvement in cellular damage through interactions with free oxygen radicals[1][2]. However, the clinical implications of CMPF accumulation are complex. Some studies have linked elevated CMPF levels to deleterious effects such as the inhibition of erythropoiesis and impaired neurological function[1][3]. Conversely, other research suggests that CMPF may be a marker of a healthy diet, particularly fish and omega-3 fatty acid intake, and has been associated with a better nutritional status in hemodialysis patients[2][4]. A longitudinal population-based cohort study even found an association between higher serum CMPF and a lower risk of type 2 diabetes, but not with chronic kidney disease[5][6]. This paradoxical nature of CMPF underscores the need for a thorough evaluation of its diagnostic potential.
Quantitative Comparison of CMPF with Standard Kidney Disease Biomarkers
Direct quantitative comparisons of CMPF with standard kidney function markers like serum creatinine (B1669602) and estimated glomerular filtration rate (eGFR) across all stages of CKD are limited in publicly available literature. However, based on existing studies, a qualitative and correlational comparison can be made.
| Biomarker | Description | Correlation with Kidney Function | Diagnostic Performance for CKD | Advantages | Limitations |
| CMPF | A metabolite of furan fatty acids, considered a protein-bound uremic toxin. | Inversely correlated with renal function in some studies, with levels increasing as kidney function declines[7]. However, other studies show no significant association with CKD progression[5][6]. | Not yet established as a standalone diagnostic marker. Its utility may lie in risk stratification or as part of a biomarker panel. | May reflect dietary factors and metabolic health[2][6]. Could provide insights into uremic toxicity[1]. | High protein binding makes it difficult to remove by dialysis[2]. Levels are influenced by diet (fish intake)[8]. Conflicting data on its association with CKD progression[5][6][7]. |
| Serum Creatinine | A waste product from muscle metabolism. | Inversely correlated with GFR. Levels increase as kidney function declines[9]. | A cornerstone of CKD diagnosis and staging[10]. Used in eGFR calculations[11]. | Widely available, inexpensive, and standardized measurement[12]. | Affected by muscle mass, age, sex, and diet[13]. Less sensitive for detecting early-stage CKD[13]. |
| eGFR | Calculated estimate of glomerular filtration rate based on serum creatinine and/or cystatin C, age, sex, and race. | Directly reflects the filtering capacity of the kidneys. Lower eGFR indicates poorer kidney function[11]. | The primary method for staging CKD[10]. | Provides a more comprehensive assessment of kidney function than creatinine alone[11]. Non-invasive calculation. | Equations have limitations and can be inaccurate in certain populations (e.g., extremes of age or muscle mass)[13]. |
| Cystatin C | A protein produced by all nucleated cells. | Inversely correlated with GFR. Levels increase as kidney function declines[14]. | An alternative or confirmatory marker for eGFR calculation, particularly when creatinine-based eGFR is less accurate[14]. | Less affected by muscle mass and diet compared to creatinine[14]. May be a better predictor of adverse outcomes[15]. | More expensive to measure than creatinine[5]. Can be affected by inflammation and other factors[14]. |
| Urinary Albumin-to-Creatinine Ratio (UACR) | Measures the amount of albumin (a type of protein) in the urine relative to creatinine. | An early indicator of kidney damage. Increased UACR signifies glomerular injury[10]. | A key marker for diagnosing and staging CKD, particularly in diabetic kidney disease[10]. | Highly sensitive for detecting early kidney damage[10]. | Can be affected by factors such as exercise, urinary tract infections, and fever. |
Experimental Protocols
Measurement of CMPF in Serum/Urine by HPLC-UV
1. Sample Preparation (Solid-Phase Extraction - SPE):
-
Objective: To extract CMPF from the biological matrix (serum or urine) and remove interfering substances.
-
Materials: C18 SPE cartridges, methanol (B129727) (conditioning and elution solvent), water/mild buffer (equilibration and wash solvent).
-
Procedure:
-
Conditioning: Pass 1 mL of methanol through the C18 SPE cartridge.
-
Equilibration: Pass 1 mL of purified water or a mild buffer (e.g., phosphate (B84403) buffer, pH 7.4) through the cartridge.
-
Sample Loading: Load 0.5 mL of pre-treated serum or urine onto the cartridge. Pre-treatment may involve dilution and acidification to improve binding.
-
Washing: Pass 1 mL of a weak solvent mixture (e.g., 5% methanol in water) to remove hydrophilic impurities.
-
Elution: Elute the bound CMPF with 1 mL of methanol or another suitable organic solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small volume (e.g., 100 µL) of the HPLC mobile phase.
-
2. HPLC-UV Analysis:
-
Objective: To separate and quantify CMPF.
-
Instrumentation: HPLC system with a UV detector, C18 reversed-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The specific gradient will need to be optimized.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection Wavelength: Based on the UV absorbance spectrum of CMPF, a wavelength around 250-280 nm is expected to be suitable.
-
Quantification: A standard curve is generated using known concentrations of a pure CMPF standard. The concentration of CMPF in the sample is determined by comparing its peak area to the standard curve.
Signaling Pathways
CMPF has been implicated in cellular dysfunction, particularly through the induction of oxidative stress and mitochondrial impairment. While the precise signaling cascades in kidney cells are still being elucidated, plausible pathways can be inferred from studies in other cell types and the general mechanisms of uremic toxicity.
CMPF-Induced Oxidative Stress and Inflammation in Renal Cells
Elevated levels of CMPF, as a uremic toxin, can contribute to the pro-inflammatory state characteristic of CKD. This can involve the activation of key inflammatory signaling pathways such as NF-κB.
Potential Role of CMPF in TGF-β Mediated Renal Fibrosis
Chronic inflammation and cellular stress can lead to the activation of pro-fibrotic pathways, such as the Transforming Growth Factor-beta (TGF-β) pathway, a key driver of renal fibrosis. While direct evidence linking CMPF to TGF-β activation is sparse, its role as a uremic toxin suggests a potential contribution to the fibrotic process.
Conclusion and Future Directions
The available evidence presents a nuanced picture of CMPF's role in kidney disease. While it is an established uremic toxin that accumulates in CKD, its direct diagnostic and prognostic utility compared to standard biomarkers like creatinine and eGFR is not yet clearly defined. The influence of dietary intake on CMPF levels further complicates its interpretation as a standalone marker of kidney function.
Future research should focus on:
-
Large-scale prospective studies: To definitively assess the correlation between CMPF levels and the progression of CKD across all stages, with direct comparison to eGFR and UACR.
-
Mechanistic studies: To elucidate the precise signaling pathways through which CMPF exerts its effects on renal cells, including its role in inflammation and fibrosis.
-
Biomarker panel development: To investigate the utility of CMPF as part of a multi-biomarker panel for improved risk stratification and prediction of adverse outcomes in CKD patients.
For drug development professionals, understanding the pathways affected by CMPF may offer novel therapeutic targets for mitigating uremic toxicity and its consequences in CKD. Continued investigation into this intriguing metabolite is warranted to fully unlock its potential in the management of kidney disease.
References
- 1. Quantitative Assessment of Serum and Urinary Polyclonal Free Light Chains in Patients with Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NF-κB Signaling Pathway-enhanced Complement Activation Mediates Renal Injury in Trichloroethylene-sensitized Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of Metabolic Factors Associated with eGFR Decline Over 1 Year in a Japanese Population without CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. moca.net.ua [moca.net.ua]
- 5. Podocytes, Signaling Pathways, and Vascular Factors in Diabetic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | TGF-β/Smad signaling in renal fibrosis [frontiersin.org]
- 7. Decrease in Urinary Creatinine Excretion in Early Stage Chronic Kidney Disease | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Prediction models used in the progression of chronic kidney disease: A scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 13. mdpi.com [mdpi.com]
- 14. TGF-β signaling in the kidney: profibrotic and protective effects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Urine Creatinine Excretion and Clinical Outcomes in CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Detection of decline in estimated glomerular filtration rate in patients with type 2 diabetes by cystatin C-based equations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Determination of unbound L-tryptophan in human plasma using high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
correlation of plasma CMPF with dietary fish intake records
A comprehensive comparison of plasma 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) levels with dietary fish consumption records, providing researchers, scientists, and drug development professionals with objective data and detailed experimental protocols to support its use as a reliable biomarker.
Recent metabolomic studies have identified CMPF, a furan (B31954) fatty acid metabolite, as a promising biomarker for the consumption of fish and fish oil.[1][2][3] This guide provides a comparative analysis of plasma CMPF concentrations in relation to dietary fish intake, supported by experimental data from scientific literature. It also outlines the detailed methodologies for plasma CMPF quantification and dietary assessment, crucial for the design and interpretation of clinical and epidemiological studies.
Quantitative Correlation of Plasma CMPF with Fish Intake
The correlation between dietary fish intake and plasma CMPF concentrations is well-established, with multiple studies demonstrating a positive association.[3] Individuals with higher consumption of fish, particularly fatty fish, exhibit significantly elevated levels of plasma CMPF.
| Dietary Fish Intake Category | Plasma CMPF Concentration (Relative Units/Peak Area) | Study Population | Reference |
| Low Meat & Low Seafood Consumers | Lower Levels | 270 ethnic Chinese men and women | Shi et al., 2017[3] |
| High Meat & High Seafood Consumers | Higher Levels | 270 ethnic Chinese men and women | Shi et al., 2017[3] |
Note: Shi et al. (2017) reported a significant positive correlation (r = 0.411) between fish consumption and plasma CMPF levels but did not provide specific concentration values. The table reflects the reported relative differences between the groups.
Experimental Protocols
Measurement of Plasma CMPF by Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF/MS)
This method provides a sensitive and specific quantification of CMPF in human plasma.
1. Sample Preparation (Solid Phase Extraction):
-
A small volume of human plasma (e.g., 5 µL) is used for the assay.
-
Internal standards are added to the plasma samples.
-
Proteins are precipitated using a suitable organic solvent.
-
The supernatant is subjected to solid-phase extraction (SPE) for cleanup and concentration of the analyte.
2. Chromatographic Separation:
-
System: Waters Acquity Premier UPLC system.
-
Column: Waters Acquity Premier BEH C18 VanGuard FIT column (1.7 μm, 2.1 × 50 mm).
-
Column Temperature: 40°C.
-
Mobile Phase:
-
A: 0.1% (v/v) aqueous formic acid.
-
B: 0.1% (v/v) formic acid in acetonitrile.
-
-
Gradient Elution: A linear gradient is used to separate CMPF from other plasma components. For example, starting at 95% A, transitioning to 5% A, holding, and then returning to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 μL.
3. Mass Spectrometric Detection:
-
System: Waters Xevo G2-XS Q-TOF mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in negative mode.
-
Spray Voltage: 1.0 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 500°C.
-
Cone Gas Flow: 100 L/h.
-
Desolvation Gas Flow: 1000 L/h.
-
Data Acquisition: TOF MS/MS analysis is carried out using argon as the collision-induced dissociation gas.
4. Quantification:
-
The concentration of CMPF is determined by comparing the peak area of the analyte to that of the internal standard, using a calibration curve generated with known concentrations of CMPF. The lower limit of quantification for this method can reach 0.05 μg/mL.[4]
Assessment of Dietary Fish Intake using a Food Frequency Questionnaire (FFQ)
FFQs are a common and effective tool for assessing habitual dietary intake over a specific period.
1. Questionnaire Design:
-
The FFQ should include a comprehensive list of commonly consumed fish and seafood items relevant to the study population.
-
For each food item, questions should be structured to capture:
-
Frequency of consumption: This is typically assessed using categories ranging from "never or less than once a month" to "6 or more times a day".
-
Portion size: Standard portion sizes can be described using household measures or photographs.
-
2. Data Collection:
-
The FFQ can be self-administered or administered by a trained interviewer.
-
Participants are asked to recall their average consumption of each food item over a specified period (e.g., the past year).
3. Data Analysis:
-
The reported frequency and portion size for each fish item are converted into a quantitative measure of intake (e.g., grams per day).
-
Total fish intake is calculated by summing the intake of all fish and seafood items.
-
Participants can then be categorized into groups based on their level of fish consumption (e.g., low, medium, high).
Experimental Workflow and Signaling Pathways
Below are diagrams illustrating the experimental workflow for correlating plasma CMPF with dietary fish intake and the logical relationship of CMPF as a biomarker.
References
- 1. Frequency and Type of Seafood Consumed Influence Plasma (n-3) Fatty Acid Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The inverse association between a fish consumption biomarker and gingival inflammation and periodontitis: A population‐based study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Meat and Seafood Consumption in Relation to Plasma Metabolic Profiles in a Chinese Population: A Combined Untargeted and Targeted Metabolomics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of CMPF and its Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Comparative Analysis of Biological Activity
While direct comparative quantitative data for the biological activities of CMPF and its analogues are not available in the reviewed literature, this section summarizes the known activities of CMPF across various molecular targets. The subsequent tables are structured to facilitate future comparative studies.
Acetyl-CoA Carboxylase (ACC) Inhibition
CMPF has been identified as an allosteric inhibitor of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis.[2] This inhibition is a crucial mechanism behind CMPF's effects on hepatic lipid metabolism.
Table 1: Comparative ACC Inhibition
| Compound | Target | Assay Type | IC50 | Reference |
| CMPF | ACC1/2 | Biochemical Assay | Data not available | [2] |
| 3-carboxy-4-methyl-5-pentyl-2-furanpropionic acid | ACC1/2 | - | Data not available | - |
| 3-carboxy-4-methyl-5-ethyl-2-furanpropionic acid | ACC1/2 | - | Data not available | - |
| 3-carboxy-5-propyl-2-furanpropionic acid | ACC1/2 | - | Data not available | - |
Fibroblast Growth Factor 21 (FGF21) Induction
CMPF treatment has been shown to induce the expression and secretion of Fibroblast Growth Factor 21 (FGF21), a hormone with significant roles in metabolic regulation.[2]
Table 2: Comparative FGF21 Induction
| Compound | Cell Line/System | Assay Type | Fold Induction | Reference |
| CMPF | Primary Hepatocytes | ELISA/qPCR | Data not available | [2] |
| 3-carboxy-4-methyl-5-pentyl-2-furanpropionic acid | - | - | Data not available | - |
| 3-carboxy-4-methyl-5-ethyl-2-furanpropionic acid | - | - | Data not available | - |
| 3-carboxy-5-propyl-2-furanpropionic acid | - | - | Data not available | - |
Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Activation
Some studies suggest that the metabolic effects of CMPF may be mediated, in part, through the activation of PPARα, a nuclear receptor that regulates lipid metabolism.[3]
Table 3: Comparative PPARα Activation
| Compound | Cell Line | Assay Type | EC50 | Reference |
| CMPF | - | Reporter Gene Assay | Data not available | - |
| 3-carboxy-4-methyl-5-pentyl-2-furanpropionic acid | - | - | Data not available | - |
| 3-carboxy-4-methyl-5-ethyl-2-furanpropionic acid | - | - | Data not available | - |
| 3-carboxy-5-propyl-2-furanpropionic acid | - | - | Data not available | - |
G Protein-Coupled Receptor 40 (GPR40/FFAR1) Activation
GPR40, a receptor for free fatty acids, is another potential target for CMPF, which could influence insulin (B600854) secretion and glucose metabolism.[4][5]
Table 4: Comparative GPR40 Activation
| Compound | Cell Line | Assay Type | EC50 | Reference |
| CMPF | - | Calcium Flux Assay | Data not available | - |
| 3-carboxy-4-methyl-5-pentyl-2-furanpropionic acid | - | - | Data not available | - |
| 3-carboxy-4-methyl-5-ethyl-2-furanpropionic acid | - | - | Data not available | - |
| 3-carboxy-5-propyl-2-furanpropionic acid | - | - | Data not available | - |
Organic Anion Transporter 3 (OAT3) Inhibition
CMPF is known to be a competitive inhibitor of the Organic Anion Transporter 3 (OAT3), which is involved in the renal secretion of various drugs and endogenous organic acids.[1]
Table 5: Comparative OAT3 Inhibition
| Compound | Cell Line/System | Assay Type | IC50/Ki | Reference |
| CMPF | OAT3-expressing cells | Uptake Inhibition Assay | Data not available | [1] |
| 3-carboxy-4-methyl-5-pentyl-2-furanpropionic acid | - | - | Data not available | - |
| 3-carboxy-4-methyl-5-ethyl-2-furanpropionic acid | - | - | Data not available | - |
| 3-carboxy-5-propyl-2-furanpropionic acid | - | - | Data not available | - |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by CMPF and a general workflow for evaluating its biological activity.
Caption: CMPF Signaling Pathways
Caption: Experimental Workflow
Experimental Protocols
The following are representative methodologies for the key experiments cited in this guide.
Acetyl-CoA Carboxylase (ACC) Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of CMPF and its analogues on ACC.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against ACC1 and ACC2.
-
Principle: The assay measures the ACC-dependent conversion of acetyl-CoA to malonyl-CoA. The consumption of a cofactor (e.g., ATP) or the production of a byproduct (e.g., ADP) is quantified.
-
Materials:
-
Recombinant human ACC1 and ACC2 enzymes.
-
Substrates: Acetyl-CoA, ATP, and bicarbonate.
-
Assay buffer (e.g., HEPES-based buffer with MgCl2 and BSA).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Test compounds (CMPF and its analogues) dissolved in a suitable solvent (e.g., DMSO).
-
Positive control inhibitor (e.g., Soraphen A).
-
Microplate reader capable of luminescence detection.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control.
-
In a microplate, add the assay buffer, ACC enzyme, and the test compounds or vehicle control.
-
Initiate the reaction by adding the substrates (acetyl-CoA, ATP, bicarbonate).
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 values by fitting the data to a dose-response curve.
-
FGF21 Induction Assay
This protocol outlines a method to evaluate the ability of CMPF and its analogues to induce FGF21 expression and secretion in hepatocytes.
-
Objective: To quantify the induction of FGF21 mRNA and secreted protein levels in response to treatment with test compounds.
-
Principle: Hepatocytes are treated with the test compounds, and the changes in FGF21 gene expression and protein secretion are measured by qPCR and ELISA, respectively.
-
Materials:
-
Primary hepatocytes or a suitable hepatocyte cell line (e.g., HepG2).
-
Cell culture medium and supplements.
-
Test compounds (CMPF and its analogues).
-
Positive control (e.g., a known FGF21 inducer like a PPARα agonist).
-
RNA extraction kit.
-
Reverse transcription reagents.
-
qPCR primers for FGF21 and a housekeeping gene.
-
FGF21 ELISA kit.
-
-
Procedure:
-
Seed hepatocytes in culture plates and allow them to adhere.
-
Treat the cells with various concentrations of the test compounds or vehicle control for a specified duration (e.g., 24 hours).
-
For qPCR:
-
Harvest the cells and extract total RNA.
-
Perform reverse transcription to synthesize cDNA.
-
Conduct qPCR to quantify the relative expression of FGF21 mRNA, normalized to a housekeeping gene.
-
-
For ELISA:
-
Collect the cell culture supernatant.
-
Perform an ELISA to measure the concentration of secreted FGF21 protein, following the kit manufacturer's protocol.
-
-
Analyze the data to determine the fold induction of FGF21 mRNA and the concentration of secreted FGF21 for each treatment condition.
-
PPARα Activation Assay
This protocol describes a cell-based reporter gene assay to assess the activation of PPARα by CMPF and its analogues.
-
Objective: To determine the half-maximal effective concentration (EC50) of test compounds for PPARα activation.
-
Principle: A host cell line is engineered to express the PPARα ligand-binding domain fused to a DNA-binding domain, and a reporter gene (e.g., luciferase) under the control of a PPARα-responsive promoter. Ligand binding activates the transcription of the reporter gene, leading to a measurable signal.
-
Materials:
-
A suitable host cell line (e.g., HEK293T or HepG2).
-
Expression plasmid for the PPARα ligand-binding domain fusion protein.
-
Reporter plasmid containing a PPARα-responsive element driving a luciferase gene.
-
Transfection reagent.
-
Cell culture medium and supplements.
-
Test compounds (CMPF and its analogues).
-
Positive control agonist (e.g., GW7647).
-
Luciferase assay reagent.
-
Luminometer.
-
-
Procedure:
-
Co-transfect the host cells with the PPARα expression plasmid and the reporter plasmid.
-
Plate the transfected cells in a microplate.
-
Treat the cells with serial dilutions of the test compounds or a positive control.
-
Incubate the cells for a defined period (e.g., 18-24 hours).
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence signal using a luminometer.
-
Calculate the fold activation relative to the vehicle control.
-
Determine the EC50 values from the dose-response curves.
-
GPR40 Activation Assay
This protocol provides a method to screen for the activation of GPR40 by CMPF and its analogues using a calcium flux assay.
-
Objective: To measure the ability of test compounds to induce an intracellular calcium signal mediated by GPR40 activation and determine their EC50 values.
-
Principle: GPR40 is a Gq-coupled receptor. Its activation leads to an increase in intracellular calcium concentration. This change can be detected using a calcium-sensitive fluorescent dye.
-
Materials:
-
A cell line stably expressing human GPR40 (e.g., CHO-K1 or HEK293).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Test compounds (CMPF and its analogues).
-
Positive control agonist (e.g., TAK-875).
-
A fluorescence microplate reader with an injection system.
-
-
Procedure:
-
Plate the GPR40-expressing cells in a microplate.
-
Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Place the plate in the fluorescence microplate reader and measure the baseline fluorescence.
-
Inject the test compounds or positive control at various concentrations.
-
Continuously measure the fluorescence signal to detect changes in intracellular calcium.
-
Analyze the data to determine the peak fluorescence response for each concentration.
-
Calculate the EC50 values from the dose-response curves.
-
OAT3 Inhibition Assay
This protocol describes a method to evaluate the inhibitory effect of CMPF and its analogues on OAT3-mediated transport.
-
Objective: To determine the IC50 values of test compounds for the inhibition of OAT3.
-
Principle: The assay measures the uptake of a known fluorescent or radiolabeled OAT3 substrate into cells expressing the transporter in the presence and absence of the test compounds.
-
Materials:
-
A cell line stably expressing human OAT3 (e.g., HEK293).
-
A known OAT3 substrate (e.g., [3H]-estrone-3-sulfate or a fluorescent probe).
-
Uptake buffer.
-
Test compounds (CMPF and its analogues).
-
Positive control inhibitor (e.g., probenecid).
-
Scintillation counter or fluorescence plate reader.
-
-
Procedure:
-
Seed the OAT3-expressing cells in a microplate.
-
Pre-incubate the cells with various concentrations of the test compounds or a positive control in uptake buffer.
-
Initiate the uptake by adding the labeled OAT3 substrate.
-
Incubate for a short period at a controlled temperature (e.g., 37°C).
-
Stop the uptake by rapidly washing the cells with ice-cold buffer.
-
Lyse the cells.
-
Quantify the amount of substrate taken up by the cells using a scintillation counter or fluorescence plate reader.
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC50 values from the dose-response curves.
-
Conclusion
CMPF exhibits a range of biological activities with potential implications for metabolic health and disease. While its analogues have been identified, a clear understanding of their comparative biological activities requires further investigation. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to conduct such comparative studies, which will be crucial for elucidating the structure-activity relationships within this class of furan (B31954) fatty acid metabolites and for exploring their therapeutic potential.
References
- 1. 3-Carboxy-4-Methyl-5-Propyl-2-Furanpropanoic Acid | C12H16O5 | CID 123979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) prevents high fat diet-induced insulin resistance via maintenance of hepatic lipid homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationship Study and Biological Evaluation of 2-(Disubstituted phenyl)-indole-5-propanoic Acid Derivatives as GPR40 Full Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthetic GPR40/FFAR1 agonists: An exhaustive survey on the most recent chemical classes and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Effects of CMPF on Pancreatic Beta-Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo effects of 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) on pancreatic beta-cell function. CMPF, a metabolite of furan (B31954) fatty acids found in sources like fish oil, has garnered significant attention due to its elevated levels in individuals with gestational diabetes, impaired glucose tolerance, and type 2 diabetes.[1][2][3][4] This guide synthesizes key experimental findings, presents detailed methodologies, and visualizes the proposed mechanisms of action to offer an objective resource for the scientific community.
I. Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of CMPF on beta-cells, both in laboratory cell cultures (in vitro) and in living organisms (in vivo).
Table 1: In Vitro Effects of CMPF on Beta-Cell Function
| Parameter | Cell Model | CMPF Concentration | Key Findings | Reference |
| Insulin (B600854) Secretion | Mouse islets | 200 µM | Decreased glucose-stimulated insulin secretion (GSIS) | [1] |
| MIN6 cells | 200 µM | Impaired GSIS | [1] | |
| Mitochondrial Function | Mouse islets | 200 µM | Impaired mitochondrial function, decreased glucose-induced ATP accumulation | [1] |
| Oxidative Stress | Mouse islets | 200 µM | Increased reactive oxygen species (ROS) production | [5] |
| Glycolysis | Mouse islets | 200 µM | Reduced glycolytic rate | [5] |
| Apoptosis | Mouse islets | 200 µM | No significant increase in caspase-3/7 activity | [5] |
Table 2: In Vivo Effects of CMPF on Beta-Cell Function and Glucose Homeostasis
| Parameter | Animal Model | CMPF Administration | Key Findings | Reference |
| Glucose Tolerance | Mice | Diabetic levels in plasma | Induced glucose intolerance | [1] |
| Insulin Secretion | Mice | Diabetic levels in plasma | Impaired glucose-stimulated insulin secretion | [1] |
| Glucose Utilization | Mice | Diabetic levels in plasma | Decreased glucose utilization | [1] |
| Hepatic Insulin Resistance | Mice on High-Fat Diet | 6 mg/kg i.p. for 7 days | Prevented HFD-induced hepatic insulin resistance | [6] |
II. Experimental Protocols
This section details the methodologies for key experiments cited in the literature on CMPF and beta-cell function.
Glucose-Stimulated Insulin Secretion (GSIS) Assay (In Vitro)
This protocol is a standard method to assess the functionality of pancreatic islets in response to glucose.
-
Islet Culture: Islets are isolated from a suitable animal model (e.g., mouse) and cultured overnight in a standard culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Pre-incubation: Islets are pre-incubated for 1-2 hours in a Krebs-Ringer Bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.8 mM) to establish a basal insulin secretion rate.
-
CMPF Treatment: For experimental groups, CMPF is added to the KRB buffer at the desired concentration during the pre-incubation or incubation period.
-
Basal Insulin Secretion: Islets are then incubated in fresh low-glucose KRB buffer for 1 hour, and the supernatant is collected to measure basal insulin secretion.
-
Stimulated Insulin Secretion: Following the basal measurement, the islets are incubated in KRB buffer containing a high glucose concentration (e.g., 16.7 mM) for 1 hour. The supernatant is collected to measure stimulated insulin secretion.
-
Insulin Quantification: Insulin levels in the collected supernatants are measured using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The stimulation index is often calculated as the ratio of insulin secreted at high glucose to that at low glucose.
Measurement of Mitochondrial Respiration
High-resolution respirometry is used to assess mitochondrial function in intact beta-cells.
-
Cell Preparation: Beta-cells (e.g., INS-1E cells or dispersed islet cells) are harvested and suspended in a respiration medium.
-
Respirometry: The cell suspension is placed in the chamber of a high-resolution respirometer (e.g., Oroboros Oxygraph-2k).
-
Substrate and Inhibitor Additions: A sequence of substrates and inhibitors is added to assess different aspects of mitochondrial respiration. This can include:
-
Basal Respiration: Measurement of oxygen consumption in the presence of a basal glucose concentration.
-
Glucose-Stimulated Respiration: Measurement after the addition of a high concentration of glucose.
-
ATP Synthase-Linked Respiration: Assessed by adding an ATP synthase inhibitor like oligomycin.
-
Maximal Respiration: Determined by uncoupling the electron transport chain with a protonophore like FCCP.
-
Non-mitochondrial Respiration: Measured after inhibiting the electron transport chain with rotenone (B1679576) and antimycin A.
-
-
Data Analysis: Oxygen consumption rates are calculated and compared between control and CMPF-treated cells.
Assessment of Oxidative Stress
The production of reactive oxygen species (ROS) is a common indicator of oxidative stress.
-
Cell/Islet Loading: Beta-cells or islets are incubated with a fluorescent probe that is sensitive to ROS (e.g., CellROX Green or DCFDA).
-
CMPF Treatment: The cells/islets are treated with CMPF at the desired concentration and for the specified duration.
-
Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence microscope or a plate reader. An increase in fluorescence indicates an increase in ROS production.
-
Data Analysis: The fluorescence intensity of CMPF-treated cells/islets is compared to that of untreated controls.
In Vivo Glucose Tolerance Test (GTT)
This test assesses the ability of an organism to clear glucose from the bloodstream.
-
Animal Preparation: Mice are fasted overnight (typically 16 hours) to ensure a baseline glucose level.
-
CMPF Administration: In long-term studies, CMPF may be administered through the diet or via repeated injections leading up to the GTT. For acute studies, a single dose may be given prior to the test.
-
Basal Glucose Measurement: A baseline blood glucose reading is taken from the tail vein.
-
Glucose Challenge: A bolus of glucose (e.g., 2 g/kg body weight) is administered via intraperitoneal (IP) injection or oral gavage.
-
Blood Glucose Monitoring: Blood glucose levels are measured at several time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: The area under the curve (AUC) for blood glucose is calculated and compared between CMPF-treated and control animals. A higher AUC indicates glucose intolerance.
III. Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of CMPF-induced beta-cell dysfunction and a typical experimental workflow for its investigation.
Caption: Proposed mechanism of CMPF-induced beta-cell dysfunction.
Caption: General experimental workflow for studying CMPF effects.
IV. Discussion and Comparison
The evidence strongly suggests that at concentrations found in diabetic individuals, CMPF has a detrimental effect on pancreatic beta-cell function, both in vitro and in vivo.[1][5] The primary mechanism appears to be the impairment of mitochondrial function, leading to a bioenergetic crisis within the beta-cell characterized by reduced ATP production and increased oxidative stress.[1][5] This ultimately results in diminished glucose-stimulated insulin secretion. The organic anion transporter OAT3 has been identified as a key gateway for CMPF entry into beta-cells.[1]
Interestingly, while high levels of CMPF are associated with beta-cell dysfunction, some studies report a beneficial role in other metabolic contexts. For instance, CMPF has been shown to prevent high-fat diet-induced hepatic steatosis and insulin resistance in mice.[6] This suggests that the effects of CMPF may be tissue-specific and concentration-dependent. The levels of CMPF achieved through dietary fish intake, for example, have not been associated with impaired glucose metabolism and may even be linked to lower insulin concentrations during an oral glucose tolerance test, suggesting a potential for improved insulin sensitivity.
It is also noteworthy that in the reported studies, CMPF-induced beta-cell dysfunction was not associated with increased apoptosis.[5] This implies that CMPF may primarily cause a functional impairment of beta-cells rather than inducing cell death, at least in the models and timeframes studied.
References
- 1. The furan fatty acid metabolite CMPF is elevated in diabetes and induces β cell dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Circulating 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) levels are associated with hyperglycemia and β cell dysfunction in a Chinese population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Increased serum 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) levels are associated with glucose metabolism in Chinese pregnant women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) prevents high fat diet-induced insulin resistance via maintenance of hepatic lipid homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Potential of Pleurotus tuber-regium Polysaccharides in Type 2 Diabetes Management: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The global burden of type 2 diabetes necessitates the exploration of novel therapeutic avenues. Among the candidates from natural sources, polysaccharides derived from the edible and medicinal mushroom Pleurotus tuber-regium have garnered scientific attention for their potential anti-diabetic properties. This guide provides a comprehensive comparison of the preclinical data on Pleurotus tuber-regium polysaccharides, alongside established alternative treatments, to offer a clear perspective on their therapeutic promise and outline the experimental basis for these findings.
Performance in Preclinical Models
Studies on Pleurotus tuber-regium polysaccharides have consistently demonstrated positive effects on key metabolic parameters in animal models of type 2 diabetes. These findings, primarily from streptozotocin-induced diabetic rat models, highlight the potential of these compounds to address the multifaceted nature of the disease.
Glycemic Control
Polysaccharides extracted from Pleurotus tuber-regium have been shown to significantly reduce blood glucose levels. In one study, treatment of diabetic rats with these polysaccharides led to a notable decrease in fasting blood glucose and glycosylated hemoglobin (HbA1c) levels.[1][2] Another investigation incorporating Pleurotus tuber-regium into the diet of obese-type 2 diabetic rats also resulted in a reduction in blood glucose levels.[3][4]
Lipid Profile Modulation
Dyslipidemia is a common comorbidity of type 2 diabetes, and the polysaccharides from Pleurotus tuber-regium have shown beneficial effects in this regard. Research indicates a significant reduction in plasma total cholesterol, triglycerides, and low-density lipoprotein (LDL-C) levels in diabetic rats treated with these polysaccharides.[1][2] Furthermore, an increase in high-density lipoprotein (HDL-C) was observed.[3] These findings suggest a potential role for these compounds in mitigating the cardiovascular risks associated with diabetes.
Antioxidant Activity
Oxidative stress is a key contributor to the pathogenesis of diabetic complications. Polysaccharides from Pleurotus tuber-regium have been found to possess antioxidant properties, as evidenced by the restoration of superoxide (B77818) dismutase and glutathione (B108866) peroxidase activities and the inhibition of lipid peroxidation in the liver of diabetic rats.[2] An ethanolic extract of Pleurotus tuber-regium also demonstrated hepatoprotective and antioxidant effects in diabetic rats.[5]
Comparative Data Summary
To provide a clear overview, the following table summarizes the key quantitative findings from preclinical studies on Pleurotus tuber-regium polysaccharides.
| Parameter | Model | Treatment Group | Control Group | Outcome | Citation |
| Fasting Blood Glucose | Streptozotocin-induced diabetic rats | Polysaccharide-treated | Diabetic control | Substantially decreased | [1][2] |
| HbA1c | Streptozotocin-induced diabetic rats | Polysaccharide-treated | Diabetic control | Substantially decreased | [1][2] |
| Serum Insulin (B600854) | Streptozotocin-induced diabetic rats | Polysaccharide-treated | Diabetic control | Restored | [1][2] |
| Total Cholesterol | Streptozotocin-induced diabetic rats | Polysaccharide-treated | Diabetic control | Significantly lower (P < 0.01) | [1][2] |
| Triglycerides | Streptozotocin-induced diabetic rats | Polysaccharide-treated | Diabetic control | Significantly lower (P < 0.01) | [1][2] |
| LDL-C | Streptozotocin-induced diabetic rats | Polysaccharide-treated | Diabetic control | Significantly lower (P < 0.01) | [1][2] |
| HDL-C | Obese-type 2 diabetic rats | 20% P. tuber-regium diet | Diabetic control | Increased | [3] |
| Lipid Peroxidation (MDA) | Streptozotocin-induced diabetic rats | Polysaccharide-treated | Diabetic control | Inhibited (P < 0.01) | [2] |
| Superoxide Dismutase | Streptozotocin-induced diabetic rats | Polysaccharide-treated | Diabetic control | Restored | [2] |
| Glutathione Peroxidase | Streptozotocin-induced diabetic rats | Polysaccharide-treated | Diabetic control | Restored | [2] |
Experimental Protocols
The following methodologies are representative of the key experiments cited in the studies on Pleurotus tuber-regium polysaccharides.
Induction of Type 2 Diabetes in Animal Models
A common method to induce a state mimicking type 2 diabetes in rats involves a combination of a high-fat diet and a low dose of streptozotocin (B1681764) (STZ).[1][2][3][4]
-
High-Fat Diet: Animals are typically fed a high-fat diet for a period of several weeks to induce obesity and insulin resistance.
-
Streptozotocin (STZ) Injection: Following the high-fat diet period, a single intraperitoneal injection of STZ (e.g., 50 mg/kg body weight) is administered.[3][4] STZ is a chemical that is toxic to the insulin-producing beta cells of the pancreas. The low dose aims to partially damage the beta cells, leading to a state of hyperglycemia characteristic of type 2 diabetes, rather than the complete beta cell destruction seen in type 1 diabetes models.
Polysaccharide Extraction and Administration
Polysaccharides are extracted from the sclerotium of Pleurotus tuber-regium.[1][2] The administration in the cited studies was either through incorporation into the diet (e.g., 10% or 20% of the feed)[3][4] or as a daily oral gavage at a specific dose (e.g., 20 mg/kg body weight).[1][2]
Biochemical Assays
-
Glycemic Parameters: Fasting blood glucose is typically measured using a glucometer. HbA1c, a measure of long-term glycemic control, is analyzed from blood samples.
-
Lipid Profile: Serum levels of total cholesterol, triglycerides, LDL-C, and HDL-C are determined using standard enzymatic colorimetric methods.
-
Antioxidant Status: Liver tissue is homogenized to measure the activity of antioxidant enzymes like superoxide dismutase and glutathione peroxidase, and to quantify markers of oxidative stress such as malondialdehyde (MDA).
Signaling Pathways and Experimental Workflows
To visualize the proposed mechanisms and experimental designs, the following diagrams are provided.
Caption: Proposed mechanism of action for P. tuber-regium polysaccharides in type 2 diabetes.
Caption: A generalized workflow for preclinical evaluation of anti-diabetic agents.
References
- 1. Pleurotus tuber-regium Polysaccharides Attenuate Hyperglycemia and Oxidative Stress in Experimental Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. physoc.org [physoc.org]
- 4. <i>Pleurotus tuber-regium</i> inclusion in diet ameliorates dyslipidaemia in obese-type 2 diabetic rats - ProQuest [proquest.com]
- 5. journalajrrhe.com [journalajrrhe.com]
Safety Operating Guide
Proper Disposal Procedures for CMPF-d5
For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.
This document provides essential guidance for the safe and compliant disposal of CMPF-d5, a deuterated compound intended for laboratory research applications. Adherence to these procedures is critical to ensure personnel safety and environmental protection.
I. Immediate Safety and Handling Information
According to the available Safety Data Sheet (SDS), this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS)[1]. However, it is imperative to follow standard laboratory safety protocols when handling any chemical substance.
Personal Protective Equipment (PPE): While the SDS does not mandate specific PPE, the following are recommended as part of good laboratory practice:
-
Gloves: Use impermeable and chemical-resistant gloves. The exact breakthrough time of glove material should be confirmed with the glove manufacturer[1].
-
Eye Protection: Safety glasses or goggles are recommended to prevent accidental splashes.
-
Lab Coat: A standard lab coat should be worn to protect personal clothing.
First Aid Measures:
-
Inhalation: Move the individual to fresh air. If complaints arise, consult a doctor[1].
-
Skin Contact: The product is generally not irritating to the skin. In case of contact, wash the affected area with water[1].
-
Eye Contact: Rinse the opened eye for several minutes under running water[1].
-
Ingestion: If symptoms persist after swallowing, consult a doctor[1].
II. Quantitative Data Summary
The following table summarizes the key hazard ratings for this compound as provided in the Safety Data Sheet[1].
| Hazard Assessment | Rating | System |
| Health | 0 | NFPA & HMIS |
| Fire | 0 | NFPA & HMIS |
| Reactivity | 0 | NFPA & HMIS |
Scale: 0 = Minimal Hazard, 4 = Severe Hazard
III. Spill Management and Environmental Precautions
In the event of a spill, pick up the material mechanically[1]. It is crucial to prevent this compound from entering sewers, surface water, or ground water[1].
IV. Step-by-Step Disposal Protocol
While this compound is not classified as hazardous, it should be disposed of as chemical waste to prevent environmental contamination. Always consult and adhere to your institution's specific waste disposal guidelines and local regulations.
-
Waste Identification and Segregation:
-
Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., pipette tips, weighing boats, contaminated gloves).
-
Do not mix with other chemical waste unless permitted by your institution's waste management plan.
-
-
Waste Container Requirements:
-
Use a chemically compatible and sealable container.
-
The container must be in good condition, with no leaks or cracks.
-
-
Labeling:
-
Clearly label the waste container with "this compound Waste" and include the full chemical name: 2-(2-carboxyethyl)-4-methyl-5-(propyl-2,2',3,3,3-d5)furan-3-carboxylic acid.
-
Indicate the approximate quantity of waste.
-
Include any other information required by your institution's Environmental Health and Safety (EHS) department.
-
-
Storage of Waste:
-
Store the sealed waste container in a designated, secure area away from general laboratory traffic.
-
Ensure the storage area is well-ventilated.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.
-
Provide them with the Safety Data Sheet for this compound.
-
V. Experimental Workflow and Disposal Logic
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling CMPF-d5
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of CMPF-d5, a deuterated form of 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid used as an internal standard in analytical chemistry. Adherence to these protocols will help ensure safe operational procedures and proper disposal.
Personal Protective Equipment and Safety Data Summary
While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), general precautionary measures for handling chemicals should always be followed.[1] The following table summarizes key safety information.
| Parameter | Specification | Citation |
| GHS Hazard Classification | Not classified | [1] |
| Signal Word | None | [1] |
| Hazard Statements | None | [1] |
| NFPA Ratings (0-4 Scale) | Health: 0, Fire: 0, Reactivity: 0 | [1] |
| HMIS-Ratings (0-4 Scale) | Health: 0, Fire: 0, Reactivity: 0 | [1] |
| Personal Protective Equipment | ||
| Respiratory Protection | Not required | [1] |
| Hand Protection | Impermeable and resistant gloves recommended; no specific material tested. | [1] |
| Eye Protection | Safety glasses or goggles are recommended. | |
| Skin and Body Protection | Laboratory coat. | |
| First Aid Measures | ||
| General | No special measures required. | [1] |
| Inhalation | Supply fresh air; consult a doctor in case of complaints. | [1] |
| Skin Contact | Generally does not irritate the skin. Wash with soap and water. | [1] |
| Eye Contact | Rinse opened eye for several minutes under running water. | [1] |
| Ingestion | If symptoms persist, consult a doctor. | [1] |
Experimental Protocols: Handling, Storage, and Disposal
Receiving and Storage:
Upon receiving this compound, verify the integrity of the packaging. The product is typically a crystalline solid. For long-term storage, it is recommended to store the compound in a solvent at -80°C.
Handling:
-
Preparation: Work in a well-ventilated area. Ensure all necessary personal protective equipment (PPE) is worn, including a lab coat, safety glasses, and suitable gloves.
-
Weighing and Aliquoting: When handling the solid material, avoid creating dust. Use appropriate tools to handle the substance mechanically.[1]
-
Dissolution: If preparing a stock solution, slowly add the solvent to the vial containing this compound to avoid splashing.
Disposal:
Dispose of this compound and its containers in accordance with local, state, and federal regulations. Do not allow the substance to enter sewers or surface and ground water.[1] Unused material should be disposed of as chemical waste.
Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from receipt to disposal.
Caption: Logical workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
